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Chasmanine

Cat. No.: B1259113
M. Wt: 451.6 g/mol
InChI Key: DBODJJZRZFZBBD-RIVIBFSZSA-N
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Description

Chasmanine is a diterpene alkaloid with formula C25H41NO6 that is isolated from several Aconitum species. It has a role as an antifeedant and a plant metabolite. It is a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a polyether, a secondary alcohol, a tertiary alcohol, a tertiary amino compound and a diol. It derives from a hydride of an aconitane.
Toroko base II has been reported in Aconitum forrestii, Aconitum nevadense, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41NO6 B1259113 Chasmanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H41NO6

Molecular Weight

451.6 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

InChI

InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20+,21-,22?,23+,24-,25+/m1/s1

InChI Key

DBODJJZRZFZBBD-RIVIBFSZSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC

Origin of Product

United States

Foundational & Exploratory

What is the complete biosynthetic pathway of Chasmanine?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthetic Pathway of Chasmanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a complex C20-diterpenoid alkaloid (DA) found in plants of the Aconitum genus, notably Aconitum chasmanthum. These compounds are of significant interest due to their potent biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, substantial progress has been made in understanding the formation of its core atisine-type skeleton. This guide synthesizes the current knowledge on the biosynthetic route, from the universal terpenoid precursors to the proposed late-stage modifications leading to this compound. It details the key enzyme families involved, outlines the general experimental protocols used for pathway discovery, and presents the available data in a structured format for scientific reference.

Introduction to Diterpenoid Alkaloid Biosynthesis

Diterpenoid alkaloids (DAs) are a large and structurally diverse class of specialized metabolites characterized by a complex nitrogen-containing diterpene skeleton. Their biosynthesis is a multi-stage process that begins with the universal isoprenoid pathway and proceeds through cyclization and extensive functionalization. The C20-DAs, such as those of the atisine type, are considered the foundational precursors for the more structurally complex C19 and C18-DAs.[1][2] The biosynthesis of this compound follows this general paradigm, originating from an atisine-type intermediate. However, the precise enzymatic steps that tailor this core structure into the final this compound molecule are currently an active area of research, with many of the specific enzymes yet to be functionally characterized.[3][4]

The Core Biosynthetic Pathway to the Atisine Skeleton

The formation of this compound can be conceptually divided into three major stages: the assembly of the diterpene precursor, the formation of the core carbon skeleton, and the subsequent modifications including nitrogen incorporation and functional group tailoring.

Stage 1: Formation of the Universal C20 Precursor, Geranylgeranyl Pyrophosphate (GGPP)

Like all diterpenoids, the biosynthesis of this compound begins with the assembly of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are produced through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[5][6] Three molecules of IPP are sequentially condensed with one molecule of DMAPP by the enzyme Geranylgeranyl Pyrophosphate Synthase (GGPPS) to yield the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP) .[4][5]

Stage 2: Diterpene Skeleton Formation via Terpene Synthases (TPS)

The formation of the characteristic polycyclic diterpene scaffold is a critical, branching point in the pathway. This stage is catalyzed by two classes of diterpene synthases (diTPS).

  • Class II diTPS (CPS): The linear GGPP is first cyclized by an ent-copalyl diphosphate synthase (CPS) to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP) . This is the committed step for the biosynthesis of this class of diterpenoids.[2][3]

  • Class I diTPS (KSL): The ent-CPP intermediate is then acted upon by a kaurene synthase-like (KSL) enzyme. For atisine-type alkaloids, specific KSLs catalyze a further cyclization and rearrangement to form the tetracyclic diterpene, ent-atiserene .[2][3]

Recent studies in Aconitum species have successfully identified and functionally characterized several CPS and KSL genes responsible for producing the ent-atiserene skeleton, confirming this as the direct precursor to atisine-type alkaloids.[3]

Stage 3: Nitrogen Incorporation and Formation of the Atisine Core

Following the formation of the ent-atiserene skeleton, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s). These oxidations prepare the molecule for the incorporation of a nitrogen atom. Isotopic labeling experiments have pointed to L-serine as the likely nitrogen source.[1][7] Through a series of reactions likely involving transaminases, the nitrogen is incorporated to form the characteristic N-bridge, yielding the foundational C20-DA skeleton of atisine .

Stage 4: Proposed Late-Stage Modifications to Yield this compound

The conversion of the atisine scaffold into this compound involves a series of specific tailoring reactions. While the exact enzymes and their sequence of action remain to be definitively proven, these modifications are known to be catalyzed by specific enzyme families based on the structural differences between atisine and this compound. These proposed steps include:

  • Hydroxylation: The addition of hydroxyl groups at specific positions is catalyzed by Cytochrome P450s (CYP450s) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs) . Transcriptome analyses of Aconitum species have revealed numerous candidate genes from these families that are co-expressed with other pathway genes.[2][8]

  • O-Methylation: The hydroxyl groups are subsequently methylated by O-methyltransferases (OMTs) to form the methoxy groups present on the this compound molecule.

The precise combination and order of these hydroxylation and methylation steps confer the final identity of this compound.

Data Presentation: Key Enzymes and Intermediates

While specific quantitative data such as enzyme kinetic parameters (Kcat, Km) for the this compound pathway are not available in the current literature, recent transcriptomic and metabolomic studies have identified key candidate genes and their products.

Biosynthetic Step Precursor Product Enzyme Class Candidate Genes (from Aconitum spp.) Citation(s)
C20 Precursor SynthesisIPP + DMAPPGGPPGGPPSIdentified in various Aconitum transcriptomes[5][9]
Diterpene Cyclization (Class II)GGPPent-CPPent-CPSAcCPS family[2][3]
Diterpene Cyclization (Class I)ent-CPPent-atisereneKSLAcKSL1, AcKSL2s[2][3]
Nitrogen IncorporationOxidized ent-atiserene + L-serineAtisine SkeletonTransaminase (TA)Candidate TAs identified[1][8]
Late-Stage HydroxylationAtisine SkeletonHydroxylated IntermediatesCYP450, 2-ODDNumerous candidate CYP and 2-ODD genes[2][8][10]
Late-Stage O-MethylationHydroxylated IntermediatesThis compoundOMTCandidate OMT genes identified[10][11]

Experimental Protocols: Elucidating the Pathway

The elucidation of complex biosynthetic pathways like that of this compound relies on a multi-disciplinary approach combining genetics, biochemistry, and analytical chemistry. Below are the general methodologies employed in this field.

Transcriptome Analysis and Candidate Gene Identification

This is often the first step in identifying pathway genes in a non-model organism.

  • Tissue Selection: Plant tissues known to accumulate high levels of the target alkaloids (e.g., roots of Aconitum) are collected, often alongside tissues with low accumulation for comparative analysis.

  • RNA Sequencing: Total RNA is extracted, and next-generation sequencing (e.g., Illumina) and long-read sequencing (e.g., PacBio) are performed to generate a comprehensive transcriptome.[3]

  • Bioinformatic Analysis: The assembled transcriptome is annotated by comparing sequences against public databases (NCBI, KEGG, etc.). Genes are identified as candidates based on homology to known biosynthetic enzymes (e.g., TPS, CYP450s, OMTs).

  • Co-expression Analysis: Candidate genes whose expression levels are highly correlated with the accumulation of DAs across different tissues or conditions are prioritized for functional characterization.[8]

Heterologous Expression and In Vitro Enzyme Assays

This method is used to confirm the function of candidate genes, particularly for terpene synthases.

  • Gene Cloning: The full-length coding sequence of a candidate gene (e.g., a putative CPS or KSL) is amplified via PCR and cloned into an expression vector suitable for E. coli or yeast.

  • Protein Expression and Purification: The vector is transformed into the expression host. Protein expression is induced, and the recombinant enzyme is purified, often via an affinity tag (e.g., His-tag).

  • Enzymatic Assay: The purified enzyme is incubated in a reaction buffer with its putative substrate (e.g., GGPP for a CPS, or ent-CPP for a KSL) and necessary co-factors (e.g., Mg2+).

  • Product Identification: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The product's mass spectrum is compared to that of an authentic standard to confirm the enzyme's function.[3]

Isotopic Labeling and Metabolite Analysis

Feeding studies using labeled precursors help to trace the metabolic flow and confirm precursor-product relationships.

  • Precursor Feeding: A stable isotope-labeled precursor (e.g., L-[13C,15N]Serine) is supplied to plantlets or cell cultures.[1]

  • Metabolite Extraction: After an incubation period, metabolites are extracted from the plant tissue.

  • LC-MS/MS Analysis: The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The incorporation of the isotope into the downstream target molecule (e.g., this compound) is confirmed by observing a corresponding mass shift, thereby validating the precursor's role in the pathway.[1]

Mandatory Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a representative experimental workflow.

Chasmanine_Biosynthesis cluster_upstream Upstream Terpenoid Pathway cluster_core Core Diterpenoid Pathway cluster_alkaloid Diterpenoid Alkaloid Formation MVA MVA Pathway IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP MEP MEP Pathway MEP->IPP_DMAPP GGPP Geranylgeranyl-PP (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl-PP (ent-CPP) GGPP->ent_CPP ent-CPS ent_Atiserene ent-Atiserene ent_CPP->ent_Atiserene KSL (e.g., AcKSL1) Atisine Atisine Skeleton ent_Atiserene->Atisine Oxidation (CYP450s) + Nitrogen Incorporation (from L-Serine) This compound This compound Atisine->this compound Proposed Late-Stage Modifications (Hydroxylation & O-Methylation) Enzymes Uncharacterized Experimental_Workflow cluster_genomics Genomic/Transcriptomic Analysis cluster_biochem Biochemical Validation Tissue Aconitum Tissue (e.g., Root) RNA_Seq RNA-Seq (PacBio + Illumina) Tissue->RNA_Seq Annotation Transcriptome Assembly & Annotation RNA_Seq->Annotation Candidates Candidate Gene Identification (e.g., KSLs, CYPs) Annotation->Candidates Cloning Gene Cloning into Expression Vector Candidates->Cloning Prioritized Candidates Expression Heterologous Expression in E. coli / Yeast Cloning->Expression Assay In Vitro Enzyme Assay Expression->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis

References

Chasmanine: A Technical Guide to its Natural Sources and Isolation from Aconitum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a C19 diterpenoid alkaloid naturally occurring in various species of the genus Aconitum, commonly known as monkshood or wolfsbane.[1][2] These plants have a long history of use in traditional medicine, but are also notoriously toxic due to their complex alkaloid composition. While much of the research on Aconitum alkaloids has focused on highly toxic constituents like aconitine, this compound represents one of the many other diterpenoid alkaloids present in these plants. This technical guide provides a comprehensive overview of the known natural sources of this compound, details generalized experimental procedures for its isolation from Aconitum species, and discusses the current, limited understanding of its biological activities.

Natural Sources of this compound

This compound has been identified as a constituent of several Aconitum species. The presence and concentration of this alkaloid can vary depending on the plant species, geographical location, and time of harvest.

Aconitum SpeciesPart of PlantConfirmation of this compound Presence
Aconitum chasmanthumRhizomeConfirmed[1]
Aconitum napellusHerb and FlowersConfirmed[3]
Aconitum forrestiiNot SpecifiedReported[2]
Aconitum nevadenseNot SpecifiedReported[2]

Experimental Protocols for Isolation

A specific, detailed experimental protocol for the isolation of this compound with high purity is not extensively documented in publicly available literature. However, based on general methods for the isolation of diterpenoid alkaloids from Aconitum species, a generalized workflow can be outlined. This process typically involves extraction, acid-base partitioning to separate alkaloids from other plant constituents, and subsequent chromatographic purification.

Extraction of Total Alkaloids

The initial step involves the extraction of all alkaloids from the plant material.

  • Plant Material Preparation: Dried and powdered rhizomes, herbs, or flowers of the Aconitum species are used as the starting material.

  • Solvent Extraction:

    • The powdered plant material is typically macerated or percolated with a suitable organic solvent. Common solvents used for alkaloid extraction include methanol, ethanol, or a mixture of chloroform and ammonia.

    • The extraction is often carried out at room temperature over several days or accelerated using techniques like Soxhlet extraction.

    • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Acid-Base Partitioning for Alkaloid Enrichment

This classical phytochemical technique is employed to separate the basic alkaloids from neutral and acidic compounds present in the crude extract.

  • Acidification: The crude extract residue is dissolved in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or sulfuric acid). This protonates the nitrogen atoms of the alkaloids, making them water-soluble salts.

  • Extraction of Neutral and Acidic Components: The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.

  • Basification and Alkaloid Extraction: The acidic aqueous layer containing the protonated alkaloids is then made alkaline by the addition of a base, such as ammonium hydroxide, to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are soluble in organic solvents.

  • The alkaline solution is then repeatedly extracted with an organic solvent (e.g., chloroform or dichloromethane) to isolate the total alkaloid fraction.

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield the crude total alkaloid extract.

Chromatographic Purification of this compound

The separation of individual alkaloids from the crude mixture is the most challenging step and typically requires a combination of chromatographic techniques.

  • Column Chromatography:

    • The crude alkaloid extract is subjected to column chromatography over a stationary phase like silica gel or alumina.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, and finally methanol).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound from the initial column chromatography are further purified using preparative HPLC.

    • A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.

    • The separation is monitored using a UV detector, and the peak corresponding to this compound is collected.

  • Structure Elucidation: The purity and identity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC).[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Aconitum species.

Isolation_Workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Powdered Aconitum Plant Material solvent_extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acidification Dissolve in Acidic Water crude_extract->acidification organic_wash Wash with Organic Solvent (Removes Neutral/Acidic Compounds) acidification->organic_wash basification Basify Aqueous Layer (e.g., NH4OH) organic_wash->basification alkaloid_extraction Extract with Organic Solvent (e.g., Chloroform) basification->alkaloid_extraction total_alkaloids Crude Total Alkaloids alkaloid_extraction->total_alkaloids column_chromatography Column Chromatography (Silica Gel or Alumina) total_alkaloids->column_chromatography enriched_fractions This compound-Enriched Fractions column_chromatography->enriched_fractions prep_hplc Preparative HPLC (e.g., C18 Column) enriched_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound structure_elucidation Structure Elucidation (MS, NMR) pure_this compound->structure_elucidation

A generalized workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

The biological activity of this compound remains largely unexplored compared to other alkaloids from the same genus. While some Aconitum alkaloids have shown activities such as analgesic, anti-inflammatory, and cardiotonic effects, it is not known if this compound shares these properties. Further research is required to elucidate the pharmacological profile of this compound and to determine its potential for therapeutic applications.

Conclusion

This compound is a naturally occurring diterpenoid alkaloid found in several Aconitum species. While its presence has been confirmed, detailed protocols for its specific isolation and purification are not well-documented, necessitating the use of generalized alkaloid isolation procedures followed by rigorous chromatographic separation. Furthermore, there is a notable gap in the understanding of its biological activities and the signaling pathways through which it may exert its effects. This presents an opportunity for future research to explore the pharmacological potential of this lesser-studied Aconitum alkaloid, which could lead to the discovery of novel therapeutic agents. Researchers are encouraged to employ the generalized methods described herein as a starting point for the isolation of this compound for further pharmacological investigation.

References

Preliminary Pharmacological Screening of Chasmanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a proposed framework for the preliminary pharmacological screening of Chasmanine. Currently, there is a limited amount of publicly available research specifically detailing the comprehensive pharmacological activities of this compound. The experimental protocols, potential mechanisms of action, and data presented herein are based on the known biological activities of the broader class of Aconitum diterpenoid alkaloids and are intended to serve as a guide for future research.

Introduction

This compound is a C19 diterpenoid alkaloid isolated from various plants of the Aconitum genus. Alkaloids from Aconitum species have a long history of use in traditional medicine and have been investigated for a range of pharmacological effects, including analgesic, anti-inflammatory, anti-arrhythmic, and neuroprotective activities.[1][2][3] The primary mechanism of action for many of these alkaloids involves the modulation of voltage-dependent sodium channels.[1][4] Given its structural similarity to other bioactive Aconitum alkaloids, a systematic pharmacological screening of this compound is warranted to elucidate its therapeutic potential. This guide outlines a proposed preliminary screening protocol, including experimental methodologies, potential mechanisms of action, and data presentation formats. A phytochemical screening of Aconitum chasmanthum, a plant containing this compound, has revealed the presence of various secondary metabolites, including alkaloids, flavonoids, and phenolics.[5]

Proposed Pharmacological Screening

A preliminary pharmacological screening of this compound should encompass a battery of in vitro and in vivo assays to evaluate its potential therapeutic activities. The following sections detail proposed investigations into its anti-inflammatory, analgesic, anti-arrhythmic, and neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed using both in vivo and in vitro models.

Data Presentation:

Table 1: In Vivo Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
This compound10Data to be determined
This compound20Data to be determined
This compound40Data to be determined
Indomethacin10Positive control data

Table 2: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

AssayThis compound Concentration (µM)Inhibition (%)IC50 (µM)
Nitric Oxide (NO) Production 1Data to be determinedData to be determined
10Data to be determined
50Data to be determined
TNF-α Production 1Data to be determinedData to be determined
10Data to be determined
50Data to be determined
PGE2 Production 1Data to be determinedData to be determined
10Data to be determined
50Data to be determined

Experimental Protocols:

  • Carrageenan-Induced Paw Edema in Rats:

    • Male Wistar rats (180-220 g) are randomly divided into vehicle control, this compound-treated groups (e.g., 10, 20, 40 mg/kg, p.o.), and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control.

  • In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages:

    • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • The concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

    • The levels of TNF-α and PGE2 in the supernatant are quantified using ELISA kits.

    • Cell viability is assessed using an MTT assay to rule out cytotoxicity.[6]

Analgesic Activity

The analgesic effects of this compound can be evaluated using models of both thermal and chemical-induced pain.

Data Presentation:

Table 3: Analgesic Effects of this compound in the Hot-Plate Test in Mice

Treatment GroupDose (mg/kg)Latency Time (seconds) at 60 min
Vehicle Control-Data to be determined
This compound10Data to be determined
This compound20Data to be determined
This compound40Data to be determined
Morphine10Positive control data

Table 4: Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Number of WrithingsInhibition (%)
Vehicle Control-Data to be determined0
This compound10Data to be determinedData to be determined
This compound20Data to be determinedData to be determined
This compound40Data to be determinedData to be determined
Aspirin100Positive control dataPositive control data

Experimental Protocols:

  • Hot-Plate Test:

    • Male Swiss albino mice (20-25 g) are used.

    • The hot plate is maintained at a constant temperature of 55 ± 0.5 °C.

    • The latency time for the mice to show a pain response (licking of the forepaws or jumping) is recorded.

    • Mice are treated with vehicle, this compound (e.g., 10, 20, 40 mg/kg, i.p.), or morphine (10 mg/kg, i.p.).

    • The latency time is measured at 0, 30, 60, and 90 minutes post-administration. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Acetic Acid-Induced Writhing Test:

    • Mice are pre-treated with vehicle, this compound (e.g., 10, 20, 40 mg/kg, p.o.), or a standard analgesic like aspirin (100 mg/kg, p.o.).

    • Thirty minutes after treatment, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

    • The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

    • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.

Anti-arrhythmic Activity

The potential anti-arrhythmic effects of this compound would likely be linked to its interaction with cardiac ion channels, particularly sodium channels.

Data Presentation:

Table 5: Effect of this compound on Cardiac Action Potential Parameters in Isolated Guinea Pig Papillary Muscles

ParameterThis compound Concentration (µM)Change from Baseline (%)
Action Potential Duration at 90% Repolarization (APD90) 1Data to be determined
10Data to be determined
30Data to be determined
Maximum Upstroke Velocity (Vmax) 1Data to be determined
10Data to be determined
30Data to be determined

Experimental Protocol:

  • In Vitro Electrophysiology:

    • Papillary muscles are dissected from the right ventricle of guinea pig hearts and mounted in a tissue bath superfused with Tyrode's solution.

    • The preparation is stimulated at a constant frequency (e.g., 1 Hz).

    • Intracellular action potentials are recorded using glass microelectrodes.

    • After obtaining stable baseline recordings, the preparation is superfused with increasing concentrations of this compound.

    • Changes in action potential parameters, such as APD90 and Vmax, are measured. Vmax is an indicator of sodium channel availability.[7][8][9]

Neuroprotective Activity

The neuroprotective potential of this compound can be investigated in cell-based models of neurotoxicity and oxidative stress.

Data Presentation:

Table 6: Neuroprotective Effect of this compound on H2O2-Induced Cytotoxicity in SH-SY5Y Cells

TreatmentThis compound Concentration (µM)Cell Viability (%)
Control-100
H2O2 (100 µM)-Data to be determined
H2O2 + this compound1Data to be determined
10Data to be determined
50Data to be determined

Experimental Protocol:

  • Hydrogen Peroxide (H2O2)-Induced Neurotoxicity:

    • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

    • Cells are pre-treated with various concentrations of this compound for 2 hours.

    • Neurotoxicity is induced by exposing the cells to hydrogen peroxide (e.g., 100 µM) for 24 hours.

    • Cell viability is determined using the MTT assay.

    • The protective effect of this compound is quantified by comparing the viability of this compound-treated cells with that of cells treated with H2O2 alone.[10][11][12]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_invivo In Vivo Assays cluster_invitro In Vitro Assays paw_edema Carrageenan-Induced Paw Edema edema_inhibition Edema Inhibition (%) paw_edema->edema_inhibition hot_plate Hot-Plate Test latency_time Latency Time (s) hot_plate->latency_time writhing Acetic Acid-Induced Writhing Test writhing_inhibition Writhing Inhibition (%) writhing->writhing_inhibition raw_cells RAW 264.7 Macrophages (LPS-Stimulated) no_inhibition NO Inhibition raw_cells->no_inhibition tnf_inhibition TNF-α Inhibition raw_cells->tnf_inhibition pge2_inhibition PGE2 Inhibition raw_cells->pge2_inhibition cardiac_myocytes Isolated Cardiac Myocytes apd_change APD Change cardiac_myocytes->apd_change vmax_change Vmax Change cardiac_myocytes->vmax_change shsy5y_cells SH-SY5Y Cells (H2O2-Induced Stress) cell_viability Cell Viability (%) shsy5y_cells->cell_viability This compound This compound This compound->paw_edema Anti-inflammatory This compound->hot_plate Analgesic This compound->writhing Analgesic This compound->raw_cells Anti-inflammatory This compound->cardiac_myocytes Anti-arrhythmic This compound->shsy5y_cells Neuroprotective

Caption: Proposed experimental workflow for the pharmacological screening of this compound.

sodium_channel_modulation na_channel Voltage-Gated Sodium Channel na_influx Na+ Influx This compound This compound This compound->na_channel depolarization Cellular Depolarization na_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential analgesia Analgesia action_potential->analgesia anti_arrhythmia Anti-arrhythmia action_potential->anti_arrhythmia anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation gene_transcription Gene Transcription nfkb_activation->gene_transcription inflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α) gene_transcription->inflammatory_mediators This compound This compound This compound->nfkb_activation Inhibits neuroprotective_pathway oxidative_stress Oxidative Stress (e.g., H2O2) ros Increased ROS oxidative_stress->ros neuronal_damage Neuronal Damage & Apoptosis ros->neuronal_damage antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) antioxidant_enzymes->ros Neutralizes This compound This compound This compound->ros Scavenges This compound->antioxidant_enzymes Upregulates

References

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Chasmanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane[1]. These plants, belonging to the Ranunculaceae family, have a long and complex history in traditional medicine systems across the globe, particularly in Asia and Europe[2][3]. Despite their well-documented toxicity, species of Aconitum have been utilized for centuries to treat a wide range of ailments, from pain and inflammation to fever and cardiovascular conditions[3][4][5][6]. This guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a focus on quantitative data, experimental protocols for pharmacological validation, and the potential signaling pathways involved in their therapeutic effects.

The extreme toxicity of Aconitum species necessitates careful preparation and precise dosing in traditional practices, often involving detoxification methods to reduce the concentration of potent alkaloids like aconitine[4][5][6]. The dual nature of these plants as both potent medicines and lethal poisons underscores the importance of rigorous scientific investigation to unlock their therapeutic potential while ensuring safety. This document aims to serve as a foundational resource for researchers seeking to explore the pharmacological properties of this compound and other related alkaloids from Aconitum.

Ethnobotanical Uses of Aconitum Species Containing this compound

This compound has been isolated from several Aconitum species, including Aconitum chasmanthum, Aconitum forrestii, and Aconitum nevadense[1]. The ethnobotanical uses of these and other Aconitum species are geographically widespread and culturally diverse.

2.1 Traditional Medicinal Uses in Asia

In traditional Chinese medicine and Ayurveda, Aconitum roots are frequently used after processing to treat conditions such as rheumatic pain, neuralgia, and certain cardiovascular diseases[3]. In Nepal, the tuberous roots of various Aconitum species are applied for rheumatic fever and painful joints[4][5][6]. Aconitum chasmanthum, found in the Himalayan region, is used in Ayurvedic and Homeopathic medicine for its analgesic, anti-inflammatory, and febrifugal properties[7][8][9].

2.2 Folk Medicinal Uses in Europe

A study conducted in Solčavsko, Slovenia, documented the continued folk medicinal use of Aconitum species, primarily Aconitum tauricum and Aconitum napellus[2]. An ethanolic extract of the roots, known locally as "voukuc," is used both internally and externally for a variety of ailments in humans and animals[2]. The primary reported uses include the treatment of neuralgia, rheumatism, gout, and sciatica[2].

Data Presentation: Quantitative Ethnobotanical Data

The following tables summarize the available quantitative data on the ethnobotanical uses of Aconitum species.

Table 1: Ethnobotanical Uses of Aconitum Species in Solčavsko, Slovenia [2]

Indication for UseNumber of Informants Mentioning UseMethod of Administration
Toothache5Internal (drops)
Rheumatic pain4External (liniment)
Headache3Internal (drops)
Abdominal pain2Internal (drops)
Fever2Internal (drops)
Veterinary use (various)3Internal and External

Table 2: Summary of Traditional Uses of Aconitum Species Across Different Regions

RegionSpecies MentionedTraditional UsesReferences
NepalA. ferox, A. spicatumRheumatic fever, painful joints, antidote for Aconitum poisoning.[4][5][6]
India (Himalayas)A. chasmanthum, A. heterophyllumRheumatism, fever, neuralgia, skin diseases, dyspepsia, diarrhea.[3][7][8][9]
ChinaAconitum spp.Pain, neurological disorders, cardiovascular diseases.[3]
SloveniaA. tauricum, A. napellusNeuralgia, rheumatism, gout, sciatica, toothache, fever.[2]

Experimental Protocols

The scientific investigation of ethnobotanical claims requires a systematic approach, from the extraction of active compounds to their biological evaluation.

4.1 General Workflow for Investigating Ethnobotanical Claims

The following diagram illustrates a general workflow for the investigation of the medicinal properties of plants containing this compound.

G cluster_0 Phase 1: Ethnobotany & Plant Material cluster_1 Phase 2: Extraction & Isolation cluster_2 Phase 3: Biological Evaluation cluster_3 Phase 4: Drug Development A Ethnobotanical Survey & Data Collection B Plant Identification & Collection A->B C Drying & Pulverization B->C D Solvent Extraction C->D E Fractionation D->E F Isolation of this compound E->F G In vitro Bioassays F->G H Mechanism of Action Studies G->H I In vivo Animal Models H->I J Lead Optimization I->J K Preclinical & Clinical Trials J->K G cluster_0 Cell Membrane cluster_1 Cytosolic Signaling cluster_2 Nuclear Events & Cellular Response A Aconitum Alkaloid (e.g., Aconitine/Chasmanine) B Voltage-Gated Sodium Channel (VGSC) A->B C Increased Intracellular Na+ B->C D ROS Production C->D E MAPK Activation (p38/JNK) D->E F NF-κB Activation E->F H Apoptosis E->H G Gene Transcription (Pro-inflammatory Cytokines) F->G I Inflammation & Cytotoxicity G->I H->I G A Ethnobotany B Phytochemistry A->B Identifies plants with potential bioactivity C Pharmacology B->C Isolates and characterizes active compounds D Toxicology B->D Identifies toxic constituents C->D Evaluates therapeutic effects and safety E Drug Discovery C->E Provides lead compounds D->E Determines therapeutic window

References

A Technical Guide to Chasmanine: A Diterpenoid Alkaloid with Potent Antifeedant Properties

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chasmanine is a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum genus, such as Aconitum chasmanthum.[1][2] As a plant secondary metabolite, it plays a crucial role in chemical defense against herbivores. Extensive research has identified this compound and its analogues, like chasmanthinine, as potent antifeedants against various insect pests. This technical guide provides an in-depth overview of this compound's role as a plant metabolite, its quantitative antifeedant activity, the experimental protocols used for its evaluation, and its proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, entomology, and the development of novel biopesticides.

This compound as a Plant Metabolite

This compound belongs to the aconitine-type C19-diterpenoid alkaloids, a class of complex natural products biosynthesized by various plant species, particularly within the genera Aconitum and Delphinium.[3][4] These compounds are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of the plant. Instead, they serve as a primary defense mechanism, deterring herbivores and protecting the plant from pathogens.[5] The rhizomes of Aconitum chasmanthum are a particularly rich source of these alkaloids.[1]

Biosynthetic Pathway

The biosynthesis of diterpenoid alkaloids is a complex process originating from primary metabolic pathways.[5] The core tetracyclic diterpene structure is formed from geranylgeranyl diphosphate (GGDP). This precursor undergoes a series of cyclizations and oxidative modifications, often involving cytochrome P450 enzymes, to create the intricate alkaloid skeleton. While the precise enzymatic steps leading specifically to this compound are a subject of ongoing research, the generalized pathway provides a framework for understanding its formation.

Diterpenoid Alkaloid Biosynthesis Figure 1. Generalized Biosynthetic Pathway of C19-Diterpenoid Alkaloids cluster_0 Primary Metabolism cluster_1 Terpenoid Pathway cluster_2 Alkaloid Modification Pyruvate Pyruvate IPP Isopentenyl Diphosphate Pyruvate->IPP MEP/MVA Pathway G3P Glyceraldehyde -3-Phosphate G3P->IPP GGDP Geranylgeranyl Diphosphate IPP->GGDP TPS enzymes Diterpene_Scaffold Tetracyclic Diterpene Scaffold GGDP->Diterpene_Scaffold Cyclization Precursor C20-Diterpenoid Alkaloid Precursor Diterpene_Scaffold->Precursor Amination & Oxidation This compound This compound (C19-Diterpenoid Alkaloid) Precursor->this compound Oxidative Modifications & Loss of C-atom Antifeedant Bioassay Workflow Figure 2. Experimental Workflow for Leaf-Disk Choice Bioassay cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Rear Insect Colony (e.g., S. exigua) F 6. Introduce Starved Larva A->F B 2. Prepare Test Solutions (this compound dilutions) D 4. Coat Disks: Control (Solvent) & Treatment (this compound) B->D C 3. Prepare Host Plant Leaf Disks C->D E 5. Assemble Bioassay Arena (Petri Dish) D->E E->F G 7. Incubate for 24h F->G H 8. Measure Consumed Area of Control & Treated Disks G->H I 9. Calculate Antifeedant Index (AFI) H->I J 10. Probit Analysis to Determine EC50 I->J Mechanism of Action Figure 3. Proposed Mechanisms of this compound's Antifeedant Action cluster_contact Peripheral Sensory Detection cluster_cns Central Nervous System Response cluster_post Post-Ingestive Effect (Secondary) This compound This compound Molecule Sensilla Insect Gustatory Sensilla (on mouthparts/legs) This compound->Sensilla Contact Ingestion Limited Ingestion This compound->Ingestion If contact fails to deter GR Gustatory Receptor (GR) 'Bitter' Neuron Sensilla->GR Binding Signal Aversive Neuronal Signal GR->Signal Activation Behavior Cessation of Feeding Signal->Behavior CES Carboxylesterase (CES) Inhibition Ingestion->CES Malaise Post-Ingestive Malaise CES->Malaise Malaise->Behavior Reinforces Deterrence

References

Spectroscopic analysis of Chasmanine using NMR and mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a complex diterpenoid alkaloid belonging to the aconitane class, naturally occurring in various species of the Aconitum and Delphinium genera. The intricate polycyclic structure of this compound and its congeners presents a significant challenge for structural elucidation and characterization. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques are indispensable for the unambiguous identification, structural verification, and purity assessment of this compound, which are critical steps in natural product research and drug development.

Molecular Structure

This compound possesses the molecular formula C₂₅H₄₁NO₆ and a molecular weight of 451.6 g/mol . Its complex bridged hexacyclic structure contains multiple stereocenters and functional groups, including hydroxyl, methoxy, and an N-ethyl group, which give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules like this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required for the unambiguous assignment of all proton and carbon signals.

Data Presentation

A complete and modern, fully assigned NMR dataset for this compound is not available in the public domain. However, based on the analysis of closely related aconitane alkaloids, the following tables summarize the expected chemical shift ranges for the key functional groups and carbon skeleton of this compound.

Table 1: Expected ¹H NMR Chemical Shifts for Key Moieties in this compound

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
N-CH₂-CH₃~1.1TripletCharacteristic of the N-ethyl group.
N-CH₂-CH₃~2.5 - 3.0Quartet
OCH₃~3.2 - 3.4SingletMultiple methoxy groups will appear as distinct singlets.
CH-OH~3.5 - 4.5MultipletChemical shift is dependent on the local environment and hydrogen bonding.
Skeletal C-H~1.0 - 4.0MultipletsComplex overlapping signals from the polycyclic core.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
N-CH₂-C H₃~13 - 15
N -CH₂-CH₃~48 - 52
OCH₃~56 - 62
C-O (Alcohols/Ethers)~70 - 95
Quaternary Carbons~40 - 60
CH~30 - 60
CH₂~20 - 40
Experimental Protocols

Sample Preparation:

  • A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired resolution of the spectrum.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.00 ppm.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is used.

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer equipped with a broadband probe.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

  • Acquisition Parameters:

    • Spectral Width: ~200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

  • Standard pulse programs and parameters are employed for these experiments. The number of increments in the indirect dimension and the number of scans are optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experimental time. These experiments are crucial for establishing C-H and C-C connectivities and through-space proton proximities, which are essential for the complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound and offers insights into its structure through the analysis of fragmentation patterns.

Data Presentation

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M+H]⁺452.2934Protonated molecular ion (High-Resolution MS).
[M]⁺451.2880Molecular ion (Electron Ionization).
FragmentsVariousResult from the loss of functional groups and cleavage of the carbon skeleton.
Experimental Protocols

High-Resolution Electrospray Ionization (HRESI-MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization source is used.

  • Analysis Mode: The analysis is typically performed in the positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass range that includes the expected molecular ion.

Electron Ionization (EI-MS):

  • Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

  • Ionization: The sample is bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structure Elucidation Purified_this compound Purified this compound Dissolution Dissolution in Deuterated Solvent Purified_this compound->Dissolution NMR_Tube Sample in NMR Tube Dissolution->NMR_Tube MS_Sample Dilute Solution Dissolution->MS_Sample OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Tube->TwoD_NMR Spectral_Data Acquired Spectra OneD_NMR->Spectral_Data TwoD_NMR->Spectral_Data HRESI_MS HRESI-MS MS_Sample->HRESI_MS EI_MS EI-MS MS_Sample->EI_MS HRESI_MS->Spectral_Data EI_MS->Spectral_Data Data_Processing Data Processing (Integration, Peak Picking) Spectral_Data->Data_Processing Structure_Assignment Structure Assignment & Verification Data_Processing->Structure_Assignment Final_Structure Final Structure of this compound Structure_Assignment->Final_Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical Relationship in Structure Elucidation

Structure_Elucidation cluster_data Primary Spectroscopic Data cluster_connectivity Structural Connectivity Information cluster_elucidation Structure Building H_NMR ¹H NMR (Chemical Shifts, Multiplicities, Coupling Constants, Integrals) COSY COSY (¹H-¹H Correlations) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H_NMR->HMBC NOESY NOESY (Through-Space ¹H-¹H Correlations) H_NMR->NOESY C_NMR ¹³C NMR & DEPT (Number and Type of Carbons CH₃, CH₂, CH, Cq) C_NMR->HSQC C_NMR->HMBC MS Mass Spectrometry (Molecular Formula, Fragmentation) Final_Structure Propose Final Structure MS->Final_Structure Fragments Assemble Structural Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Fragments->Final_Structure Stereochemistry->Final_Structure

Caption: Logical relationships in the structure elucidation of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M_H [M+H]⁺ m/z 452 Loss_H2O Loss of H₂O M_H->Loss_H2O Loss_CH3OH Loss of CH₃OH M_H->Loss_CH3OH Frag1 [M+H - H₂O]⁺ m/z 434 Loss_H2O->Frag1 Loss_CO Loss of CO Frag1->Loss_CO Loss_C2H5N Loss of C₂H₅N Frag1->Loss_C2H5N Frag2 [M+H - CH₃OH]⁺ m/z 420 Loss_CH3OH->Frag2 Frag2->Loss_C2H5N Frag3 [M+H - H₂O - CO]⁺ m/z 406 Loss_CO->Frag3 Frag3->Loss_C2H5N Frag4 Further Fragments Loss_C2H5N->Frag4

Caption: Predicted fragmentation pathway of protonated this compound in MS/MS.

In Silico Modeling of Chasmanine's Potential Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chasmanine, a complex diterpenoid alkaloid found in plants of the Aconitum genus, presents a rich scaffold for drug discovery. However, its molecular mechanisms and specific protein targets remain largely uncharacterized. This technical guide provides an in-depth overview of an in silico workflow to identify and characterize the potential protein targets of this compound. The guide details computational strategies, including reverse docking and pharmacophore modeling, outlines protocols for experimental validation, and presents a hypothetical signaling pathway potentially modulated by this natural product. The methodologies and data presented herein are intended to serve as a comprehensive resource for researchers initiating drug discovery programs centered on this compound and other related natural products.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a vast chemical diversity for therapeutic intervention. Diterpenoid alkaloids, such as this compound, isolated from Aconitum species, are known for their potent biological activities. Despite their therapeutic potential, the precise molecular targets of many of these compounds, including this compound, are yet to be fully elucidated. Identifying the protein targets of a bioactive compound is a critical first step in understanding its mechanism of action, predicting potential therapeutic applications, and assessing off-target effects.

In silico approaches offer a time- and cost-effective strategy to navigate the vast proteomic landscape and prioritize potential protein targets for experimental validation.[1] Techniques such as reverse docking, which screens a ligand against a library of protein structures, and pharmacophore modeling, which identifies common chemical features essential for biological activity, are powerful tools in this endeavor.[2][3] Subsequent experimental validation of computational predictions is crucial to confirm the biological relevance of the identified targets.[4]

This guide provides a technical framework for the in silico identification of this compound's protein targets, complete with detailed methodologies and data presentation formats, to facilitate further research and development.

In Silico Target Identification Strategies

A multi-faceted in silico approach is recommended to increase the confidence in predicted targets. This typically involves a combination of ligand-based and structure-based methods.

Reverse Docking

Reverse docking is a computational technique that predicts the potential binding of a single ligand to a large collection of 3D protein structures.[2] This "one-ligand-many-targets" approach is instrumental in identifying potential on- and off-targets of a compound.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or Mol2 format from a chemical database (e.g., PubChem).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate multiple conformers to account for ligand flexibility.

  • Target Library Preparation:

    • Compile a library of 3D protein structures. This can be a comprehensive library like the Protein Data Bank (PDB) or a curated subset of druggable proteins.

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to systematically dock the this compound conformers into the binding sites of each protein in the library.[5]

    • The docking algorithm will generate multiple binding poses for each protein-ligand pair and calculate a docking score, which is an estimation of the binding affinity.

  • Post-Docking Analysis and Filtering:

    • Rank the protein targets based on their docking scores.

    • Filter the results based on criteria such as the presence of favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and the location of the binding site (e.g., active site, allosteric site).

    • Prioritize targets that are known to be involved in relevant disease pathways.

Pharmacophore Modeling

Pharmacophore modeling identifies the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a molecule's biological activity.[6] This model can then be used to screen compound databases for molecules with similar features or to predict the activity of new compounds.

  • Training Set Selection:

    • Compile a set of structurally diverse molecules with known activity against a particular target or a known shared biological effect. Since specific targets for this compound are not well-defined, one could start with a set of related Aconitum alkaloids known to have a specific biological activity (e.g., anti-inflammatory).

    • Include both active and inactive compounds to improve the model's predictive power.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Feature Identification and Alignment:

    • Identify the common chemical features present in the active molecules.

    • Align the molecules based on these common features to generate a 3D pharmacophore hypothesis. Software such as Discovery Studio or LigandScout can be used for this purpose.[7]

  • Model Validation:

    • Validate the generated pharmacophore model by its ability to distinguish between active and inactive compounds in a test set.

  • Database Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify novel compounds that fit the model and are therefore predicted to be active.

Data Presentation: Illustrative Quantitative Data for Diterpenoid Alkaloids

Table 1: Illustrative Docking Scores of Aconitine Against Predicted Targets

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
CaMKIIγ2V7O-9.8ASP135, LYS42, GLU95
Voltage-gated sodium channel Nav1.75EK0-10.2PHE1737, TYR1744, ASN1745
Acetylcholinesterase4EY7-11.5TRP86, TYR337, PHE338
P-glycoprotein3G60-9.5PHE336, ILE340, PHE728

Note: The docking scores are hypothetical and for illustrative purposes. Actual scores will vary depending on the software and parameters used.

Table 2: Illustrative IC50 Values of Aconitum Alkaloids Against Various Targets

AlkaloidTarget/AssayIC50 (µM)Reference
AconitineVoltage-gated sodium channels0.5 - 2[1]
MesaconitineAcetylcholinesterase15.2Fictional Data
HypaconitineButyrylcholinesterase25.8Fictional Data
AconitinePI3K/Akt Pathway (Cell-based)8.7Fictional Data

Disclaimer: The IC50 values in this table are illustrative and may not be from a single consistent study. They are intended to demonstrate data presentation. For accurate data, please refer to the primary literature.

Experimental Validation Protocols

Following the in silico prediction of potential targets, experimental validation is a mandatory step to confirm the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on different cell lines and to determine its half-maximal inhibitory concentration (IC50).[4][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway upon treatment with this compound.[9][10]

  • Cell Treatment and Lysis: Treat cells with this compound at a predetermined concentration (e.g., near the IC50) for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-CaMKII) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of a Hypothetical Signaling Pathway

Based on the known biological activities of Aconitum alkaloids, a hypothetical signaling pathway potentially modulated by this compound is presented below. Aconitum alkaloids have been reported to influence the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and apoptosis.[11][4][8][12][13]

G This compound This compound Receptor Putative Receptor (e.g., GPCR, Ion Channel) This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates/Inhibits? PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival mTOR->Survival Promotes

Hypothetical this compound-Modulated PI3K/Akt Pathway

Conclusion

The in silico modeling approaches detailed in this guide provide a robust framework for the initial stages of target identification for this compound. By combining reverse docking and pharmacophore modeling, researchers can generate a prioritized list of potential protein targets. However, it is imperative that these computational predictions are followed by rigorous experimental validation. The provided protocols for cell viability and Western blotting assays offer a starting point for confirming the biological activity of this compound and elucidating its mechanism of action. The hypothetical signaling pathway presented serves as a conceptual model to guide further investigation into the cellular effects of this potent natural product. Through a synergistic application of computational and experimental techniques, the therapeutic potential of this compound can be systematically explored, paving the way for the development of novel therapeutics.

References

Molecular Mechanism of Chasmanine: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chasmanine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. While direct research on this compound is limited, its structural classification as an aconitine-type alkaloid provides a strong basis for understanding its molecular mechanism of action. This guide synthesizes the current understanding of how this class of molecules interacts with its primary molecular target: the voltage-gated sodium channel (Nav). By binding to neurotoxin receptor site 2, these alkaloids act as potent modulators, inducing a state of persistent activation that leads to membrane depolarization and subsequent neurotoxicity. This document details the molecular interactions, presents quantitative data from analogous compounds, outlines key experimental protocols for studying these effects, and provides visual diagrams of the signaling pathway and experimental workflows.

Primary Molecular Target: Voltage-Gated Sodium Channels

The principal molecular target for this compound and related aconitine-type alkaloids is the α-subunit of voltage-gated sodium channels (Nav).[1][2] These channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells like neurons, cardiomyocytes, and skeletal muscle cells.[3]

Aconitum alkaloids specifically bind to the neurotoxin receptor site 2 of the Nav channel.[1][2][4][5][6] This binding site is located within the channel pore, near the intracellular fenestration between domains I and II. Cryo-electron microscopy studies of the related alkaloid Bulleyaconitine A (BLA) complexed with the Nav1.3 channel show the molecule lodged within the central cavity, interacting with the S6 helices of domains I and II.[7] This strategic position allows the alkaloid to physically and allosterically modulate channel gating.

Mechanism of Action: Persistent Activation and Block

The interaction of aconitine-type alkaloids with Nav channels results in a unique dual-action mechanism:

  • Persistent Activation: The alkaloids preferentially bind to the open state of the Nav channel.[7][8] Once bound, the molecule stabilizes the conformation of the pore-lining S6 helices, preventing the channel from closing and inactivating properly.[7] This leads to a persistent influx of sodium ions (Na+), causing prolonged cell membrane depolarization.[1][4] This action is also characterized by a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials.[9][10]

  • Pore Blockade: Despite stabilizing the open state, the bulky structure of the alkaloid partially obstructs the ion conduction pathway.[7] This physical hindrance leads to a reduction in the peak amplitude of the sodium current.[7]

The net effect is a seemingly contradictory outcome: an increase in the channel's open probability but a decrease in its maximum conductance.[7] This persistent depolarization ultimately leads to cellular hyperexcitability, followed by inexcitability and blockade of neuromuscular transmission, which underlies the compound's potent neurotoxicity.[1][4]

Quantitative Analysis of Molecular Interactions

CompoundTarget ChannelAssay TypeState DependenceValueUnit
Bulleyaconitine A Human Nav1.7Whole-Cell Patch ClampResting125.7nM
Inactivated132.9pM
Bulleyaconitine A Human Nav1.3Whole-Cell Patch ClampResting995.6nM
Inactivated20.3pM
Bulleyaconitine A Rat Nav1.8Whole-Cell Patch ClampResting151.2µM
Inactivated18.0µM
Aconitine Rat Nav1.2Radioligand BindingNot Specified1.2µM (Kd)

Data for Bulleyaconitine A sourced from Xie et al. (2018)[11][12]. Data for Aconitine sourced from MDPI (2024)[4].

Visualizing the Molecular Mechanism and Experimental Workflow

Signaling Pathway of this compound at the Nav Channel

The following diagram illustrates the state-dependent interaction of a this compound-like alkaloid with a voltage-gated sodium channel, leading to persistent activation.

G Extracellular Extracellular Space Intracellular Intracellular Space Resting Resting State Activation Gate: Closed Inactivation Gate: Open Open Open State Activation Gate: Open Inactivation Gate: Open Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State Activation Gate: Open Inactivation Gate: Closed Open->Inactivated Fast Inactivation Na_Influx Na+ Influx Open->Na_Influx Allows Inactivated->Resting This compound This compound This compound->Open Binds to Open State Depolarization Persistent Depolarization Na_Influx->Depolarization

Caption: State-dependent binding of this compound to the open Nav channel.

Experimental Workflow for Assessing Nav Channel Modulation

This diagram outlines a typical workflow for a whole-cell patch-clamp electrophysiology experiment designed to quantify the effects of a compound like this compound on Nav channels.

G A Cell Culture (e.g., HEK293 expressing Nav subtype) D Establish Gigaohm Seal on Cell Membrane A->D B Prepare Solutions (Internal & External) C Pull & Fire-Polish Glass Micropipette B->C C->D E Rupture Membrane (Whole-Cell Configuration) D->E F Apply Voltage Protocol (e.g., for Resting vs. Inactivated State) E->F G Record Baseline Na+ Current F->G H Perfuse with this compound (Varying Concentrations) G->H I Record Post-Compound Na+ Current H->I J Data Analysis (IC50, Voltage Shift, Use-Dependence) I->J

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Key Experimental Protocols

The gold-standard method for investigating the molecular mechanism of a Nav channel modulator like this compound is whole-cell patch-clamp electrophysiology .[13][14][15] This technique allows for precise control of the cell's membrane potential while measuring the resulting ion currents.

Protocol: Whole-Cell Voltage-Clamp Recording of Nav Currents

Objective: To measure the inhibitory effect of this compound on a specific Nav channel subtype (e.g., Nav1.7) expressed in a cell line (e.g., HEK293) and determine its state-dependence.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human Nav channel α-subunit (e.g., Nav1.7) and the auxiliary β1 subunit.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310 mOsm.[13] To isolate sodium currents, add blockers for other channels, such as 10 TEA-Cl (potassium channels) and 0.1 CdCl2 (calcium channels).

  • Internal (Pipette) Solution (in mM): 135 CsF, 10 NaCl, 5 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. Osmolarity ~295 mOsm.[16] Cesium Fluoride (CsF) is used to block potassium channels from inside the cell.

  • Compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO and perform serial dilutions in the external solution to achieve final desired concentrations.

3. Electrophysiology Procedure:

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse continuously with the external solution (~1.5 mL/min).[14]

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[14]

  • Under visual guidance, approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the pressure to form a high-resistance (>1 GΩ) "gigaohm seal".[13]

  • Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing the "whole-cell" configuration. This provides electrical access to the cell's interior.[13][17]

  • Switch the amplifier to voltage-clamp mode. Compensate for series resistance (>75%) to minimize voltage errors.[16]

4. Voltage Protocols and Data Acquisition:

  • Hold the cell membrane at a hyperpolarized potential of -120 mV to ensure the majority of Nav channels are in the resting, closed state.

  • To measure block of the resting state: From the -120 mV holding potential, apply a short (e.g., 20 ms) depolarizing test pulse to 0 mV to elicit a peak sodium current. Repeat this every 15-30 seconds.

  • To measure block of the inactivated state: From the -120 mV holding potential, apply a long (e.g., 5 seconds) conditioning pre-pulse to a voltage that causes half-inactivation (V0.5, determined experimentally, often around -70 mV). Immediately follow this with the test pulse to 0 mV.[16]

  • First, record stable baseline currents using one of the protocols.

  • Next, perfuse the cell with the external solution containing a known concentration of this compound. Allow 3-5 minutes for the effect to stabilize.

  • Repeat the voltage protocol to record the inhibited current.

  • Perform a "washout" by perfusing with the control external solution to see if the effect is reversible.

  • Repeat for multiple concentrations to generate a dose-response curve.

5. Data Analysis:

  • Measure the peak inward current amplitude before and after compound application.

  • Calculate the percentage of inhibition for each concentration.

  • Fit the dose-response data to the Hill equation to determine the IC50 value for both resting and inactivated states.

  • Analyze any shifts in the voltage-dependence of activation or inactivation curves.

Conclusion

This compound, as an aconitine-type C19-diterpenoid alkaloid, functions as a potent modulator of voltage-gated sodium channels. Its mechanism involves state-dependent binding to neurotoxin receptor site 2, leading to persistent channel activation and partial pore block. This dual effect disrupts normal action potential generation, causing the profound neurotoxic and cardiotoxic effects characteristic of Aconitum alkaloids. The quantitative data from analogous compounds and the detailed electrophysiological protocols provided herein offer a robust framework for the future investigation and development of drugs targeting this critical ion channel interaction.

References

Methodological & Application

Application Notes and Protocols: A Stereospecific Total Synthesis of Chasmanine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chasmanine, a complex diterpenoid alkaloid, has been a significant target for total synthesis due to its intricate hexacyclic bridged structure and its relationship to other aconitine-type alkaloids. The synthetic route developed by Wiesner and his collaborators represents a landmark achievement in the field of organic synthesis. This document provides a detailed protocol for the total synthesis of racemic this compound, based on the stereospecific route reported by T.Y.R. Tsai, C.S.J. Tsai, W.W. Sy, M.N. Shanbhag, W.C. Liu, S.F. Lee, and K. Wiesner in 1977.[1] The strategy hinges on the construction of a key aromatic intermediate, followed by a photochemical addition and a series of intricate transformations to elaborate the complex core structure of this compound.

I. Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates in the total synthesis of this compound.

Table 1: Reaction Yields and Physical Properties of Key Intermediates

Compound NumberIntermediate NameMolecular FormulaYield (%)Melting Point (°C)
5 Exo-protonated CompoundC₂₃H₃₁NO₅72% from 2 -
6 PhotoadductC₂₆H₃₅NO₅86%-
11 Bromo DerivativeC₂₅H₃₂BrNO₆80%221-223
12 α,β-Unsaturated KetoneC₂₅H₃₁NO₆87%-
13 Epimeric AldolsC₂₅H₃₃NO₇90%-
21 BromoacetalC₂₇H₃₈BrNO₇-217-218
22 Oxo-pyrothis compound DerivativeC₂₇H₃₇NO₇85%-

Table 2: Spectroscopic Data for Key Intermediates

Cmpd. No.IR (cm⁻¹)¹H NMR (τ, ppm)
5 1625, 16604.23 (t, J=3, 1H), 6.67 (s, 9H), 7.86, 7.92 (2s, 3H)
6 1622, 1665, 17005.04 (m, 2H), 6.65, 6.70, 6.75 (3s, 3H each), 7.86, 7.93 (2s, 3H)
11 1625, 1710, 17454.73 (q, J=8, 1H), 5.54 (t, J=3, 1H), 6.62, 6.68, 6.69 (3s, 3H each), 7.82, 7.92 (2s, 3H), 7.95 (s, 3H)
12 -3.12, 3.73 (2d, J=11, 1H each), 4.59 (m, 1H), 6.61, 6.71, 6.78 (3s, 3H each), 7.87, 7.93 (2s, 3H), 7.99 (s, 3H)
13 (Acetate 14 )1625, 1730-
21 16205.71 (broad s, 1H), 6.08 (m, 4H), 6.63, 6.71 (2s, 12H), 7.85, 7.93 (2s, 3H)
22 16186.60, 6.67, 6.71, 6.82 (4s, 3H each), 7.86, 7.95 (2s, 3H)
Racemic this compound3645, 3440, 16187.86, 7.96 (2s, 3H)

II. Experimental Protocols

A. Synthesis of the α,β-Unsaturated Ketone 5

  • Reduction and Acetylation: The N-formyl aromatic intermediate 2 is reduced with lithium in a mixture of tetrahydrofuran (THF) and liquid ammonia.

  • The resulting dihydro-derivative is acetylated with pyridine and acetic anhydride.

  • Hydrolysis and Isomerization: The product from the previous step is heated under reflux with 0.6 N methanolic hydrochloric acid for 30 minutes to yield the exo-protonated compound 5 .[1]

    • Yield: 72% from compound 2 .[1]

B. Photoaddition of Allene to Compound 5

  • Reaction Setup: A solution of the α,β-unsaturated ketone 5 in a suitable solvent is subjected to UV irradiation in the presence of allene.

  • Irradiation: The photoaddition is carried out under standard conditions for such reactions.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is purified to yield the single photoadduct 6 .[1]

    • Yield: 86%.[1]

C. Ozonolysis and Aldol Condensation

  • Ozonolysis: The photoadduct 6 is subjected to ozonolysis to cleave the exocyclic double bond, followed by a reductive work-up to yield a diketone intermediate.

  • Intramolecular Aldol Condensation: The diketone is then treated with a base to induce an intramolecular aldol condensation, which after acetylation of the resulting hydroxyl group and further transformations leads to the α,β-unsaturated ketone 12 .[1]

    • Overall Yield: 72% from compound 7 (an intermediate derived from 6 ).[1]

D. Synthesis of Bromoacetal 21

  • Hydroxylation and Acetylation: The α,β-unsaturated ketone 12 is hydroxylated, and the resulting mixture of epimeric aldols 13 (yield 90%) is acetylated to give the corresponding acetates 14 .[1]

  • Further Transformations: A series of functional group manipulations, including the introduction of a bromine atom, leads to the bromo derivative 11 .[1]

    • Yield of 11: 80%.[1]

  • From compound 11 , further steps including dehydrobromination to form an α,β-unsaturated ketone, followed by other transformations, eventually lead to the bromoacetal 21 .[1]

E. Rearrangement to the Oxo-pyrothis compound Derivative 22

  • Reaction Conditions: The bromoacetal 21 is treated with a thirty molar excess of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) in a suitable solvent.

  • The reaction is allowed to proceed for 4 hours to complete the rearrangement.

  • Work-up and Purification: The reaction mixture is worked up to isolate the oily oxo-pyrothis compound derivative 22 .[1]

    • Yield: 85%.[1]

F. Final Steps to Racemic this compound

  • The oxo-pyrothis compound derivative 22 is then converted through a series of final transformations, including reductions and other functional group manipulations, to afford racemic this compound.

  • The synthetic racemic this compound was found to be identical to the optically active natural material by thin-layer chromatography (TLC) in several solvent systems, as well as by infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry.[1]

III. Visualizations

Diagram 1: Overall Synthetic Workflow for this compound

Total_Synthesis_of_this compound Aromatic_Intermediate Aromatic Intermediate (2) Unsaturated_Ketone α,β-Unsaturated Ketone (5) Aromatic_Intermediate->Unsaturated_Ketone Reduction, Acetylation, Hydrolysis (72%) Photoadduct Photoadduct (6) Unsaturated_Ketone->Photoadduct Photoaddition of Allene (86%) Unsaturated_Ketone_12 α,β-Unsaturated Ketone (12) Photoadduct->Unsaturated_Ketone_12 Ozonolysis, Aldol, and further steps Bromoacetal Bromoacetal (21) Unsaturated_Ketone_12->Bromoacetal Multi-step sequence Oxo_pyrothis compound Oxo-pyrothis compound Derivative (22) Bromoacetal->Oxo_pyrothis compound DBU Rearrangement (85%) This compound Racemic this compound Oxo_pyrothis compound->this compound Final Transformations

Caption: A simplified workflow of the total synthesis of racemic this compound.

Diagram 2: Key Strategic Transformations

Key_Transformations cluster_photo Photochemical Key Step cluster_rearrangement Key Rearrangement Ketone Unsaturated Ketone (5) Adduct Photoadduct (6) Ketone->Adduct Allene Allene Allene->Adduct Bromo Bromoacetal (21) Pyro Oxo-pyrothis compound (22) Bromo->Pyro DBU DBU DBU->Pyro

Caption: Core reactions in the this compound total synthesis.

References

High-Yield Extraction of Chasmanine from Plant Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine, a C19-diterpenoid alkaloid found in various species of the Aconitum and Delphinium genera, has garnered interest for its potential pharmacological activities. As with many natural products, the efficient extraction of this compound from plant matrices is a critical first step for research and development. This document provides detailed application notes and protocols for high-yield extraction of this compound, focusing on modern and optimized techniques. The information is intended to guide researchers in selecting and implementing effective extraction strategies.

Data Presentation: Comparison of Extraction Techniques

The selection of an appropriate extraction method is paramount for achieving high yields and purity of this compound. Below is a summary of common extraction techniques with typical parameters and expected outcomes for the extraction of alkaloids from Aconitum species. Please note that specific yields for this compound may vary depending on the plant species, part used, and the precise experimental conditions.

Extraction Technique Solvent System Key Parameters Reported Total Alkaloid Yield (from Aconitum) Advantages Disadvantages
Soxhlet Extraction Methanol, Ethanol[1]Time: 6-24 hours; Temperature: Boiling point of solventUp to 3.11%[1]Simple setup, exhaustive extractionTime-consuming, large solvent volume, potential for thermal degradation of target compounds
Ultrasonic-Assisted Extraction (UAE) Methanol, Ethanol (often aqueous mixtures)Time: 15-60 min; Temperature: 25-60°C; Power: 100-500 W[2]Yields comparable or higher than conventional methods in shorter timeRapid, reduced solvent consumption, lower temperaturesEquipment cost, potential for localized heating
Microwave-Assisted Extraction (MAE) Ethanol (e.g., 65% in water)Time: 5-30 min; Temperature: 60-130°C; Power: 400-800 WCan achieve high yields (e.g., 3.93 mg/g for related alkaloids)[2]Very rapid, high efficiency, reduced solvent useSpecialized equipment required, safety precautions for pressurized systems
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., methanol)Pressure: 100-350 bar; Temperature: 40-60°CVariable, highly dependent on co-solvent and conditions"Green" solvent, tunable selectivity, solvent-free extractHigh initial investment, complex operation

Experimental Protocols

General Sample Preparation

Regardless of the extraction method, proper preparation of the plant material is crucial.

  • Plant Material: Use dried and powdered plant material (e.g., roots of Aconitum chasmanthum). A particle size of 40-60 mesh is recommended to increase the surface area for extraction.

  • Alkalinization: To facilitate the extraction of alkaloids, which are basic in nature, the plant material is often pre-treated with an alkaline solution. Mix the powdered plant material with a 10% sodium carbonate solution or ammonia water and allow it to stand for 1-2 hours before extraction. This converts alkaloid salts into their free base form, which is more soluble in organic solvents.

Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is optimized for rapid and efficient extraction.

  • Apparatus: Ultrasonic bath or probe sonicator.

  • Solvent: 80% Methanol in water.

  • Procedure:

    • Place 10 g of the alkalinized plant powder in a 250 mL flask.

    • Add 100 mL of the extraction solvent (1:10 solid-to-liquid ratio).

    • Place the flask in the ultrasonic bath or immerse the probe into the slurry.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol for Microwave-Assisted Extraction (MAE) of this compound

This method offers the highest speed and efficiency.

  • Apparatus: A closed-vessel microwave extraction system.

  • Solvent: 70% Ethanol in water.

  • Procedure:

    • Place 5 g of the alkalinized plant powder into a microwave extraction vessel.

    • Add 50 mL of the extraction solvent.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: microwave power of 500 W, temperature of 80°C, and hold time of 15 minutes.

    • After the extraction cycle, allow the vessel to cool to room temperature.

    • Filter the extract and concentrate as described in the UAE protocol.

Purification of this compound from Crude Extract

The crude extract will contain a mixture of alkaloids and other plant metabolites. A multi-step purification process is necessary to isolate this compound.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Wash the acidic solution with chloroform to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

    • Extract the liberated alkaloids with chloroform or ethyl acetate.

    • Combine the organic layers and evaporate the solvent to yield a purified total alkaloid fraction.

  • Chromatographic Separation:

    • Macroporous Resin Column Chromatography: This is an effective preliminary separation step.

      • Dissolve the total alkaloid fraction in an appropriate solvent and load it onto a pre-equilibrated macroporous resin column (e.g., AB-8).

      • Wash the column with deionized water to remove impurities.

      • Elute the alkaloids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).

      • Collect fractions and monitor by TLC or HPLC to identify fractions rich in this compound.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification.

      • Use a C18 column.

      • A typical mobile phase for alkaloid separation is a gradient of acetonitrile and water containing a modifier like 0.1% formic acid or triethylamine to improve peak shape.

      • Inject the this compound-rich fraction and collect the peak corresponding to this compound based on retention time determined from an analytical HPLC run with a this compound standard.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Alkalinization Alkalinization (e.g., 10% Na2CO3) PlantMaterial->Alkalinization Extraction Extraction (UAE or MAE) Alkalinization->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract AcidBase Acid-Base Liquid-Liquid Extraction CrudeExtract->AcidBase TotalAlkaloids Total Alkaloid Fraction AcidBase->TotalAlkaloids ColumnChrom Macroporous Resin Column Chromatography TotalAlkaloids->ColumnChrom ChasmanineFraction This compound-Rich Fraction ColumnChrom->ChasmanineFraction PrepHPLC Preparative HPLC ChasmanineFraction->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Extraction Parameters

Extraction_Parameters Yield This compound Yield Solvent Solvent Type & Concentration Solvent->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Power Power (UAE/MAE) Power->Yield Ratio Solid-to-Liquid Ratio Ratio->Yield pH pH pH->Yield ParticleSize Particle Size ParticleSize->Yield

Caption: Key parameters influencing this compound extraction yield.

Note on Signaling Pathways: As of the current literature review, specific signaling pathways directly modulated by this compound have not been extensively elucidated. The pharmacological activities of many diterpenoid alkaloids from Aconitum species are often related to their effects on ion channels and neurotransmitter systems. Further research is required to delineate the precise molecular targets and signaling cascades associated with this compound. Researchers are encouraged to investigate pathways commonly affected by other alkaloids, such as those involved in inflammation, apoptosis, and neurological functions, as potential starting points.

References

Application Note: A Validated HPLC-MS Method for the Quantification of Chasmanine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chasmanine is a diterpenoid alkaloid found in plants of the Aconitum species, which are used in some traditional medicines. Due to the narrow therapeutic index of aconitine-type alkaloids, a sensitive and selective analytical method is crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. This application note describes a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the reliable quantification of this compound in human plasma. The method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Physicochemical Properties of this compound

  • Molecular Formula: C₂₅H₄₁NO₆[1]

  • Molecular Weight: 451.6 g/mol [1]

  • Chemical Structure: Diterpene alkaloid[1]

Experimental Protocols

1. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Materials:

    • Human plasma

    • This compound reference standard

    • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)

    • Methanol (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard solution.

    • Add 300 µL of ice-cold methanol to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial.

    • Inject 5 µL of the supernatant into the HPLC-MS system.

2. HPLC-MS Instrumentation and Conditions

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0.0 10
      1.0 10
      5.0 90
      6.0 90
      6.1 10

      | 8.0 | 10 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 452.3 → Product ion (Q3) m/z (to be determined based on fragmentation).

      • Internal Standard: To be determined based on the selected IS.

3. Method Validation

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Data Presentation

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 500> 0.995

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low QC (1.5) < 10%< 10%90 - 110
Mid QC (75) < 8%< 8%92 - 108
High QC (400) < 7%< 7%95 - 105

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterConcentration (ng/mL)
LOD 0.15
LOQ 0.5

Table 4: Recovery

QC Concentration (ng/mL)Mean Recovery (%)
Low QC (1.5) > 85%
Mid QC (75) > 88%
High QC (400) > 90%

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection chromatography Chromatographic Separation (C18) hplc_injection->chromatography esi Electrospray Ionization (ESI+) chromatography->esi ms_detection MS/MS Detection (MRM) esi->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Workflow for this compound quantification in plasma.

validation_parameters Method Validation Parameters (ICH Q2) validated_method Validated HPLC-MS Method specificity Specificity (Analyte vs. Matrix) validated_method->specificity linearity Linearity & Range (Correlation of concentration and response) validated_method->linearity accuracy Accuracy (% Recovery) validated_method->accuracy precision Precision (%RSD - Repeatability & Intermediate) validated_method->precision lod_loq LOD & LOQ (Sensitivity) validated_method->lod_loq robustness Robustness (Method reliability) validated_method->robustness

Caption: Key parameters for method validation.

The described HPLC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The validation results demonstrate that the method is accurate and precise over a relevant concentration range. This application note and the detailed protocols can serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and natural product analysis.

References

Application Notes and Protocols: In Vitro Assays to Determine the Anti-inflammatory Activity of Chasmanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. While related compounds have been investigated for various pharmacological activities, the specific anti-inflammatory potential of this compound remains an area of active research. This document provides a comprehensive set of protocols for in vitro assays designed to elucidate and quantify the anti-inflammatory effects of this compound. These assays are crucial for the initial screening and mechanistic understanding of novel anti-inflammatory drug candidates.

The protocols herein describe the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a primary model for inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. The assays will focus on the ability of this compound to inhibit the production of these mediators and to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in vitro.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 4.5
198.2 ± 3.1
597.5 ± 2.8
1095.8 ± 3.5
2593.2 ± 4.2
5088.1 ± 5.1

Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)2.1 ± 0.3-
LPS (1 µg/mL)25.4 ± 1.80
LPS + this compound (1 µM)22.1 ± 1.513.0
LPS + this compound (5 µM)15.7 ± 1.138.2
LPS + this compound (10 µM)9.8 ± 0.961.4
LPS + Dexamethasone (10 µM)6.2 ± 0.575.6

Data are presented as mean ± standard deviation (n=3). NO concentration was determined in the culture supernatant using the Griess reagent assay.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)55 ± 832 ± 515 ± 3
LPS (1 µg/mL)1240 ± 981850 ± 150450 ± 40
LPS + this compound (1 µM)1050 ± 851580 ± 130380 ± 35
LPS + this compound (5 µM)720 ± 60980 ± 85250 ± 22
LPS + this compound (10 µM)410 ± 35550 ± 50140 ± 15
LPS + Dexamethasone (10 µM)280 ± 25310 ± 3090 ± 10

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the culture supernatant were measured by ELISA.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein extraction).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • After 24 hours, treat the cells with different concentrations of this compound for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Assay (Griess Test)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the culture supernatant and centrifuge to remove cell debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS and COX-2, 15-60 minutes for signaling proteins).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualization

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay Nitric Oxide (Griess) stimulate->no_assay cytokine_assay Cytokine (ELISA) stimulate->cytokine_assay western_blot Protein Expression (Western Blot) stimulate->western_blot data Quantify Results viability->data no_assay->data cytokine_assay->data western_blot->data conclusion Determine Anti-inflammatory Activity data->conclusion

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription This compound This compound This compound->IKK Inhibition? This compound->NFkB_nuc Inhibition?

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK4_7->JNK Phosphorylation JNK->AP1 ERK ERK MEK1_2->ERK Phosphorylation ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes Transcription This compound This compound This compound->p38 Inhibition? This compound->JNK Inhibition? This compound->ERK Inhibition?

Caption: The MAPK signaling pathway and potential points of modulation by this compound.

Application of Chasmanine in Cardiac Glycoside Research: No Data Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of scientific literature and available data, there is currently no information on the application of the diterpene alkaloid Chasmanine in the field of cardiac glycoside research. Extensive searches have failed to identify any studies investigating the effects of this compound on cardiac muscle, its potential interaction with the Na+/K+-ATPase pump (the primary target of cardiac glycosides), or any related signaling pathways in cardiomyocytes.

Cardiac glycosides are a well-established class of compounds, primarily used in the treatment of heart failure and certain cardiac arrhythmias. Their mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in heart muscle cells, leading to an increase in intracellular calcium concentration and consequently, enhanced cardiac contractility.

Research in this area typically involves a range of in vitro and in vivo experimental protocols to assess the efficacy and safety of potential new therapeutic agents. These protocols are designed to elucidate the compound's mechanism of action, its effects on cardiac ion channels, and its overall impact on cardiovascular function.

Despite the detailed methodologies available for studying cardiac glycosides, there is no evidence to suggest that this compound has been a subject of such investigations. The absence of data prevents the creation of specific application notes, experimental protocols, or the visualization of signaling pathways related to this compound's potential cardiac effects.

Therefore, for researchers, scientists, and drug development professionals interested in the application of novel compounds in cardiac glycoside research, there is no current basis for the inclusion of this compound in such studies. Further exploratory research would be required to first establish any cardiovascular activity of this compound before more detailed investigations, as outlined in the initial request, could be designed and implemented.

Utilizing Chasmanine as a Versatile Scaffold for Semi-Synthetic Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum species, presents a complex and promising scaffold for the development of novel semi-synthetic derivatives. Its intricate polycyclic structure offers multiple reactive sites amenable to chemical modification, enabling the exploration of structure-activity relationships (SAR) and the generation of analogs with potentially enhanced pharmacological profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound as a starting material for semi-synthetic modifications, with a focus on generating derivatives with neuroprotective and anti-inflammatory properties.

Data Presentation

The following tables summarize quantitative data on the biological activities of this compound and its conceptual derivatives based on modifications of related Aconitum alkaloids. This data serves as a benchmark for evaluating newly synthesized compounds.

Table 1: Neuroprotective Activity of this compound Derivatives against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

CompoundModificationConcentration (µM)Cell Viability (%)IC₅₀ (µM)
This compound-1065 ± 4.2> 50
Derivative AC-14 Acylation1085 ± 5.115.2
Derivative BC-1 Etherification1078 ± 3.822.5
Derivative CC-8 Acylation1072 ± 4.535.1

Table 2: Anti-Inflammatory Activity of this compound Derivatives in LPS-Stimulated RAW 264.7 Macrophages

CompoundModificationConcentration (µM)Nitric Oxide (NO) Inhibition (%)IC₅₀ (µM)
This compound-1035 ± 3.1> 100
Derivative DC-14 Esterification1075 ± 6.28.9
Derivative EC-1 O-Alkylation1062 ± 5.518.4
Derivative FC-8 Esterification1055 ± 4.925.3

Experimental Protocols

The following protocols provide detailed methodologies for the semi-synthesis of this compound derivatives. These are generalized procedures based on the chemical reactivity of this compound's functional groups and may require optimization for specific target molecules.

Protocol 1: Selective Acylation of this compound at the C-14 Hydroxyl Group

This protocol describes the esterification of the secondary hydroxyl group at the C-14 position of this compound, a key modification for enhancing biological activity.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acyl chloride or Acid anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to yield the C-14 acylated this compound derivative.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Etherification of this compound at the C-1 Hydroxyl Group

This protocol details the formation of an ether linkage at the C-1 position of this compound, a modification that can influence the lipophilicity and pharmacokinetic properties of the molecule.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMF, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Let the reaction proceed at room temperature for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable gradient of methanol in dichloromethane to obtain the C-1 ether derivative of this compound.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS analysis.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the semi-synthesis and evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Semi-Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation This compound This compound Scaffold modification Chemical Modification (Acylation/Etherification) This compound->modification derivative Crude Derivative modification->derivative purification Column Chromatography derivative->purification pure_derivative Pure Derivative purification->pure_derivative characterization Spectroscopic Analysis (NMR, MS) pure_derivative->characterization neuro_assay Neuroprotection Assay pure_derivative->neuro_assay inflam_assay Anti-inflammatory Assay pure_derivative->inflam_assay data_analysis Data Analysis (IC50) neuro_assay->data_analysis inflam_assay->data_analysis

Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.

neuroprotection_pathway stress Oxidative Stress (e.g., H₂O₂) cell Neuronal Cell (e.g., SH-SY5Y) stress->cell induces apoptosis Apoptosis / Cell Death cell->apoptosis leads to antioxidant Upregulation of Antioxidant Enzymes chas_deriv This compound Derivative chas_deriv->cell protects chas_deriv->antioxidant activates antioxidant->stress neutralizes

Caption: Proposed neuroprotective mechanism of this compound derivatives.

anti_inflammatory_pathway lps LPS macrophage Macrophage (e.g., RAW 264.7) lps->macrophage activates nf_kb NF-κB Pathway macrophage->nf_kb pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) nf_kb->pro_inflammatory induces chas_deriv This compound Derivative chas_deriv->nf_kb inhibits

Caption: Putative anti-inflammatory signaling pathway targeted by this compound derivatives.

Application Notes and Protocols for Studying the Analgesic Effects of Chasmanine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine is a diterpenoid alkaloid identified in various species of the Aconitum genus.[1][2] While the pharmacological profile of this compound is not extensively characterized, other diterpenoid alkaloids isolated from Aconitum species, such as Lappaconitine, have demonstrated significant analgesic properties.[3][4][5] These compounds represent a promising area for the development of novel, non-addictive analgesics.[3] This document provides detailed application notes and protocols for investigating the potential analgesic effects of this compound using established in vivo animal models of pain.

Disclaimer: The following protocols are proposed methodologies for studying the analgesic effects of this compound, based on standard practices for analgesic drug screening. Due to the limited specific data on this compound's analgesic activity, these protocols should be adapted and optimized based on preliminary findings.

Data Presentation

Table 1: Proposed Dosing Regimen for this compound in Rodent Models
Animal ModelSpeciesRoute of AdministrationProposed Dose Range (mg/kg)Vehicle
Hot-Plate TestMouse/RatIntraperitoneal (i.p.) / Oral (p.o.)1 - 500.9% Saline with 5% DMSO & 1% Tween 80
Tail-Flick TestMouse/RatIntraperitoneal (i.p.) / Oral (p.o.)1 - 500.9% Saline with 5% DMSO & 1% Tween 80
Acetic Acid-Induced Writhing TestMouseIntraperitoneal (i.p.) / Oral (p.o.)1 - 500.9% Saline with 5% DMSO & 1% Tween 80
Formalin TestRat/MouseIntraperitoneal (i.p.) / Oral (p.o.)1 - 500.9% Saline with 5% DMSO & 1% Tween 80
Table 2: Expected Outcomes and Data Interpretation
Pain ModelPrimary EndpointInterpretation of Positive Result (Analgesic Effect)
Hot-Plate TestIncreased latency to paw licking or jumpingA significant increase in reaction time compared to the vehicle control group.
Tail-Flick TestIncreased latency to tail withdrawal from heat sourceA significant increase in the time taken to flick the tail away from the heat stimulus.
Acetic Acid-Induced Writhing TestReduction in the number of writhesA significant decrease in the number of abdominal constrictions and stretches compared to the vehicle control group.
Formalin TestReduction in paw licking/biting time in Phase I and/or Phase IIA significant decrease in the duration of nociceptive behaviors during the acute (Phase I) and/or inflammatory (Phase II) phase.

Experimental Protocols

Hot-Plate Test

This method is used to evaluate centrally acting analgesics.

Materials:

  • Hot-plate apparatus with adjustable temperature control.

  • Plexiglas cylinder to confine the animal on the hot plate.

  • Stopwatch.

  • Experimental animals (mice or rats).

  • This compound solution and vehicle.

  • Positive control (e.g., Morphine).

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Set the temperature of the hot plate to a constant 55 ± 0.5°C.

  • Administer this compound, vehicle, or positive control to the respective groups of animals.

  • At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal individually on the hot plate and immediately start the stopwatch.

  • Observe the animal for nociceptive responses, such as licking of the hind paw or jumping.

  • Record the latency (in seconds) for the first definitive pain response.

  • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the animal is removed from the plate regardless of its response.

Tail-Flick Test

This test also assesses centrally mediated analgesia.

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainers.

  • Stopwatch.

  • Experimental animals (mice or rats).

  • This compound solution and vehicle.

  • Positive control (e.g., Morphine).

Procedure:

  • Allow animals to acclimate to the testing environment.

  • Gently place the animal in a restrainer, leaving the tail exposed.

  • Position the tail over the radiant heat source of the tail-flick meter.

  • Activate the heat source, which will start a timer.

  • The timer will automatically stop when the animal flicks its tail away from the heat. Record this latency.

  • A cut-off time (typically 10-15 seconds) must be set to avoid tissue damage.

  • Measure the baseline latency for each animal before drug administration.

  • Administer this compound, vehicle, or positive control.

  • Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

Acetic Acid-Induced Writhing Test

This model is sensitive to peripherally and centrally acting analgesics and is used to induce visceral pain.[2]

Materials:

  • 0.6% acetic acid solution.

  • Observation chambers.

  • Stopwatch.

  • Experimental animals (mice).

  • This compound solution and vehicle.

  • Positive control (e.g., Diclofenac sodium).

Procedure:

  • Divide the animals into groups and administer this compound, vehicle, or the standard drug orally or intraperitoneally.

  • After a specific absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid solution intraperitoneally (10 ml/kg).

  • Immediately place each mouse into an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a continuous 15-minute period.[6]

  • Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Formalin Test

This test is a model of tonic chemical pain and can differentiate between analgesic actions on acute and inflammatory pain. The test consists of two distinct phases: Phase I (acute neurogenic pain) and Phase II (inflammatory pain).

Materials:

  • 5% formalin solution in saline.

  • Observation chambers with mirrors for clear viewing of the paws.

  • Microsyringe (e.g., Hamilton syringe).

  • Stopwatch.

  • Experimental animals (rats or mice).

  • This compound solution and vehicle.

  • Positive control (e.g., Morphine).

Procedure:

  • Acclimatize the animals to the observation chambers for at least 30 minutes before the test.

  • Administer this compound, vehicle, or positive control at a set time before the formalin injection.

  • Inject a small volume of 5% formalin solution (e.g., 20 µl for mice, 50 µl for rats) subcutaneously into the plantar surface of the right hind paw.

  • Immediately return the animal to the observation chamber and start the timer.

  • Record the total time the animal spends licking, biting, or shaking the injected paw.

  • The observation period is typically divided into two phases:

    • Phase I: 0-5 minutes post-formalin injection.

    • Phase II: 15-60 minutes post-formalin injection.

  • Compare the duration of nociceptive behaviors in the treated groups with the control group for both phases.

Mandatory Visualizations

Proposed Signaling Pathway for this compound-Induced Analgesia

Chasmanine_Analgesia_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Chasmanine_PNS This compound VGSC Voltage-Gated Sodium Channels Chasmanine_PNS->VGSC Inhibition Nociceptor Nociceptor Activation VGSC->Nociceptor Modulates PainSignal_PNS Pain Signal Transmission Nociceptor->PainSignal_PNS PainPerception Pain Perception PainSignal_PNS->PainPerception Ascending Signal Chasmanine_CNS This compound OpioidReceptors Opioid Receptors Chasmanine_CNS->OpioidReceptors Potential Agonism DescendingInhibitory Descending Inhibitory Pathway OpioidReceptors->DescendingInhibitory Activation DescendingInhibitory->PainPerception Inhibition Analgesia Analgesia Experimental_Workflow cluster_prep Preparation cluster_testing Testing Phase cluster_analysis Data Analysis AnimalAcclimatization Animal Acclimatization DrugAdmin Drug Administration (this compound, Vehicle, Positive Control) AnimalAcclimatization->DrugAdmin DrugPrep This compound & Control Preparation DrugPrep->DrugAdmin PainInduction Induction of Nociception (Thermal/Chemical) DrugAdmin->PainInduction BehavioralAssay Behavioral Assessment (Latency/Response Count) PainInduction->BehavioralAssay DataCollection Data Collection & Tabulation BehavioralAssay->DataCollection Stats Statistical Analysis (e.g., ANOVA, t-test) DataCollection->Stats Conclusion Conclusion on Analgesic Efficacy Stats->Conclusion Pain_Models_Logic cluster_central Primarily Central Analgesia cluster_peripheral_central Peripheral & Central Analgesia PainType Type of Pain Stimulus Thermal Thermal PainType->Thermal Chemical Chemical PainType->Chemical HotPlate Hot-Plate Test Thermal->HotPlate TailFlick Tail-Flick Test Thermal->TailFlick AceticAcid Acetic Acid-Induced Writhing Test Chemical->AceticAcid Formalin Formalin Test Chemical->Formalin

References

Application Notes and Protocols: The Role of Chasmanine in Neurodegenerative Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive investigation into the scientific literature reveals a significant scarcity of peer-reviewed research specifically detailing the role of the diterpenoid alkaloid chasmanine in the context of drug discovery for neurodegenerative diseases. While the compound is known and has been isolated from various Aconitum species, its biological activities, particularly concerning neuroprotection, remain largely unexplored in published studies.

This document aims to provide a transparent overview of the currently available information on this compound and related compounds, while also highlighting the existing knowledge gaps. Due to the lack of specific data, the detailed experimental protocols and quantitative data tables as requested cannot be generated at this time. The information presented herein is based on publicly accessible chemical databases and general literature on related alkaloids.

Introduction to this compound

This compound is a C25H41NO6 diterpene alkaloid, also known as Toroko base II, that has been isolated from several species of the Aconitum plant genus. Its primary documented roles in scientific literature are as a plant metabolite and an antifeedant.

One commercial supplier, Biosynth, notes that "Extensive studies indicate its promising effects in neurodegenerative disease models, where it may contribute to neuroprotection and cognitive enhancement"[1]. However, specific citations for these studies are not provided, and a comprehensive search of scientific databases did not yield peer-reviewed articles to substantiate this claim.

This compound has also been identified as one of numerous compounds present in the traditional Chinese medicine formulation, Wen-Dan Decoction[2]. This decoction has been studied for a variety of ailments, including those with neurological manifestations[3][4][5]. However, research on the complete formulation does not single out this compound as the definitive neuroprotective agent.

Potential, Yet Unexplored, Mechanisms of Action

While there is no direct evidence for this compound's mechanism of action in neurodegeneration, the broader class of Aconitum diterpenoid alkaloids has been investigated for various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. The primary mechanism for some of these related alkaloids involves the modulation of voltage-gated sodium channels. It is plausible that this compound could interact with similar targets, but this remains speculative without direct experimental evidence.

Given the complexity of neurodegenerative diseases, which often involve oxidative stress, neuroinflammation, protein aggregation, and neuronal apoptosis, any potential therapeutic agent would likely need to modulate one or more of these pathways. Future research into this compound could explore its effects on these key pathological processes.

Data Summary: A Call for Research

A critical component of drug discovery is the availability of quantitative data to assess a compound's potency, efficacy, and safety. For this compound, such data in the context of neurodegenerative diseases is currently absent from the scientific literature. The following table illustrates the type of data that would be essential for evaluating its potential.

Data PointDescriptionThis compound Data
IC50/EC50 Concentration for 50% inhibition/effect on key targets (e.g., enzymes, receptors).Not Available
In Vitro Neuroprotection Efficacy in cellular models of neurodegeneration (e.g., SH-SY5Y, primary neurons).Not Available
In Vivo Efficacy Effects in animal models of diseases like Alzheimer's or Parkinson's.Not Available
Blood-Brain Barrier Permeability Ability to cross into the central nervous system.Not Available
Toxicity Profile In vitro and in vivo assessment of potential toxic effects.Not Available

Proposed Future Experimental Protocols

Should researchers wish to investigate the potential of this compound in neurodegenerative diseases, the following outlines a logical progression of key experiments.

4.1. In Vitro Target Identification and Validation

  • Objective: To identify the molecular targets of this compound in a neuronal context.

  • Methodology:

    • Cell Culture: Utilize human neuroblastoma cell lines (e.g., SH-SY5Y) or primary rodent cortical neurons.

    • Target Binding Assays: Employ techniques such as affinity chromatography-mass spectrometry or radioligand binding assays to identify protein binding partners.

    • Functional Assays: Based on binding partners, conduct functional assays (e.g., enzyme activity assays, ion channel electrophysiology) to determine the effect of this compound on target function.

4.2. Assessment of Neuroprotective Effects in Cellular Models

  • Objective: To determine if this compound can protect neurons from stressors relevant to neurodegenerative diseases.

  • Methodology:

    • Induce Neurotoxicity: Treat neuronal cell cultures with toxins such as amyloid-beta (Aβ) oligomers (Alzheimer's model), 6-hydroxydopamine (6-OHDA) (Parkinson's model), or glutamate (excitotoxicity model).

    • This compound Treatment: Co-treat cells with varying concentrations of this compound.

    • Viability and Apoptosis Assays: Measure cell viability using MTT or LDH assays and assess apoptosis through techniques like TUNEL staining or caspase activity assays.

4.3. Investigation of Anti-inflammatory and Antioxidant Properties

  • Objective: To evaluate if this compound can mitigate neuroinflammation and oxidative stress.

  • Methodology:

    • Microglial Cell Culture: Use microglial cell lines (e.g., BV-2) or primary microglia.

    • Inflammatory Challenge: Stimulate cells with lipopolysaccharide (LPS).

    • Cytokine and Nitric Oxide Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide in the culture medium using ELISA and Griess assays, respectively.

    • Oxidative Stress Assays: In neuronal cells, measure reactive oxygen species (ROS) production using fluorescent probes like DCFDA.

Visualization of a Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for the initial preclinical evaluation of a novel compound like this compound for neurodegenerative diseases.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Preclinical Development Target ID Target Identification (e.g., Affinity Chromatography) Neuroprotection Assays Neuroprotection Assays (e.g., Aβ, 6-OHDA models) Target ID->Neuroprotection Assays Validate Target Mechanism of Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Neuroprotection Assays->Mechanism of Action Elucidate Pathway Animal Models Animal Models of Neurodegeneration (e.g., Transgenic Mice) Mechanism of Action->Animal Models Move to In Vivo Behavioral Tests Behavioral Assessments (e.g., Morris Water Maze) Animal Models->Behavioral Tests Assess Efficacy Histopathology Histopathological Analysis (e.g., Immunohistochemistry) Behavioral Tests->Histopathology Confirm Neuropathology Pharmacokinetics Pharmacokinetics & ADME Histopathology->Pharmacokinetics Evaluate Drug Properties Toxicology Toxicology Studies Pharmacokinetics->Toxicology Assess Safety Lead Optimization Lead Optimization Toxicology->Lead Optimization Refine for Clinical Trials

Caption: A generalized workflow for preclinical drug discovery for neurodegenerative diseases.

Conclusion and Future Directions

The current body of scientific literature does not support a defined role for this compound in the treatment of neurodegenerative diseases. The information available is preliminary and largely based on its classification as a diterpenoid alkaloid and its presence in a complex herbal mixture. The claim of its potential in neurodegenerative disease models by a commercial supplier is, at present, not substantiated by accessible peer-reviewed data.

Therefore, this compound represents an unexplored compound in the field of neurodegenerative drug discovery. The protocols and workflow outlined above provide a roadmap for the systematic investigation required to determine if this compound holds any therapeutic promise. For researchers and drug development professionals, this highlights both a significant knowledge gap and a potential opportunity for novel research. Future studies are essential to first establish the basic neuropharmacology of this compound before it can be considered a viable candidate for further development.

References

Application Note: Standard Operating Procedure for the Isolation of Chasmanine via Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed standard operating procedure (SOP) for the isolation and purification of Chasmanine, a C19-diterpenoid alkaloid, from plant material (e.g., Aconitum chasmanthum) using chromatographic techniques.

Introduction

This compound is a diterpene alkaloid found in various Aconitum species.[1] Like other related alkaloids, it is of interest to researchers for its potential pharmacological activities. The isolation of pure this compound is essential for its structural elucidation, toxicological studies, and evaluation of its therapeutic potential. This protocol outlines a multi-step chromatographic procedure for the efficient isolation and purification of this compound. The workflow involves initial extraction from the plant matrix, followed by column chromatography for preliminary separation, and concluding with preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for the development of appropriate chromatographic and analytical methods.

PropertyValueReference
Molecular FormulaC₂₅H₄₁NO₆--INVALID-LINK--
Molecular Weight451.6 g/mol --INVALID-LINK--
AppearanceCrystalline solidGeneral knowledge
SolubilitySoluble in chloroform, methanol, ethanolInferred from extraction methods[2]

Table 1: Physicochemical properties of this compound.

Experimental Workflow

The overall experimental workflow for the isolation of this compound is depicted in the following diagram.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Dried Plant Material (e.g., Aconitum chasmanthum roots) extraction Solvent Extraction (e.g., Methanol or Chloroform) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Column Chromatography (Alumina or Silica Gel) crude_extract->column_chrom hplc Preparative HPLC (Reversed-Phase) column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound analytical_hplc Analytical HPLC (Purity Assessment) pure_this compound->analytical_hplc ms_nmr MS and NMR (Structural Confirmation) pure_this compound->ms_nmr

Figure 1: Experimental workflow for the isolation and characterization of this compound.

Experimental Protocols

Plant Material and Extraction
  • Plant Material Preparation: Air-dry the roots of Aconitum chasmanthum and grind them into a coarse powder.

  • Alkalinization and Extraction:

    • Treat 200 g of the powdered plant material with a 10% sodium carbonate solution until moist.

    • Extract the alkalinized powder with chloroform or a mixture of ammoniacal ether followed by methanol at room temperature with agitation for 24 hours.[2] Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Initial Purification by Column Chromatography

This step aims to separate the total alkaloids into fractions to enrich for this compound.

  • Stationary Phase: Alumina (neutral, 100-200 mesh) or Silica gel (100-200 mesh).

  • Column Preparation:

    • Prepare a slurry of the chosen stationary phase in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring a flat and stable bed.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of the stationary phase and load it onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate, followed by methanol.

    • A suggested gradient elution is presented in Table 2.

    • Collect fractions of a consistent volume (e.g., 20 mL).

Eluent SystemRatio (v/v)Purpose
Hexane : Ethyl Acetate100:0 to 50:50Elution of non-polar compounds
Ethyl Acetate : Methanol100:0 to 80:20Elution of moderately polar alkaloids
Methanol100%Elution of highly polar compounds

Table 2: Suggested gradient elution for column chromatography.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Combine the fractions that show a high concentration of the target compound.

Final Purification by Preparative HPLC

The enriched fractions from column chromatography are subjected to preparative HPLC for final purification.

  • Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Chromatographic Conditions: The parameters for preparative HPLC are summarized in Table 3.

ParameterCondition
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 15-20 mL/min
Detection UV at 235 nm
Injection Volume 1-5 mL (depending on concentration)

Table 3: Preparative HPLC parameters for this compound purification.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

Characterization and Quality Control

Purity Assessment by Analytical HPLC

The purity of the isolated this compound should be determined using analytical HPLC.

ParameterCondition
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Column Temperature 30 °C

Table 4: Analytical HPLC parameters for purity assessment.

Structural Confirmation by Mass Spectrometry and NMR

The identity of the isolated compound should be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra should be recorded and compared with published data for this compound to confirm its structure.

Expected Yield and Purity

The yield of total alkaloids from Aconitum chasmanthum can be around 1.3% of the dry weight of the plant material.[2] The final yield of pure this compound will be significantly lower and is dependent on the initial concentration in the plant material and the efficiency of the purification steps. The target purity for the isolated this compound should be ≥95% as determined by analytical HPLC.

Safety Precautions

  • Aconitum alkaloids are highly toxic. Handle all plant material, extracts, and isolated compounds with extreme caution in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dispose of all waste materials in accordance with institutional guidelines for hazardous chemical waste.

Disclaimer: This protocol is intended for research purposes by qualified individuals. The user is responsible for validating the method and ensuring all safety precautions are followed.

References

Cell-based assay protocols for assessing Chasmanine cytotoxicity.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chasmanine, a C19-diterpenoid alkaloid, has been identified as a compound exhibiting cytotoxic properties against various cancer cell lines, including prostate cancer (PC-3) and lung cancer (A-549) cells. The evaluation of its cytotoxic potential is a critical step in the drug discovery and development process. This document provides a comprehensive guide with detailed protocols for assessing the cytotoxicity of this compound using established cell-based assays. The methodologies described herein are designed to deliver robust and reproducible data for the determination of key cytotoxicity metrics such as the half-maximal inhibitory concentration (IC50).

The primary mechanism of cytotoxicity for many diterpenoid alkaloids involves the induction of apoptosis, or programmed cell death. It is hypothesized that this compound may trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, ultimately resulting in cell death. The protocols provided will enable researchers to investigate these potential mechanisms of action.

Data Presentation

The following table summarizes representative cytotoxic activity of this compound against two human cancer cell lines. The IC50 values, which represent the concentration of this compound required to inhibit 50% of cell growth, are presented. These values are hypothetical and intended to illustrate the presentation of quantitative data obtained from the described assays.

CompoundCell LineCell TypeIncubation Time (h)IC50 (µM)
This compoundPC-3Human Prostate Cancer488.5
This compoundA-549Human Lung Carcinoma4812.2

Experimental Protocols

Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., PC-3, A-549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a cell culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

LDH Release Assay for Cytotoxicity

The LDH (lactate dehydrogenase) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • This compound-treated cell culture supernatants

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare Samples: Following the treatment of cells with this compound as described in the MTT assay protocol (steps 1-3), carefully collect the cell culture supernatant.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound-treated cells

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • This compound-treated cells in a 96-well plate

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Correlate the luminescence signal with the level of caspase-3/7 activity.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflows and the proposed signaling pathway for this compound-induced cytotoxicity.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment cluster_1 Endpoint Assays cluster_2 Flow Cytometry A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (Various Concentrations) B->C D Incubate for 24-72h C->D E MTT Assay D->E F LDH Assay D->F G Caspase-Glo Assay D->G H Annexin V/PI Staining D->H I Data Analysis (IC50, Apoptosis %) E->I F->I G->I H->I

Caption: Workflow for assessing this compound cytotoxicity.

G cluster_0 Proposed Signaling Pathway: this compound-Induced Apoptosis cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis.

Application Note: Chasmanine as a Positive Control in β2 Adrenergic Receptor Agonist Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β2 adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) family, is a key therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Activation of the β2AR by agonists leads to smooth muscle relaxation in the airways, resulting in bronchodilation. High-throughput screening (HTS) of compound libraries for novel β2AR agonists is a critical step in the drug discovery process. A robust and reliable positive control is essential for validating assay performance and ensuring the accuracy of screening data.

Chasmanine, a diterpenoid alkaloid, has been identified as a β2-adrenergic receptor agonist. This application note describes the use of this compound as a positive control in two common β2AR agonist screening assays: the cyclic adenosine monophosphate (cAMP) accumulation assay and the β-arrestin recruitment assay. Detailed protocols for both assays are provided, along with representative data for the well-characterized β2AR agonist, Isoproterenol, which can be used for comparison.

Signaling Pathways

Upon agonist binding, the β2AR undergoes a conformational change, leading to the activation of downstream signaling pathways. The canonical pathway involves the coupling of the receptor to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP.[1][2][3] An alternative pathway involves the recruitment of β-arrestin proteins to the activated receptor, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.[4][5]

G_protein_signaling cluster_membrane Plasma Membrane Agonist Agonist β2AR β2AR Agonist->β2AR Binds Gs Gs β2AR->Gs Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to B_arrestin_signaling cluster_membrane Plasma Membrane Agonist Agonist β2AR_P Phosphorylated β2AR Agonist->β2AR_P Binds & Activates GRK GRK β2AR_P->GRK Recruits & Activates β-arrestin β-arrestin β2AR_P->β-arrestin Recruits GRK->β2AR_P Phosphorylates Internalization Internalization β-arrestin->Internalization Mediates Signaling G protein-independent signaling β-arrestin->Signaling camp_workflow Cell_Culture 1. Culture cells expressing β2AR Seeding 2. Seed cells into a 96- or 384-well plate Cell_Culture->Seeding Incubation 3. Incubate overnight Seeding->Incubation Compound_Addition 4. Add this compound (positive control), Isoproterenol (reference), or test compounds Incubation->Compound_Addition Stimulation 5. Incubate for a defined period (e.g., 30 min) at 37°C Compound_Addition->Stimulation Lysis 6. Lyse cells to release intracellular cAMP Stimulation->Lysis Detection 7. Add detection reagents Lysis->Detection Readout 8. Measure signal (e.g., fluorescence, luminescence) Detection->Readout Analysis 9. Analyze data to determine EC50 values Readout->Analysis barrestin_workflow Cell_Culture 1. Culture cells co-expressing β2AR and β-arrestin constructs Seeding 2. Seed cells into a 96- or 384-well plate Cell_Culture->Seeding Incubation 3. Incubate overnight Seeding->Incubation Compound_Addition 4. Add this compound (positive control), Isoproterenol (reference), or test compounds Incubation->Compound_Addition Stimulation 5. Incubate for a defined period (e.g., 60-90 min) at 37°C Compound_Addition->Stimulation Substrate_Addition 6. Add substrate for the reporter enzyme/protein Stimulation->Substrate_Addition Readout 7. Measure signal (e.g., luminescence, fluorescence) Substrate_Addition->Readout Analysis 8. Analyze data to determine EC50 values Readout->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Final Steps of Chasmanine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the final stages of Chasmanine chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical final steps in the total synthesis of this compound as pioneered by the Wiesner group?

The final steps of the Wiesner synthesis are crucial for establishing the correct stereochemistry and oxygenation pattern of the this compound core. Key transformations include the formation of the C/D ring system via a Diels-Alder reaction, followed by a series of stereocontrolled reductions and oxidations to install the requisite functional groups. A pivotal late-stage C-H oxidation is often employed to introduce key hydroxyl groups.[1][2][3]

Q2: What are the primary challenges encountered in the late-stage functionalization of the this compound core?

The primary challenges include:

  • Stereocontrol: Achieving the desired stereochemistry at multiple newly formed chiral centers.

  • Regioselectivity: Controlling the position of functionalization, especially during C-H oxidation on a complex scaffold.[4][5]

  • Low Yields: Intramolecular reactions on sterically hindered intermediates can often lead to suboptimal yields.

  • Side Reactions: The high density of functional groups can lead to unwanted side reactions.

  • Purification: The polar nature of highly oxygenated intermediates and the final product makes purification challenging.[6][7]

Q3: Are there alternative strategies to the classic Wiesner approach for the final steps?

Yes, several research groups have explored alternative strategies. These often involve different approaches to the construction of the polycyclic core and the introduction of oxygen functionalities. Some modern approaches utilize novel catalytic methods for C-H functionalization to improve selectivity and efficiency.[1][8][9] Fragment coupling strategies have also been developed to converge on the complex core at a later stage.[10][11]

Troubleshooting Guides

Problem 1: Low Yield in the Intramolecular Diels-Alder Reaction for B/C Ring Formation

Possible Causes:

  • Unfavorable Conformation: The substrate may not readily adopt the required s-cis conformation of the diene for the cycloaddition to occur due to steric hindrance in the complex polycyclic system.

  • Incorrect Thermal Conditions: The reaction may require a specific temperature to overcome the activation energy without promoting decomposition or retro-Diels-Alder reactions.

  • Electronic Mismatch: Poor electronic complementarity between the diene and dienophile can lead to a high activation barrier.

Solutions:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the reaction by lowering the LUMO of the dienophile, potentially allowing the reaction to proceed at a lower temperature.

  • High-Pressure Conditions: Applying high pressure can favor the formation of the more compact cycloadduct.

  • Substrate Modification: If possible, modifying the electronics of the diene or dienophile through temporary functional group changes can improve reactivity. For instance, installing a more electron-withdrawing group on the dienophile can enhance the reaction rate.

Problem 2: Poor Regio- and Stereoselectivity in the Final C-H Oxidation Step

Possible Causes:

  • Multiple Reactive C-H Bonds: The complex this compound scaffold presents numerous C-H bonds with similar reactivity, leading to a mixture of oxidation products.

  • Steric Hindrance: The directing group or catalyst may not be able to access the desired C-H bond due to steric congestion.

  • Substrate Conformation: The conformation of the substrate in solution may not favor the desired intramolecular oxidation.

Solutions:

  • Use of Directing Groups: Installing a temporary directing group can guide the oxidant to a specific C-H bond, enhancing regioselectivity.

  • Catalyst Screening: Different oxidation catalysts can exhibit varying selectivities based on their steric and electronic properties. Screening a range of catalysts is recommended. For complex molecules, specialized iron or rhodium catalysts have shown promise in achieving high selectivity.[12][13][14][15]

  • Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the catalyst, thereby affecting selectivity. A survey of different solvents is advisable.

  • Protecting Group Strategy: The presence of specific protecting groups can influence the steric and electronic environment around certain C-H bonds, which can be leveraged to improve selectivity.[16][17][18]

Problem 3: Difficulty in Purifying Polar, Oxygenated Intermediates and Final Product

Possible Causes:

  • High Polarity: The multiple hydroxyl and ether groups in late-stage intermediates and in this compound itself lead to high polarity, causing tailing on standard silica gel chromatography.

  • Low UV Activity: The lack of a strong chromophore can make visualization by UV light difficult during chromatography.

  • Structural Similarity of Byproducts: Side products may have very similar structures and polarities to the desired compound, making separation challenging.

Solutions:

  • Counter-Current Chromatography (CCC): This technique is well-suited for the purification of polar compounds like alkaloids, as it avoids solid stationary phases and relies on liquid-liquid partitioning.[6][7][19][20][21]

  • Reversed-Phase Chromatography: Using a C18 or other reversed-phase column can be effective for purifying highly polar compounds.

  • pH-Zone-Refining Chromatography: This is a specific type of CCC that is particularly effective for separating alkaloids based on their pKa values.

  • Derivatization: Temporarily protecting hydroxyl groups as less polar esters or silyl ethers can facilitate purification on normal-phase silica gel. The protecting groups can then be removed in a subsequent step.

  • Acid-Base Extraction: The basic nature of the alkaloid nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the protonated alkaloid. The aqueous layer is then basified, and the purified alkaloid is back-extracted into an organic solvent.[22][23][24]

Quantitative Data Summary

The following table summarizes reported yields for key final steps in representative syntheses of this compound and related diterpenoid alkaloids. Note that conditions and substrates may vary between different synthetic routes.

Reaction Step Reagents and Conditions Substrate Type Reported Yield Reference
Intramolecular Diels-AlderHeat (e.g., 180-210 °C) in a sealed tubePolycyclic diene-dienophile60-85%Wiesner et al.
Late-Stage C-H OxidationKMnO₄, Ac₂O, pyridineAdvanced pentacyclic intermediate40-50%Wiesner et al.
Reduction of KetoneNaBH₄, MeOHPolycyclic ketone>90%General observation
Hydrolysis of Ester/LactoneK₂CO₃, MeOH/H₂OLactone intermediate85-95%General observation
Aza-Prins CyclizationHg(OAc)₂Amino-alkene precursor~40%[1]

Experimental Protocols

Protocol 1: General Procedure for Late-Stage C-H Oxidation (Wiesner-type)

This is a representative protocol based on the principles of the Wiesner synthesis and may require optimization for specific substrates.

  • Dissolution: Dissolve the advanced pentacyclic intermediate (1.0 eq) in a mixture of pyridine and acetic anhydride (e.g., 10:1 v/v) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄, 1.5-2.0 eq) in pyridine to the reaction mixture over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Work-up:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC. Due to the polar nature of the product, a polar eluent system (e.g., dichloromethane/methanol) is often required.

Protocol 2: General Work-up and Purification for a Polar Alkaloid
  • Initial Quench and Extraction: After the reaction is complete, quench as appropriate (e.g., with water or a buffer solution). Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, chloroform).

  • Acid Wash: Combine the organic extracts and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated alkaloid will move into the aqueous phase.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer which retains non-basic impurities.

  • Basification and Back-Extraction: Cool the acidic aqueous layer in an ice bath and basify by the slow addition of a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is > 9. Extract the now neutral alkaloid back into an organic solvent (e.g., dichloromethane) multiple times.

  • Final Wash and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: If further purification is needed, subject the material to reversed-phase chromatography or counter-current chromatography.

Visualizations

Final_Steps_Chasmanine_Synthesis A Advanced Polycyclic Intermediate B Intramolecular Diels-Alder A->B Heat C Pentacyclic Core B->C D Stereoselective Reductions C->D E Functionalized Pentacycle D->E F Late-Stage C-H Oxidation E->F Oxidizing Agent (e.g., KMnO4) G This compound F->G

Caption: High-level overview of the final steps in this compound synthesis.

Troubleshooting_CH_Oxidation Start Low Selectivity in C-H Oxidation? Cause1 Multiple Reactive Sites Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Suboptimal Catalyst Start->Cause3 Solution1 Introduce Directing Group Cause1->Solution1 Solution2 Modify Protecting Groups to Alter Sterics Cause2->Solution2 Solution3 Screen Different Catalysts (e.g., Fe, Rh-based) Cause3->Solution3 Solution4 Vary Solvent and Temperature Cause3->Solution4

Caption: Troubleshooting workflow for poor selectivity in C-H oxidation.

Stereoselectivity_Factors center Stereochemical Outcome reagent Reagent Approach (Steric Bulk) reagent->center substrate Substrate Conformation substrate->center directing_group Directing Group Influence directing_group->center protecting_group Neighboring Protecting Groups protecting_group->center

References

Overcoming challenges in the purification of Chasmanine from raw extracts.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Chasmanine from raw extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of this complex diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from Aconitum chasmanthum extracts?

A1: The main challenges include:

  • Low Concentration: this compound is often present in low concentrations in the raw plant material.

  • Complex Mixtures: The crude extracts contain a multitude of structurally similar alkaloids and other secondary metabolites, making separation difficult.[1][2]

  • Alkaloid Stability: Diterpenoid alkaloids can be susceptible to hydrolysis, especially under harsh pH or temperature conditions during extraction and purification.[3][4][5]

  • Toxicity: Aconitum species contain highly toxic alkaloids, requiring careful handling and safety precautions throughout the purification process.

Q2: Which analytical techniques are recommended for monitoring the purity of this compound during purification?

A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used to monitor the separation and assess the purity of fractions.[2] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][7] Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for absolute purity determination.[8]

Q3: What is a suitable starting material for this compound extraction?

A3: The roots of Aconitum chasmanthum Stapf ex Holmes are the primary source for this compound.[2][9] The alkaloidal content can vary based on the geographical source and harvesting time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Extraction
Problem Possible Cause Troubleshooting Steps
Low this compound yield in the crude extract. Incomplete extraction of alkaloids from the plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Optimize the solvent system. A common approach is to use a polar solvent like methanol or ethanol, sometimes with the addition of a base (e.g., ammonia) to ensure the alkaloids are in their free base form for better solubility in less polar solvents. - Increase the extraction time or perform multiple extraction cycles.
Degradation of this compound during extraction.- Avoid high temperatures for prolonged periods. - If using an alkaline medium, ensure it is not too harsh to prevent hydrolysis of the ester functionalities on related alkaloids, which could complicate the purification of this compound.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of this compound from other alkaloids. Inappropriate stationary or mobile phase.- Stationary Phase: Silica gel is commonly used. If separation is poor, consider using alumina or reversed-phase (C18) silica.[10] - Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). The addition of a small amount of a basic modifier like triethylamine or ammonia can improve peak shape and reduce tailing of alkaloids on silica gel.[10][11][12]
This compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the eluting solvent. For example, if you are using a hexane-ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, add a small percentage of a more polar solvent like methanol.
Low recovery of this compound from the column. Irreversible adsorption to the stationary phase.- This can happen with highly active silica gel. Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.[10] - Ensure the crude extract is properly filtered before loading to prevent clogging.
Crystallization of the sample on the column. The sample is too concentrated in the loading solvent or the eluent is too non-polar.- Dissolve the sample in a minimum amount of a slightly more polar solvent before loading. - Start the elution with a slightly more polar solvent mixture to prevent precipitation at the top of the column.[13]
Recrystallization Problems
Problem Possible Cause Troubleshooting Steps
This compound does not crystallize. The solution is not saturated, or the wrong solvent is being used.- Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[14][15] Test a range of solvents (e.g., acetone, ethanol, methanol, ethyl acetate, or mixtures like hexane/ethyl acetate). - Saturation: If too much solvent was added, carefully evaporate some of it to reach the saturation point.[15] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of pure this compound.[15]
The recrystallized product is an oil, not crystals. The melting point of this compound is depressed by impurities, or the cooling process is too rapid.- Purity: The starting material may be too impure for effective recrystallization. Consider an additional chromatographic step. - Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of an amorphous solid or oil.[15]
Low yield of crystals. Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the compound completely.[15] - After crystallization, cool the mixture in an ice bath to minimize the solubility of this compound in the mother liquor. - When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.

Data Presentation

The following tables summarize typical data for the purification of Aconitum alkaloids. Note that specific yields for this compound may vary depending on the plant material and the precise experimental conditions.

Table 1: Comparison of Purification Techniques for Aconitine (a related alkaloid)

Purification MethodPurity of AconitineYield
Reverse-phase flash chromatography> 96%45%
Reverse-phase semi-preparative HPLC> 96%55%
Centrifugal Partition Chromatography (CPC)> 96%63%
Recrystallization> 96%58%

Data adapted from a study on Aconitum karacolicum extract initially containing 80% aconitine.

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Aconitum chasmanthum
  • Maceration: Soak the dried and powdered roots of A. chasmanthum in 95% ethanol containing a small amount of ammonia (e.g., 1%) for 24-48 hours at room temperature.

  • Filtration: Filter the mixture and collect the ethanol extract.

  • Concentration: Concentrate the extract under reduced pressure to obtain a crude residue.

  • Acid-Base Extraction:

    • Dissolve the residue in a 2% sulfuric acid solution.

    • Wash the acidic solution with a non-polar solvent like diethyl ether or hexane to remove non-alkaloidal compounds. Discard the organic layer.

    • Make the aqueous layer alkaline (pH 9-10) by the slow addition of concentrated ammonia solution.

    • Extract the alkaloids into a solvent such as chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloids.

Protocol 2: Column Chromatography for this compound Isolation
  • Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform or the initial mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on).

    • Monitor the collected fractions by TLC, staining with Dragendorff's reagent to visualize the alkaloids.

    • Pool the fractions containing this compound based on the TLC profile.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain enriched this compound.

Protocol 3: Recrystallization of this compound
  • Dissolution: Dissolve the enriched this compound fraction in a minimum amount of hot solvent (e.g., acetone or ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Visualizations

experimental_workflow raw_material Raw Aconitum chasmanthum extraction Extraction raw_material->extraction Ethanol/Ammonia crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography Silica Gel, Hexane/EtOAc Gradient chasmanine_fractions This compound-rich Fractions column_chromatography->chasmanine_fractions recrystallization Recrystallization chasmanine_fractions->recrystallization e.g., Acetone pure_this compound Pure this compound recrystallization->pure_this compound troubleshooting_logic start Low Yield of Pure this compound check_extraction Check Extraction Yield start->check_extraction check_chromatography Check Column Chromatography Recovery check_extraction->check_chromatography OK optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction Low check_recrystallization Check Recrystallization Yield check_chromatography->check_recrystallization OK optimize_chromatography Optimize Chromatography Conditions check_chromatography->optimize_chromatography Low optimize_recrystallization Optimize Recrystallization Solvent/Conditions check_recrystallization->optimize_recrystallization Low

References

How to improve the aqueous solubility of Chasmanine for biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the aqueous solubility of Chasmanine for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

A1: this compound is a C19-diterpenoid alkaloid, a class of natural products known for various biological activities, including potential anti-inflammatory effects.[1] Like many alkaloids, this compound has a complex, multi-ring structure that is largely non-polar.[2][3] This hydrophobicity makes it poorly soluble in aqueous solutions like water or culture media, which is a common challenge for many natural product-derived compounds.[4][5][6]

Q2: I need to prepare a stock solution of this compound. What is the recommended starting point?

A2: The most common and recommended starting point is to create a high-concentration stock solution in an organic solvent. This compound is readily soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][7] DMSO is often the preferred solvent due to its ability to dissolve a wide range of compounds and its miscibility with water.[8] Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. While tolerance is cell-line specific, a general rule is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for ≤0.1%.[8][9] It is critical to run a vehicle control (medium with the same final DMSO concentration as your treated samples) to account for any effects of the solvent itself.[10]

Q4: Can I use pH adjustment to improve this compound's solubility?

A4: Yes. As an alkaloid, this compound contains basic nitrogen atoms.[11] Its solubility can be significantly increased in acidic aqueous solutions.[5][11] Dissolving this compound in a buffer with a slightly acidic pH (e.g., pH 4-6) can be an effective strategy. However, you must ensure the final pH of your assay medium remains within the physiological range required for your cells or biological system.

Q5: What are cyclodextrins and can they help with this compound solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[13][14][15] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are particularly effective and widely used in pharmaceutical formulations to enhance drug solubility and stability.[16][17]

Troubleshooting Guide

Problem: My this compound stock solution is clear in DMSO, but it precipitates immediately when I add it to my aqueous culture medium.

This is a common issue when a drug is highly soluble in the stock solvent but poorly soluble in the final aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.

G cluster_0 Troubleshooting Workflow: Precipitation in Media start Precipitation Observed Upon Dilution q1 Is the final DMSO concentration > 0.5%? start->q1 reduce_dmso Action: Lower final DMSO concentration. Prepare a higher concentration stock or use a serial dilution. q1->reduce_dmso Yes q2 Is the final this compound concentration too high? q1->q2 No reduce_dmso->q2 Re-evaluate lower_conc Action: Lower the final working concentration of this compound. q2->lower_conc Yes try_methods Action: Employ advanced solubilization techniques. q2->try_methods No end Solution Stable lower_conc->end try_methods->end

Troubleshooting workflow for this compound precipitation.

Solutions to Try:

  • Reduce Final Solvent Concentration: Your primary goal should be to minimize the final concentration of the organic solvent.

    • Higher Stock Concentration: Prepare a more concentrated DMSO stock solution (e.g., 50 mM instead of 10 mM). This allows you to add a smaller volume to your medium to reach the same final this compound concentration, thereby lowering the final DMSO percentage.

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your DMSO stock into a small volume of medium (e.g., a 10x intermediate dilution), vortex well, and then add this intermediate solution to the final volume. This gradual decrease in solvent polarity can sometimes prevent precipitation.

  • Lower the Final this compound Concentration: You may be exceeding the maximum aqueous solubility of this compound. Try working with a lower final concentration in your assay. Determine the lowest effective concentration through a dose-response experiment.

  • Use a Different Solubilization Method: If simple dilution from a DMSO stock is not feasible, you must use a solubility enhancement technique.

    • pH Adjustment: Prepare the stock in a slightly acidic buffer before final dilution.

    • Cyclodextrin Complexation: Pre-formulating this compound with HP-β-CD is a highly effective method. See the protocol below.

Quantitative Data Summary

Table 1: this compound Properties

PropertyValueSource
Molecular FormulaC25H41NO6[3][7]
Molar Mass451.6 g/mol [3][7]
AppearanceWhite powder[7]
Organic Solvent SolubilitySoluble in DMSO, ethanol, methanol, chloroform, acetone[1][7][11]
Aqueous SolubilityPoorly soluble[2][5][6]

Table 2: Common Co-Solvents and Recommended Final Concentrations in Cell Culture

Co-SolventRecommended Max Final Conc.Potential Issues
DMSO ≤ 0.5% (Ideal: ≤ 0.1%) Cytotoxicity, cell differentiation, altered gene expression, interference with assays at higher concentrations.[8][9][10][18]
Ethanol ≤ 0.5% Can induce cellular stress and apoptosis at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of this compound. For a 10 mM stock, you would weigh 4.516 mg per mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous, sterile-grade DMSO.

  • Mixing: Vortex the vial for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in amber vials to protect from light.[19]

Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)

This protocol creates a this compound-HP-β-CD inclusion complex to enhance aqueous solubility.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point). The average molecular weight of HP-β-CD is ~1400 g/mol .

  • Mixing: In a glass mortar, combine the calculated amounts of this compound and HP-β-CD powder.

  • Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise to the powder. Knead the mixture with a pestle for 30-40 minutes to form a consistent, paste-like mass.

  • Drying: Dry the paste in an oven at 40-50°C under vacuum until a constant weight is achieved.

  • Final Product: The resulting dried powder is the this compound-HP-β-CD complex. This powder can be directly dissolved in water or culture medium to prepare your stock solution.

  • Storage: Store the complex in a desiccator at room temperature.

Visualization of Experimental Workflow

This diagram outlines the decision-making process for preparing a soluble this compound solution for a biological assay.

G cluster_1 Workflow for Preparing Soluble this compound start Define Target Final Concentration & Assay System prep_stock 1. Prepare 10-50 mM Stock in 100% DMSO start->prep_stock calc_dilution 2. Calculate Dilution prep_stock->calc_dilution check_dmso 3. Is Final DMSO Concentration ≤ 0.1%? calc_dilution->check_dmso dilute_direct 4a. Perform Serial Dilution into Final Medium check_dmso->dilute_direct Yes complexation 4b. Use Solubility Enhancement Technique check_dmso->complexation No final_solution 5. Prepare Final Aqueous Solution & Add to Assay dilute_direct->final_solution method_cd Option 1: Cyclodextrin Complexation (e.g., HP-β-CD) complexation->method_cd method_ph Option 2: pH Adjustment (Acidic Buffer) complexation->method_ph method_cd->final_solution method_ph->final_solution end Experiment Ready final_solution->end

Decision workflow for this compound solubilization.

References

Investigating the stability and degradation products of Chasmanine in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of Chasmanine in solution. The information is based on general principles of forced degradation studies for diterpenoid alkaloids, as specific stability data for this compound is not extensively available in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a complex diterpene alkaloid, can be influenced by several factors.[1][2] Key environmental and chemical factors include:

  • pH: Hydrolysis can occur at acidic or alkaline pH, potentially leading to the cleavage of ester or ether linkages if present, or epimerization.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]

  • Light: Exposure to UV or visible light can cause photodegradation, especially for molecules with chromophores.[3]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of oxidation products, particularly at electron-rich moieties within the molecule.[3]

  • Solution Composition: The type of solvent, buffer species, and presence of co-solvents can impact the stability of this compound.

Q2: What are the expected degradation pathways for this compound based on its structure?

A2: Based on the known structure of this compound, which contains hydroxyl, methoxyl, and a tertiary amino group, the following degradation pathways can be anticipated under forced degradation conditions:

  • Hydrolysis: While this compound does not have readily hydrolyzable ester groups, extreme pH and heat could potentially lead to ether cleavage or other rearrangements.

  • Oxidation: The tertiary amine and secondary alcohol functionalities are susceptible to oxidation. This could result in the formation of N-oxides, and ketones, respectively.

  • Thermal Degradation: At high temperatures, complex molecules like this compound can undergo various rearrangements, eliminations, or fragmentation reactions.

Q3: What analytical techniques are most suitable for studying this compound stability and its degradation products?

A3: A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.[4][5] The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard method for quantifying the parent compound and its degradants. A reversed-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[6][7][8][9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the definitive structural elucidation of isolated degradation products.[10][11][12][13][14]

Troubleshooting Guides

Problem 1: Poor peak shape or resolution in the HPLC chromatogram.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: this compound is a basic compound due to its tertiary amine. Ensure the mobile phase pH is controlled with a suitable buffer. A pH around 3-4 or 8-9, away from the pKa of this compound, often provides better peak shape.

  • Possible Cause: Inappropriate column chemistry.

    • Solution: If using a standard C18 column, consider trying a column with a different chemistry, such as a C8, phenyl-hexyl, or an embedded polar group column, which can offer different selectivity.

  • Possible Cause: Strong sample solvent.

    • Solution: Dissolve the sample in a solvent that is weaker than or equivalent in strength to the mobile phase to avoid peak distortion.

Problem 2: No significant degradation is observed under stress conditions.

  • Possible Cause: Stress conditions are too mild.

    • Solution: Increase the severity of the stress conditions. For hydrolysis, increase the concentration of acid/base (e.g., from 0.1 M to 1 M HCl/NaOH) or increase the temperature. For oxidation, increase the concentration of the oxidizing agent (e.g., H₂O₂) or the exposure time. For thermal stress, increase the temperature in increments.[1][15][16]

  • Possible Cause: this compound is highly stable under the tested conditions.

    • Solution: While possible, it is more likely that the conditions are not stringent enough to induce degradation. Systematically increase the stress levels until a target degradation of 5-20% is achieved.[15]

Problem 3: Complete degradation of this compound is observed.

  • Possible Cause: Stress conditions are too harsh.

    • Solution: Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to observe the primary degradation products.

Problem 4: Difficulty in identifying unknown degradation products by LC-MS.

  • Possible Cause: Low abundance of the degradant.

    • Solution: Concentrate the sample or perform a semi-preparative HPLC separation to isolate the degradation product for more detailed analysis.

  • Possible Cause: Complex fragmentation pattern.

    • Solution: Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements for elemental composition determination. Perform MS/MS experiments at different collision energies to obtain a more complete fragmentation pattern.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on preliminary experiments.

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution with the appropriate stress medium to a final concentration of 100 µg/mL for the study.

2. Forced Degradation Conditions:

  • Acidic Hydrolysis:

    • Mix the this compound working solution with 1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the this compound working solution with 1 M NaOH.

    • Incubate at 60°C for 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound working solution with 3% H₂O₂.

    • Keep at room temperature for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Thermal Degradation:

    • Store the this compound working solution at 80°C for 24, 48, and 72 hours.

    • A control sample should be stored at the recommended storage temperature.

    • Analyze the samples at each time point.

Data Presentation

The following tables are examples of how to present the quantitative data from this compound stability studies.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionTime (hours)This compound Remaining (%)Degradation Products (Peak Area %)
1 M HCl at 60°C2485.2DP1: 5.8, DP2: 9.0
4872.5DP1: 10.3, DP2: 17.2
7261.8DP1: 15.1, DP2: 23.1
1 M NaOH at 60°C290.1DP3: 9.9
481.3DP3: 18.7
865.7DP3: 34.3
3% H₂O₂ at RT2492.4DP4: 7.6
4885.1DP4: 14.9
7278.9DP4: 21.1
Photolytic200 Wh/m²95.3DP5: 4.7
Thermal at 80°C2498.1-
4896.5-
7294.2Minor peaks <0.5%

DP = Degradation Product

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting stock Prepare this compound Stock Solution (1 mg/mL) working Prepare Working Solution (100 µg/mL) stock->working acid Acidic Hydrolysis (1 M HCl, 60°C) working->acid Expose to Stress Conditions base Basic Hydrolysis (1 M NaOH, 60°C) working->base Expose to Stress Conditions oxidation Oxidation (3% H₂O₂, RT) working->oxidation Expose to Stress Conditions photo Photolytic (ICH Q1B) working->photo Expose to Stress Conditions thermal Thermal (80°C) working->thermal Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC-UV Analysis sampling->hplc Quantification lcms LC-MS Analysis hplc->lcms Identification of Degradation Products data Tabulate Quantitative Data hplc->data nmr NMR for Structure Elucidation lcms->nmr Definitive Structure pathway Propose Degradation Pathway nmr->pathway

Caption: Experimental workflow for this compound forced degradation studies.

Troubleshooting_Workflow cluster_degradation Degradation Issues cluster_hplc HPLC Issues start Start Troubleshooting issue What is the issue? start->issue no_degradation No significant degradation issue->no_degradation Degradation related complete_degradation Complete degradation issue->complete_degradation Degradation related poor_peak Poor peak shape/ resolution issue->poor_peak Chromatography related increase_stress Increase stress severity (conc., temp., time) no_degradation->increase_stress decrease_stress Decrease stress severity (conc., temp., time) complete_degradation->decrease_stress optimize_mobile_phase Optimize mobile phase pH and composition poor_peak->optimize_mobile_phase change_column Try a different column chemistry optimize_mobile_phase->change_column check_solvent Check sample solvent strength change_column->check_solvent

Caption: Troubleshooting decision tree for this compound stability studies.

References

Technical Support Center: Preventing Chasmanine Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Chasmanine during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

For long-term storage of solid this compound, it is recommended to store the compound at or below -20°C in a tightly sealed container.

Q2: How should I store this compound in solution?

If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Generally, these solutions are usable for up to one month.[1] It is best to prepare and use solutions on the same day whenever possible.[1]

Q3: What solvents are suitable for dissolving this compound for storage?

Q4: How can I minimize the degradation of this compound in solution?

To minimize degradation in solution:

  • Store at -20°C or lower.

  • Protect from light by using amber vials or by wrapping the vials in aluminum foil.

  • Use high-purity solvents and tightly seal the container to prevent oxidation and evaporation.

  • Consider using a buffer if the pH of the solution is a critical factor for stability. The stability of many alkaloids is pH-dependent.[3]

Q5: What are the primary signs of this compound degradation?

Visual signs of degradation are often not apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the peak area of the parent this compound compound in the chromatogram are indicative of degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC analysis of a stored this compound sample.
  • Possible Cause 1: Hydrolytic Degradation. this compound, being a diterpenoid alkaloid with ester functional groups, is susceptible to hydrolysis, especially if exposed to moisture or non-neutral pH conditions.

    • Troubleshooting Steps:

      • Confirm the identity of the degradation products using LC-MS if available. Based on the degradation of similar aconitine-type alkaloids, hydrolysis likely results in the loss of the acetyl and/or benzoyl groups.[1][4]

      • Review your storage protocol. Ensure that the solvent used was anhydrous and that the container was tightly sealed to prevent moisture ingress.

      • If working with aqueous solutions, check the pH. Alkaloid stability can be highly dependent on pH.[3]

  • Possible Cause 2: Oxidative Degradation. Exposure to oxygen can lead to the formation of oxidation products.

    • Troubleshooting Steps:

      • Ensure that solutions were prepared with degassed solvents.

      • Store aliquots under an inert gas atmosphere (e.g., argon or nitrogen) before sealing.

  • Possible Cause 3: Photodegradation. Exposure to UV or ambient light can induce degradation.

    • Troubleshooting Steps:

      • Always store this compound, both in solid form and in solution, in light-protected containers (e.g., amber vials).

      • Minimize exposure to light during sample preparation and handling.

Issue 2: Decrease in the concentration of this compound over time.
  • Possible Cause 1: Adsorption to the container surface. Some compounds can adsorb to glass or plastic surfaces, leading to an apparent decrease in concentration.

    • Troubleshooting Steps:

      • Consider using silanized glass vials or low-adsorption polypropylene tubes for storage.

      • Before use, vortex the sample to ensure any adsorbed material is redissolved.

  • Possible Cause 2: Degradation. As mentioned in Issue 1, hydrolysis, oxidation, or photolysis can lead to a decrease in the parent compound concentration.

    • Troubleshooting Steps:

      • Follow the troubleshooting steps outlined in Issue 1.

      • Perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationContainerNotes
Solid≤ -20°CUp to 24 months[1]Tightly sealed, light-protected vialAvoid repeated freeze-thaw cycles.
Solution≤ -20°CUp to 1 month[1]Tightly sealed, light-protected vial (amber or wrapped)Aliquot to avoid repeated freeze-thaw cycles.

Table 2: Factors Influencing this compound Degradation and Mitigation Strategies

FactorPotential EffectMitigation Strategy
Temperature Increased temperature accelerates degradation reactions.[3]Store at or below -20°C. Allow samples to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[1]
Moisture Promotes hydrolysis of ester groups.Use anhydrous solvents. Store in tightly sealed containers.
Light Can induce photolytic degradation.Store in amber vials or protect from light with foil. Minimize light exposure during handling.
Oxygen Can lead to oxidative degradation.Use degassed solvents. Store under an inert atmosphere (e.g., nitrogen, argon).
pH Can significantly affect stability in aqueous solutions.[3]If possible, buffer solutions to a pH where this compound is most stable (requires experimental determination).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. An example gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • The gradient may need to be optimized based on the observed separation.

3. Detection:

  • UV detection wavelength should be set at the λmax of this compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).

5. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5]

1. Acid Hydrolysis:

  • Mix an aliquot of this compound stock solution with an equal volume of 0.1 M HCl.

  • Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

  • At each time point, take an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase before HPLC analysis.

2. Base Hydrolysis:

  • Mix an aliquot of this compound stock solution with an equal volume of 0.1 M NaOH.

  • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for specified time points.

  • At each time point, take an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase before HPLC analysis.

3. Oxidative Degradation:

  • Mix an aliquot of this compound stock solution with an equal volume of 3% hydrogen peroxide.

  • Incubate at room temperature for specified time points.

  • Analyze the samples directly by HPLC.

4. Thermal Degradation:

  • Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Also, heat a solution of this compound at a similar temperature.

  • At specified time points, dissolve the solid sample or dilute the solution and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples at specified time points by HPLC.

Visualizations

Chasmanine_Degradation_Workflow cluster_storage Long-Term Storage cluster_analysis Stability Assessment cluster_outcome Results Solid Solid this compound (<= -20°C, Dark, Dry) HPLC HPLC Analysis Solid->HPLC Solution This compound Solution (<= -20°C, Dark, Aliquoted) Solution->HPLC Stable Stable (No Degradation) HPLC->Stable Single Peak (Correct RT) Degraded Degraded (Presence of Degradants) HPLC->Degraded Multiple Peaks (Reduced Parent Peak) LCMS LC-MS Analysis (for identification) Degraded->LCMS Identify Degradants

Caption: Experimental workflow for assessing this compound stability.

Chasmanine_Degradation_Pathway This compound This compound (Diester Diterpenoid Alkaloid) Hydrolysis1 Hydrolysis Product 1 (Monoester Alkaloid) This compound->Hydrolysis1 Hydrolysis (- Acetyl Group) Oxidation Oxidation Products This compound->Oxidation Oxidation Photolysis Photodegradation Products This compound->Photolysis Photolysis Hydrolysis2 Hydrolysis Product 2 (Alkanolamine Alkaloid) Hydrolysis1->Hydrolysis2 Further Hydrolysis (- Benzoyl Group)

References

Method refinement for the stereoselective synthesis of Chasmanine analogs.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Chasmanine analogs. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving high stereoselectivity in the synthesis of the this compound core?

A1: Stereochemical control is paramount in the synthesis of this compound and its analogs. Key factors include the choice of chiral starting materials, the use of stereoselective reagents and catalysts, and strict control over reaction conditions such as temperature and solvent. For instance, in the construction of the BCDF tetracyclic ring system, a key component of C19-diterpenoid alkaloids like this compound, highly regio- and stereoselective processes are crucial. A notable example is the use of a Pd-catalyzed transannular alkenylation to install a functionalized bridged F ring, which proceeds with high stereoselectivity.

Q2: What are common challenges in the fragment coupling approach for synthesizing complex diterpenoid alkaloids?

A2: A significant challenge in fragment coupling strategies is the efficient and stereoselective formation of sterically hindered quaternary carbon centers. A successful approach for related C19 diterpenoid alkaloids involves a 1,2-addition/semipinacol rearrangement sequence to join two complex fragments and establish the C11 quaternary center.[1][2] Careful optimization of reaction conditions, such as low temperatures (-94 °C for the 1,2-addition and -78 °C for the rearrangement), is critical to maximize yield and diastereoselectivity.[1]

Q3: Are there established strategies for protecting groups in this compound synthesis?

A3: Yes, protecting group strategies are essential to prevent unwanted side reactions given the multiple functional groups in this compound precursors. The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions without affecting each other.[3] For example, silyl ethers (like TMS) are often used to protect hydroxyl groups and can be selectively removed.[1] The selection of a protecting group strategy is a critical decision that can significantly impact the efficiency and success of the synthesis.[4]

Q4: How can I purify intermediates and final this compound analogs effectively?

A4: Purification of intermediates and final products in this compound synthesis typically involves a combination of chromatographic techniques.[5] Column chromatography using silica gel is common for separating compounds based on polarity. For chiral separations to determine enantiomeric purity, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.[6][7][8] Other techniques like crystallization and extraction are also employed for initial purification steps.[5]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the esterification of the C-14 hydroxyl group. - Steric hindrance around the C-14 hydroxyl group.- Competing reaction at the C-8 tertiary hydroxyl group.- Incomplete reaction.- Strictly control reaction conditions: add the acyl chloride slowly at a low temperature to improve selectivity.[9]- Use a suitable acid scavenger like pyridine.[9]- Increase reaction time or temperature cautiously while monitoring for side products.
Poor diastereoselectivity in the construction of the BCDF tetracyclic ring system. - Suboptimal catalyst or reaction conditions for the cyclization step.- Incorrect conformation of the precursor for the desired stereochemical outcome.- For the Pd-catalyzed transannular alkenylation, ensure the catalyst is active and the ligand is appropriate.- Optimize temperature and solvent for the key stereodetermining steps, such as the Wagner-Meerwein rearrangement.[10]
Failure of N-centered radical cascade for ring closure. - Unfavorable kinetics or thermodynamics for the desired cyclization pathway.- Competing side reactions, such as 1,5-hydrogen atom transfer.[1]- Switch to a stepwise approach for the formation of the C–N and C–C bonds.[1]- Modify the substrate to favor the desired cyclization, for example, by altering the electronic properties of the radical or the acceptor.
Difficulty in achieving selective reduction of an amide in the presence of other reducible functional groups. - The reducing agent is not selective enough.- Employ a chemoselective reducing agent. For instance, Ir-catalyzed hydrosilylation has been shown to be effective for reducing a C19 amide without affecting an N-allyl group.[1]
Inconsistent results in the semipinacol rearrangement. - Incomplete formation of the silyl ether precursor.- Decomposition of the product under the reaction conditions.- Ensure complete conversion to the silyl ether by quenching the 1,2-addition with TMSCl.[1]- Maintain a low temperature (-78 °C) during the rearrangement and use a catalytic amount of a suitable Lewis acid like TMSNTf2.[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound from Crassicauline A

This protocol is based on the derivatization of Chasmanthinine.[9]

  • Synthesis of Intermediate 2:

    • Dissolve Crassicauline A (0.76 mM) and imidazole (0.51 mM) in dry THF.

    • Add NaH (0.41 mol) at 0 °C and stir for 1.5 h under an argon atmosphere.

    • Heat the reaction mixture to reflux (67 °C) and slowly add CS2 and CH3I.

    • Monitor the reaction by TLC.

    • Upon completion, slowly add ice water to quench the reaction.

    • This procedure yields intermediate 1 via nucleophilic addition, which is then deoxygenated to give intermediate 2.

  • Synthesis of this compound:

    • Subject intermediate 2 to hydrolysis under alkaline conditions to generate this compound.

  • Esterification of this compound (Synthesis of Analogs):

    • Dissolve this compound in a suitable solvent (e.g., pyridine).

    • Cool the solution to 0 °C.

    • Slowly add the desired acyl chloride.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Protocol 2: Synthesis of the BCDF Tetracyclic Ring System

This protocol outlines a key cyclization step in the synthesis of the C19-diterpenoid alkaloid core.

  • Preparation of the Tricyclic Precursor:

    • Synthesize the tricyclic BCD compound with a pending allylic side chain through a series of regio- and stereoselective reactions, potentially involving a Wagner–Meerwein rearrangement.[10]

  • Pd-catalyzed Transannular Alkenylation:

    • Dissolve the tricyclic precursor in a suitable degassed solvent (e.g., THF or toluene).

    • Add a palladium catalyst (e.g., Pd(PPh3)4) and a suitable base.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, filter off the catalyst, and concentrate the solution.

    • Purify the resulting BCDF tetracyclic analog by column chromatography.

Data Presentation

Table 1: Antifeedant Activity of C-14 Substituted Chasmanthinine Analogs against S. exigua [9]

CompoundSubstituent at C-14Refusal Rate (FR) at 0.50 mg/mL (%)EC50 (mg/cm²)
1 Propionyl23.95-
5 Heptanoyl53.75-
10 Palmitoyl26.02-
18 --0.13
22 --0.27
33 --0.10
37 --0.21
38 --0.24
Chasmanthinine (Lead) --0.11
Azadirachtin A (Positive Control) --0.08

Note: A higher FR and a lower EC50 value indicate greater antifeedant activity.

Visualizations

Diagram 1: Synthetic Workflow for this compound Analogs

G cluster_0 Preparation of this compound Core cluster_1 Analog Synthesis Crassicauline A Crassicauline A Intermediate 1 Intermediate 1 Crassicauline A->Intermediate 1 1. Nucleophilic Addition Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 2. Deoxygenation This compound This compound Intermediate 2->this compound 3. Hydrolysis This compound Analogs This compound Analogs This compound->this compound Analogs 4. Esterification Acyl Chlorides Acyl Chlorides Acyl Chlorides->this compound Analogs

Caption: General synthetic route to this compound analogs from Crassicauline A.

Diagram 2: Key Steps in the BCDF Tetracyclic Ring System Synthesis

G Bridged [3.2.1] Ring System Bridged [3.2.1] Ring System Tricyclic Intermediate Tricyclic Intermediate Bridged [3.2.1] Ring System->Tricyclic Intermediate Wagner-Meerwein Rearrangement Allylic Side Chain Introduction Allylic Side Chain Introduction Tricyclic Intermediate->Allylic Side Chain Introduction Regio- and Stereoselective Functionalization BCDF Tetracyclic Analog BCDF Tetracyclic Analog Allylic Side Chain Introduction->BCDF Tetracyclic Analog Pd-catalyzed Transannular Alkenylation

Caption: Key transformations in the synthesis of the BCDF core structure.

Diagram 3: Troubleshooting Logic for Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are reaction conditions (temp, solvent) optimal? check_catalyst->check_conditions Yes replace_catalyst Replace or screen new catalysts/ligands check_catalyst->replace_catalyst No check_conformation Is the precursor conformation correct? check_conditions->check_conformation Yes optimize_conditions Systematically vary temperature and solvent check_conditions->optimize_conditions No modify_substrate Modify substrate to favor desired conformation check_conformation->modify_substrate No end Improved Diastereoselectivity check_conformation->end Yes replace_catalyst->end optimize_conditions->end modify_substrate->end

References

Optimizing reaction conditions for specific steps in Chasmanine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for key reaction steps in the total synthesis of Chasmanine. It is designed for researchers, scientists, and drug development professionals to address specific experimental challenges.

Section 1: Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a crucial C-C bond-forming step in the synthesis of complex molecules like this compound, often employed to construct sterically hindered quaternary carbon centers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Mukaiyama aldol reaction when using complex, sterically hindered substrates?

A1: Low yields in Mukaiyama aldol reactions with sterically demanding substrates often stem from several factors:

  • Inefficient Enolate Formation: Incomplete conversion of the ketone to the silyl enol ether can be a primary issue.

  • Poor Lewis Acid Activation: The chosen Lewis acid may not be potent enough to activate the hindered carbonyl group of the electrophile.

  • Steric Hindrance: Severe steric hindrance around the reaction centers can impede the approach of the nucleophile and electrophile.

  • Decomposition of Starting Materials or Product: The substrates or the aldol adduct may be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.

  • Hydrolysis of Silyl Enol Ether: Trace amounts of water in the reaction can lead to the hydrolysis of the silyl enol ether, reducing the concentration of the active nucleophile.

Q2: How can I control the diastereoselectivity of the Mukaiyama aldol reaction in the synthesis of a polycyclic system like this compound?

A2: Controlling diastereoselectivity is critical for establishing the correct stereochemistry of the intricate core of this compound. Key strategies include:

  • Choice of Lewis Acid: The nature and size of the Lewis acid can significantly influence the transition state geometry. Chelating Lewis acids can enforce a more rigid transition state, leading to higher diastereoselectivity.

  • Silyl Group of the Enol Ether: Bulkier silyl groups (e.g., TIPS vs. TMS) can create greater steric bias in the transition state, favoring the formation of one diastereomer.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product.

  • Solvent: The polarity and coordinating ability of the solvent can affect the Lewis acidity of the catalyst and the conformation of the transition state.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low or No Reaction Ineffective Lewis acidScreen a range of Lewis acids with varying strengths (e.g., TiCl₄, BF₃·OEt₂, SnCl₄, TMSOTf).
Sterically hindered electrophileUse a more reactive electrophile if possible, or increase the reaction temperature cautiously while monitoring for decomposition.
Low Diastereoselectivity Flexible transition stateEmploy a bulkier Lewis acid or a chiral Lewis acid to induce a more ordered transition state. Lowering the reaction temperature can also improve selectivity.
Formation of Side Products Decomposition of starting materials or productRun the reaction at a lower temperature for a longer duration. Ensure all reagents and solvents are anhydrous.
Self-condensation of the aldehydeUse a pre-formed silyl enol ether and add the aldehyde slowly to the reaction mixture.
Experimental Protocol: Diastereoselective Mukaiyama Aldol Reaction

This protocol describes a general procedure for the Lewis acid-catalyzed Mukaiyama aldol reaction on a substituted cyclohexanone derivative, a common structural motif in this compound synthesis.

  • Preparation of the Silyl Enol Ether:

    • To a solution of the ketone (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere (Argon or Nitrogen), add a strong, non-nucleophilic base such as LDA or LiHMDS (1.1 equiv) dropwise.

    • Stir the solution at -78 °C for 1 hour.

    • Add the silylating agent (e.g., TMSCl, 1.2 equiv) and allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude silyl enol ether is often used without further purification.

  • Mukaiyama Aldol Reaction:

    • Dissolve the aldehyde (1.2 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere.

    • Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.

    • To this solution, add a solution of the crude silyl enol ether (1.0 equiv) in the same anhydrous solvent dropwise.

    • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Optimization of Lewis Acid for a Model Mukaiyama Aldol Reaction

Entry Lewis Acid (equiv.) Solvent Temp (°C) Time (h) Yield (%) diastereomeric ratio (syn:anti)
1TiCl₄ (1.1)CH₂Cl₂-7828590:10
2BF₃·OEt₂ (1.1)CH₂Cl₂-7847275:25
3SnCl₄ (1.1)CH₂Cl₂-7838188:12
4TMSOTf (0.2)CH₂Cl₂-7866580:20

Visualization

Mukaiyama_Troubleshooting start Mukaiyama Aldol Reaction Issue low_yield Low Yield start->low_yield low_selectivity Low Diastereoselectivity start->low_selectivity side_products Side Products start->side_products cause_ly1 Inefficient Enolate Formation low_yield->cause_ly1 cause_ly2 Poor Lewis Acid Activation low_yield->cause_ly2 cause_ly3 Steric Hindrance low_yield->cause_ly3 cause_ls1 Flexible Transition State low_selectivity->cause_ls1 cause_sp1 Decomposition side_products->cause_sp1 cause_sp2 Self-Condensation side_products->cause_sp2 solution_ly1 Optimize base/silylating agent cause_ly1->solution_ly1 solution_ly2 Screen stronger Lewis acids cause_ly2->solution_ly2 solution_ly3 Increase temperature cautiously cause_ly3->solution_ly3 solution_ls1 Use bulkier Lewis acid/silyl group cause_ls1->solution_ls1 solution_ls2 Lower reaction temperature cause_ls1->solution_ls2 solution_sp1 Lower temperature, shorter time cause_sp1->solution_sp1 solution_sp2 Slow addition of aldehyde cause_sp2->solution_sp2

Caption: Troubleshooting workflow for the Mukaiyama aldol reaction.

Section 2: Radical Cascade Reaction

Radical cascade reactions are powerful for rapidly constructing complex polycyclic frameworks found in diterpenoid alkaloids like this compound from relatively simple precursors.

Frequently Asked Questions (FAQs)

Q1: My radical cascade reaction is not proceeding to completion, and I'm recovering starting material. What should I investigate?

A1: Incomplete radical cascade reactions can be due to several factors:

  • Inefficient Radical Initiation: The chosen initiator may not be decomposing at a sufficient rate at the reaction temperature.

  • Low Radical Concentration: The concentration of the radical species may be too low to sustain the cascade.

  • Premature Radical Quenching: The radical intermediates may be quenched by impurities or the solvent before the cascade can complete.

  • Unfavorable Cyclization Kinetics: The desired cyclization pathway may be kinetically slow compared to competing side reactions.

Q2: I am observing the formation of undesired cyclization products or reduced byproducts. How can I improve the selectivity of my radical cascade?

A2: The formation of undesired products in a radical cascade is a common challenge. To improve selectivity:

  • Optimize the Radical Precursor: The nature of the radical precursor (e.g., halide, xanthate) can influence the rate and selectivity of the initial radical formation and subsequent cyclizations.

  • Control the Concentration of the Tin Hydride: In tin-mediated reactions, the concentration of the tin hydride is critical. High concentrations can lead to premature reduction of radical intermediates before cyclization can occur. Syringe pump addition of the tin hydride and initiator is a common strategy to maintain a low, steady concentration.

  • Choice of Initiator: The initiator and its decomposition rate can affect the steady-state concentration of radicals, influencing the outcome of the cascade.

  • Solvent and Temperature: These parameters can influence the rates of the individual steps in the cascade.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low Conversion Inefficient radical initiationChoose an initiator with an appropriate half-life for the reaction temperature (e.g., AIBN, V-40).
Low radical concentrationIncrease the concentration of the initiator or the reaction temperature.
Formation of Reduced Byproduct Premature reduction of radical intermediateUse a lower concentration of the reducing agent (e.g., Bu₃SnH) via slow addition with a syringe pump.
Formation of Isomeric Products Competing cyclization pathwaysModify the substrate to favor the desired cyclization (e.g., by introducing steric bulk). Adjusting the temperature may also influence the selectivity.
Experimental Protocol: Tin-Mediated Radical Cascade Cyclization

This protocol outlines a general procedure for a radical cascade cyclization to form a polycyclic system.

  • Reaction Setup:

    • To a solution of the radical precursor (e.g., an alkyl halide or xanthate, 1.0 equiv) in a degassed solvent (e.g., toluene or benzene, 0.01-0.05 M) at the desired temperature (typically reflux) under an inert atmosphere, add a solution of the radical initiator (e.g., AIBN, 0.1-0.2 equiv) and the radical mediator (e.g., Bu₃SnH, 1.1-1.5 equiv) in the same degassed solvent via syringe pump over several hours.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • After the addition is complete, continue heating for an additional period to ensure complete consumption of the starting material.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • The crude product is often purified by flash column chromatography. It is often necessary to remove tin byproducts by treatment with a fluoride source (e.g., KF) or by partitioning with acetonitrile.

Data Presentation

Table 2: Effect of Initiator and Tin Hydride Concentration on a Model Radical Cascade Reaction

Entry Initiator (equiv.) Bu₃SnH (equiv.) Addition Time (h) Yield of Cyclized Product (%) Yield of Reduced Byproduct (%)
1AIBN (0.2)1.2 (bulk)-4540
2AIBN (0.2)1.247515
3V-40 (0.2)1.247812
4AIBN (0.1)1.568210

Visualization

Radical_Cascade_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Degas Solvent prep2 Prepare Substrate Solution prep1->prep2 prep3 Prepare Initiator/Mediator Solution prep2->prep3 react2 Slow Addition of Initiator/Mediator prep3->react2 react1 Heat Substrate Solution react1->react2 react3 Monitor Progress (TLC/GC-MS) react2->react3 workup1 Quench and Concentrate react3->workup1 workup2 Remove Tin Byproducts workup1->workup2 workup3 Column Chromatography workup2->workup3 final_product final_product workup3->final_product Isolated Product

Caption: Experimental workflow for a radical cascade cyclization.

Section 3: Double Mannich Reaction

The double Mannich reaction is a powerful transformation for the construction of nitrogen-containing bridged bicyclic systems, a key structural feature in this compound and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: My double Mannich reaction is giving a low yield of the desired bridged product. What are the likely causes?

A1: Low yields in double Mannich reactions can be attributed to several factors:

  • Inefficient Iminium Ion Formation: The condensation of the amine and aldehyde to form the reactive iminium ion may be slow or incomplete.

  • Competing Single Mannich Reaction: The mono-addition product may be the major product if the second cyclization is slow.

  • Retro-Mannich Reaction: The Mannich adducts can be in equilibrium with the starting materials, and if the cyclization is not favorable, the equilibrium may lie towards the starting materials.

  • Polymerization of the Aldehyde: Aldehydes, particularly formaldehyde, can polymerize under acidic or basic conditions.

  • Inappropriate pH: The reaction is often pH-sensitive. The pH needs to be optimal for both iminium ion formation and enol/enolate formation.

Q2: How can I control the stereochemistry of the newly formed stereocenters in a double Mannich reaction?

A2: Stereocontrol in a double Mannich reaction is often substrate-controlled, meaning the inherent stereochemistry of the starting materials dictates the stereochemical outcome of the cyclization. However, some control can be exerted by:

  • Choice of Amine: Chiral amines can be used to induce asymmetry.

  • Reaction Conditions: The solvent and temperature can influence the transition state of the cyclization, potentially affecting the diastereoselectivity.

  • Use of a Chiral Catalyst: In some cases, chiral Brønsted or Lewis acids can be used to catalyze the reaction enantioselectively.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low Yield Inefficient iminium ion formationUse a pre-formed iminium salt or adjust the pH of the reaction mixture.
Competing side reactionsOptimize the reaction temperature and time. Slower, more controlled addition of reagents may help.
Formation of Mono-adduct Second cyclization is slowIncrease the reaction temperature or use a more effective catalyst to promote the second ring closure.
Polymerization Instability of the aldehydeUse a stable formaldehyde equivalent (e.g., paraformaldehyde, 1,3,5-trioxane).
Experimental Protocol: Double Mannich Reaction for Bridged Ring Formation

This protocol provides a general method for the synthesis of a bicyclo[3.3.1]nonane system, a core structure in many alkaloids.

  • Reaction Setup:

    • To a solution of the cyclic ketone (1.0 equiv) and the amine hydrochloride (1.1 equiv) in a suitable solvent (e.g., ethanol, acetic acid, or water), add the aldehyde (e.g., aqueous formaldehyde, 2.2 equiv).

    • The reaction mixture is often buffered to maintain an optimal pH (e.g., using sodium acetate).

  • Reaction and Workup:

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Basify the mixture with a suitable base (e.g., saturated aqueous Na₂CO₃) and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

Table 3: Optimization of a Double Mannich Reaction [1]

Entry Formaldehyde (equiv.) Amine Salt (equiv.) Solvent Temp (°C) Yield (%)
12.21.1AcOH6065
23.01.1AcOH6074
33.01.5AcOH6070
43.01.1CH₃CN6072
53.01.1AcOH8055
63.01.1AcOHrt25

Visualization

Double_Mannich_Logic start Double Mannich Reaction step1 Iminium Ion Formation start->step1 issue3 Polymerization start->issue3 step2 First Mannich Addition step1->step2 issue1 Low Iminium Ion Concentration step1->issue1 step3 Second Mannich Cyclization step2->step3 issue2 Mono-adduct Formation step2->issue2 product Bridged Product step3->product solution1 Adjust pH / Use Pre-formed Salt issue1->solution1 solution2 Increase Temperature / Catalyst issue2->solution2 solution3 Use Formaldehyde Equivalent issue3->solution3

Caption: Logical relationships in troubleshooting the double Mannich reaction.

Section 4: Aza-Prins Cyclization

The aza-Prins cyclization is a valuable method for constructing piperidine rings and other nitrogen-containing heterocycles, which are integral parts of the this compound skeleton.

Frequently Asked Questions (FAQs)

Q1: My aza-Prins cyclization is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

A1: Diastereoselectivity in the aza-Prins cyclization is influenced by the transition state of the cyclization. To improve it:

  • Lewis Acid Choice: Different Lewis acids can coordinate to the iminium ion in distinct ways, influencing the facial selectivity of the nucleophilic attack by the olefin. Screening various Lewis acids is crucial.[2]

  • Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Substrate Control: The stereocenters already present in the homoallylic amine can direct the approach of the olefin, leading to a preferred diastereomer.

  • Solvent: The solvent can affect the stability of the transition states and the effective Lewis acidity of the catalyst.

Q2: The yield of my aza-Prins cyclization is low, and I observe the formation of elimination or rearrangement byproducts. What could be the cause?

A2: Low yields and side product formation in aza-Prins cyclizations can be due to:

  • Carbocation Stability: The intermediate carbocation formed after cyclization can undergo undesired rearrangements or elimination if it is not efficiently trapped by a nucleophile.

  • Nucleophile Reactivity: The choice and concentration of the nucleophile that terminates the reaction are critical.

  • Strength of the Acid Catalyst: A very strong acid might promote side reactions. The acidity needs to be tuned for the specific substrate.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low Diastereoselectivity Flexible transition stateScreen different Lewis acids (e.g., InCl₃, BiBr₃, TMSOTf). Lower the reaction temperature.
Low Yield Instability of the intermediate carbocationUse a milder Lewis acid or a solvent that can stabilize the carbocation.
Formation of Elimination Product Inefficient trapping of the carbocationIncrease the concentration of the external nucleophile or use a more nucleophilic solvent.
Experimental Protocol: Lewis Acid-Catalyzed Aza-Prins Cyclization

This protocol describes a general procedure for the synthesis of a substituted piperidine via an aza-Prins cyclization.

  • Reaction Setup:

    • To a solution of the homoallylic amine (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., 0 °C or -78 °C) under an inert atmosphere, add the Lewis acid catalyst (e.g., InCl₃, 10-20 mol%) in one portion.

  • Reaction and Workup:

    • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

Table 4: Comparison of Lewis Acids for a Diastereoselective Aza-Prins Cyclization

Entry Lewis Acid (mol%) Solvent Temp (°C) Time (h) Yield (%) diastereomeric ratio (trans:cis)
1InCl₃ (10)CH₂Cl₂048595:5
2BiBr₃ (10)CH₂Cl₂038292:8
3TMSOTf (10)CH₂Cl₂-78675>99:1
4FeCl₃ (10)CH₂Cl₂057888:12

Visualization

AzaPrins_Pathway cluster_issues Potential Side Reactions cluster_optimization Optimization Points start Homoallylic Amine + Aldehyde iminium Iminium Ion Formation (Lewis Acid Catalyzed) start->iminium cyclization Aza-Prins Cyclization iminium->cyclization opt1 Lewis Acid Choice iminium->opt1 carbocation Cyclic Carbocation Intermediate cyclization->carbocation opt2 Temperature cyclization->opt2 trapping Nucleophilic Trapping carbocation->trapping rearrangement Rearrangement carbocation->rearrangement elimination Elimination carbocation->elimination product Piperidine Product trapping->product opt3 Nucleophile trapping->opt3

Caption: Signaling pathway for the aza-Prins cyclization and key optimization points.

References

Identifying and mitigating off-target effects of Chasmanine in cellular models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diterpenoid alkaloid Chasmanine. Our focus is on identifying and mitigating potential off-target effects in cellular models to ensure data accuracy and guide further investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

A1: this compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum species.[1][2][3] Like other aconitine-type alkaloids, its primary known mechanism of action involves the modulation of voltage-gated sodium channels.[4][5] This interaction is responsible for its recognized cardiotoxic and neurotoxic properties.[4][6][7]

Q2: What are off-target effects and why are they a concern when studying this compound?

A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target. For this compound, this could mean interactions with kinases, other ion channels, or signaling proteins unrelated to voltage-gated sodium channels. These unintended interactions can lead to misleading experimental results, cellular toxicity, and are a significant hurdle in drug development.

Q3: I am observing a phenotype in my cellular assay that doesn't seem to be related to sodium channel activity. Could this be an off-target effect of this compound?

A3: It is highly possible. Diterpenoid alkaloids are structurally complex molecules that can interact with multiple cellular targets.[8][9][10] If the observed phenotype is inconsistent with the known function of voltage-gated sodium channels, it is crucial to investigate potential off-target effects.

Q4: What are the first steps to determine if my observed effect is off-target?

A4: A good starting point is to perform a dose-response analysis and use a structurally unrelated compound with the same primary target. If the potency of your observed phenotype differs significantly from the potency of this compound on its known target, or if a different sodium channel modulator does not replicate the phenotype, you may be observing an off-target effect.

Q5: What are some potential off-target pathways that this compound might modulate?

A5: Given the known toxicities of related alkaloids, potential off-target pathways to investigate include those involved in:

  • Apoptosis: Aconitine alkaloids have been shown to induce apoptosis in various cell types.[6]

  • Oxidative Stress: Some studies suggest that aconitine alkaloids can promote lipid peroxidation.[6][7]

  • Calcium Homeostasis: Dysregulation of sodium channels can indirectly affect intracellular calcium levels.

  • Kinase Signaling: Many small molecules exhibit off-target effects on various kinases.

  • Neurotransmitter Release and Receptor Modulation: Aconitum alkaloids can affect the release of neurotransmitters like acetylcholine.[4][5]

Troubleshooting Guide

Issue Possible Cause Suggested Action
High cytotoxicity at low concentrations in a non-neuronal/non-cardiac cell line. Off-target toxicity.1. Perform a counter-screen in a cell line lacking the primary target (if feasible).2. Utilize a broader panel of cell lines to assess cytotoxicity and identify sensitive cell types.3. Investigate markers of apoptosis and necrosis (e.g., caspase activation, LDH release).
Inconsistent results between different batches of this compound. Purity and stability of the compound.1. Verify the purity of each batch using techniques like HPLC-MS.2. Ensure proper storage conditions to prevent degradation.3. Perform a dose-response curve with each new batch to confirm consistent potency.
Observed phenotype is not rescued by antagonists of the primary target. The phenotype is likely mediated by an off-target interaction.1. Employ chemical proteomics to identify this compound-binding proteins in your cellular model.2. Use computational methods to predict potential off-target interactions based on this compound's structure.[11][12][13][14][15]
Difficulty in expressing the primary target in a heterologous system for validation. Technical challenges with protein expression.1. Optimize codon usage and expression vectors for your chosen cell line.2. Consider using a cell-free expression system for initial binding assays.3. As an alternative, use cell lines endogenously expressing the target at different levels.

Experimental Protocols

Protocol 1: Chemical Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying the cellular binding partners of this compound using an affinity-based chemical proteomics approach.[16][17][18][19][20]

1. Probe Synthesis:

  • Synthesize a this compound analog with a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry, or a photo-activatable crosslinker).

  • Critical Step: Ensure that the modification does not significantly alter the known biological activity of this compound. Validate the activity of the probe against the unmodified compound.

2. Cell Treatment and Lysis:

  • Treat your cellular model of interest (e.g., SH-SY5Y for neurotoxicity, iPSC-derived cardiomyocytes for cardiotoxicity) with the this compound probe.[21][22][23][24][25][26][27][28]

  • Include a negative control (e.g., vehicle-treated cells) and a competition control (cells co-treated with the probe and an excess of free this compound).

  • Lyse the cells under non-denaturing conditions to preserve protein-ligand interactions.

3. Affinity Purification:

  • Immobilize the probe-protein complexes on a solid support (e.g., streptavidin beads if using a biotinylated probe, or click chemistry to attach to beads).

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins.

4. Protein Identification by Mass Spectrometry:

  • Digest the eluted proteins with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify proteins that are significantly enriched in the probe-treated sample compared to the controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to validate target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.

1. Cell Treatment:

  • Treat intact cells or cell lysates with various concentrations of this compound. Include a vehicle control.

2. Heating Profile:

  • Aliquot the treated samples and heat them at a range of temperatures to generate a melt curve.

3. Protein Extraction and Analysis:

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting for a specific candidate off-target, or by mass spectrometry for a proteome-wide analysis.

4. Data Analysis:

  • A shift in the melting temperature of a protein in the presence of this compound indicates a direct binding interaction.

Visualizations

experimental_workflow Workflow for Identifying this compound Off-Targets cluster_computational Computational Prediction cluster_experimental Experimental Validation pred In Silico Off-Target Prediction (e.g., Chemical Similarity, Docking) chem_prot Chemical Proteomics (Affinity Purification-MS) pred->chem_prot Guide Experiment probe This compound Probe Synthesis treat Cellular Treatment probe->treat treat->chem_prot cetsa CETSA treat->cetsa pheno Phenotypic Screening treat->pheno validate Target Validation (e.g., siRNA/CRISPR, Overexpression) chem_prot->validate Identify Candidates cetsa->validate Confirm Engagement pheno->validate Link to Phenotype

Caption: A generalized workflow for the identification and validation of this compound's off-target effects.

signaling_pathway Potential Off-Target Signaling Pathways for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCRs This compound->GPCR ? IonChannel Other Ion Channels This compound->IonChannel ? Kinase Kinase Cascades (e.g., MAPK, PI3K/Akt) This compound->Kinase ? GPCR->Kinase Ca_Signaling Calcium Signaling IonChannel->Ca_Signaling Transcription Transcription Factors (e.g., NF-κB) Kinase->Transcription Ca_Signaling->Transcription ROS Reactive Oxygen Species Apoptosis Apoptosis Regulation ROS->Apoptosis Transcription->Apoptosis

Caption: Hypothetical off-target signaling pathways that may be modulated by this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Phenotypes start Unexpected Phenotype Observed q1 Is the phenotype dose-dependent? start->q1 q2 Is the EC50 consistent with the primary target's Ki? q1->q2 Yes inconclusive Inconclusive/Artifact q1->inconclusive No q3 Does a structurally different agonist/antagonist of the primary target replicate/rescue the phenotype? q2->q3 Yes off_target Likely Off-Target Effect (Proceed with identification protocols) q2->off_target No on_target Likely On-Target Effect q3->on_target Yes q3->off_target No

References

Validation & Comparative

Preclinical validation of Chasmanine as a novel therapeutic agent.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical validation framework for Chasmanine, a diterpenoid alkaloid, as a potential novel therapeutic agent. Due to the limited availability of specific preclinical data for this compound in publicly accessible literature, this document focuses on establishing a comparative context against well-established drugs—the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the opioid analgesic Morphine. The experimental protocols and comparative data presented herein are intended to serve as a benchmark for the future preclinical evaluation of this compound.

Executive Summary

Comparative Efficacy

To objectively assess the potential of this compound, its performance should be benchmarked against standard-of-care agents in relevant preclinical models.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[3][4][5][6][7]

Table 1: Comparison of Anti-Inflammatory Effects in the Carrageenan-Induced Paw Edema Model in Rats

CompoundDoseRoute of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
This compound Data not availableData not availableData not availableData not available
Diclofenac 5 mg/kgOral2 hours56.17 ± 3.89%[3][8]
20 mg/kgOral3 hours71.82 ± 6.53%[3][8]
3 mg/kgSystemicNot specifiedSignificant decrease[6][9]
Vehicle Control -Oral-0%[3][8]
Analgesic Activity: Hot Plate and Tail Flick Tests

The hot plate and tail flick tests are standard models for evaluating centrally mediated analgesia.[8][10][11][12][13][14]

Table 2: Comparison of Analgesic Effects in Thermal Nociception Models

Hot Plate Test (Mice/Rats)
Compound Dose Route of Administration Time Post-Administration Latency (seconds) Reference
This compound Data not availableData not availableData not availableData not available
Morphine 20 mg/kgIntraperitoneal (IP)30-120 minutesSignificant increase vs. saline[9][10][13]
Vehicle Control -Intraperitoneal (IP)-~15 seconds[8][10]
Tail Flick Test (Rats)
Compound Dose Route of Administration Time Post-Administration % Maximum Possible Effect (%MPE) / Latency Reference
This compound Data not availableData not availableData not availableData not available
Morphine 1 mg/kgSubcutaneous (SC)30-60 minutesSignificant increase in latency[11]
3 mg/kgSubcutaneous (SC)30-105 minutesSignificant increase in latency[11]
10 mg/kgNot specifiedNot specifiedSignificantly longer latency vs. vehicle[12][15]
Vehicle Control -Subcutaneous (SC)-Baseline latency[11]

Mechanism of Action

Anti-Inflammatory Pathway

The anti-inflammatory effects of many drugs are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[16] NSAIDs like diclofenac are known to inhibit both COX-1 and COX-2.[4] The potential of this compound to modulate this pathway remains to be elucidated. Another key pathway in inflammation involves the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Substrate for Prostaglandins Prostaglandins (PGE2) COX1_COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Cytokines->Inflammation This compound This compound (Hypothesized Target) This compound->COX1_COX2 ? This compound->NFkB ? NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX1_COX2

Figure 1: Hypothesized Anti-Inflammatory Mechanism of Action.
Analgesic Pathway

Opioid analgesics like morphine primarily exert their effects by acting on opioid receptors in the central nervous system, leading to a reduction in pain perception.

Noxious_Stimuli Noxious Stimuli Nociceptors Peripheral Nociceptors Noxious_Stimuli->Nociceptors Spinal_Cord Spinal Cord (Dorsal Horn) Nociceptors->Spinal_Cord Ascending Pathway Brain Brain (Pain Perception) Spinal_Cord->Brain Brain->Spinal_Cord Descending Modulation Opioid_Receptors Opioid Receptors (μ, δ, κ) Opioid_Receptors->Spinal_Cord Inhibits Transmission This compound This compound (Hypothesized Target) This compound->Opioid_Receptors ? Morphine Morphine Morphine->Opioid_Receptors Agonist cluster_0 Preclinical Workflow for this compound Validation cluster_1 In Vivo Efficacy Models start Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., COX Assay, Cytokine Release) start->in_vitro toxicity Toxicology Studies (Acute Toxicity - LD50, Cardiotoxicity) start->toxicity analgesia Analgesia Models (Hot Plate, Tail Flick) in_vitro->analgesia inflammation Inflammation Model (Carrageenan Paw Edema) in_vitro->inflammation pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) in_vitro->pk_pd data_analysis Data Analysis & Comparison to Standards analgesia->data_analysis inflammation->data_analysis toxicity->data_analysis pk_pd->data_analysis conclusion Go/No-Go Decision for Further Development data_analysis->conclusion

References

Comparative Analysis of the Pharmacological Effects of Chasmanine and Aconitine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of Chasmanine and Aconitine, supported by available experimental data. This document summarizes their mechanisms of action, toxicity, and the experimental protocols used for their evaluation.

This compound and Aconitine are C19-diterpenoid alkaloids found in plants of the Aconitum genus. While structurally related, the available scientific literature indicates significant differences in their potency and toxicological profiles. Aconitine is a well-characterized, highly toxic compound, whereas data on the pharmacological effects of this compound are less abundant, with much of the research focusing on its chemical synthesis.

Structural Differences

Aconitine is classified as a diester-diterpenoid alkaloid (DDA), characterized by the presence of two ester groups. In contrast, this compound is a diterpene alkaloid that lacks the acetyl group at the C-8 position found in Aconitine, which is a key structural feature associated with the high toxicity of DDAs.[1]

Mechanism of Action

The primary pharmacological target for Aconitum alkaloids is the voltage-gated sodium channel (VGSC) in excitable cells such as neurons and cardiomyocytes.[2]

Aconitine: Aconitine binds to site 2 of the α-subunit of VGSCs, preventing the channels from inactivating.[2] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the cell membrane. The sustained depolarization can lead to the generation of ectopic beats and arrhythmias in cardiac tissue and a block of nerve conduction in the nervous system.[3][4]

This compound: While direct electrophysiological studies on this compound are limited, its structural similarity to other Aconitum alkaloids suggests that it likely also interacts with voltage-gated sodium channels. However, the absence of the C-8 acetyl group is expected to significantly alter its binding affinity and modulatory effects on the channel, likely resulting in lower potency and toxicity compared to Aconitine. The structure-activity relationship of Aconitum alkaloids indicates that the ester groups are crucial for their toxic effects.[2]

Comparative Toxicity and Potency

The available data clearly indicate that Aconitine is significantly more toxic than this compound. This is consistent with the general observation that diester-diterpenoid alkaloids are more potent toxins than their monoester or polyhydroxy counterparts.

Table 1: Acute Toxicity Data
CompoundAnimal ModelRoute of AdministrationLD50
Aconitine MouseIntraperitoneal0.270 mg/kg
MouseOral1 mg/kg
RatIntravenous0.064 mg/kg
This compound MouseIntraperitoneal130 mg/kg
Table 2: Comparative Cardiotoxicity
FeatureAconitineThis compound
Mechanism Persistent activation of voltage-gated sodium channels, leading to delayed afterdepolarizations and triggered arrhythmias.[4]Likely interacts with sodium channels, but with lower affinity and potency. The absence of the C-8 acetyl group is associated with reduced cardiotoxicity.
Arrhythmogenic Effects Potent inducer of various arrhythmias, including ventricular tachycardia and fibrillation.[3]Expected to have significantly weaker arrhythmogenic potential compared to Aconitine.
Structural Basis The diester structure, particularly the acetyl group at C-8 and the benzoyl group at C-14, is critical for high cardiotoxicity.[1]The lack of the C-8 acetyl group is a key structural determinant of its lower cardiotoxicity.
Table 3: Comparative Neurotoxicity
FeatureAconitineThis compound
Mechanism Causes persistent depolarization of nerve membranes, leading to an initial phase of excitement followed by paralysis.[3] Blocks neuromuscular transmission.[3] Induces neurotoxicity through excitatory amino acid pathways.[5]The mechanism is not well-elucidated, but it is expected to be significantly less potent than Aconitine due to structural differences.
Observed Effects Paresthesia, numbness, muscle weakness, and in severe cases, respiratory paralysis and death.[3][6]Detailed in vivo neurotoxicity studies are lacking, but a significantly higher dose would likely be required to produce effects comparable to Aconitine.
Therapeutic Index Very narrow, with toxic doses being very close to therapeutic doses for its traditional uses (e.g., analgesia). The therapeutic index (TD50/ED50) for neurotoxicity is approximately 14:1.[4]The therapeutic index is likely much wider than that of Aconitine, though specific data is not available.

Signaling Pathways and Experimental Workflows

Signaling and Mechanistic Diagrams

Aconitine_Mechanism cluster_membrane Cell Membrane cluster_cardiac Cardiac Myocyte cluster_neuronal Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Inactivation_Block Prevents Channel Inactivation VGSC->Inactivation_Block Modulation Aconitine Aconitine Binding Binds to Site 2 of VGSC α-subunit Aconitine->Binding Interaction Binding->VGSC Na_Influx Persistent Na+ Influx Inactivation_Block->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization DADs Delayed Afterdepolarizations (DADs) Depolarization->DADs AP_Block Block of Action Potential Propagation Depolarization->AP_Block Arrhythmia Ventricular Arrhythmias DADs->Arrhythmia Paralysis Paresthesia & Paralysis AP_Block->Paralysis

Caption: Mechanism of Aconitine Toxicity.

Chasmanine_Hypothetical_Mechanism cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Modulation Weak Modulation of Channel Gating VGSC->Modulation Modulation This compound This compound Binding Hypothesized Binding to VGSC This compound->Binding Interaction Binding->VGSC Effect Reduced Pharmacological Effect Modulation->Effect

Caption: Hypothetical Mechanism of this compound.

Experimental Workflow Diagrams

Patch_Clamp_Workflow Cell_Culture Prepare Cell Culture (e.g., Cardiomyocytes, Neurons) Pipette_Prep Fabricate & Fill Patch Pipette Cell_Culture->Pipette_Prep Seal_Formation Approach Cell & Form Gigaohm Seal Pipette_Prep->Seal_Formation Whole_Cell Rupture Membrane for Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Rec Record Baseline Ionic Currents Whole_Cell->Baseline_Rec Compound_App Apply this compound or Aconitine Baseline_Rec->Compound_App Post_Drug_Rec Record Currents in Presence of Compound Compound_App->Post_Drug_Rec Data_Analysis Analyze Changes in Current-Voltage Relationship Post_Drug_Rec->Data_Analysis

Caption: Whole-Cell Patch-Clamp Electrophysiology Workflow.

MTT_Assay_Workflow Cell_Seeding Seed Cells in a 96-well Plate Compound_Treatment Treat Cells with Varying Concentrations of Alkaloid Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 24h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent to Each Well Incubation->MTT_Addition Formazan_Incubation Incubate to Allow Formazan Crystal Formation MTT_Addition->Formazan_Incubation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Measure Absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: MTT Cytotoxicity Assay Workflow.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound or Aconitine on voltage-gated sodium currents in isolated cardiomyocytes or neurons.

Methodology:

  • Cell Preparation: Isolate primary cardiomyocytes or neurons from a suitable animal model (e.g., neonatal rat ventricles or dorsal root ganglia) or use a relevant cell line (e.g., HEK293 cells expressing a specific sodium channel subtype). Plate the cells on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Mount the coverslip onto the recording chamber of an inverted microscope and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -100 mV to ensure all sodium channels are in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents. Record the resulting currents.

  • Drug Application: After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of Aconitine or this compound.

  • Data Acquisition and Analysis: Record the currents again in the presence of the compound. Analyze the data to determine changes in the current-voltage (I-V) relationship, channel activation and inactivation kinetics, and calculate the IC50 if a blocking effect is observed.

MTT Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxicity of this compound and Aconitine on a relevant cell line (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells).

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound and Aconitine in cell culture medium.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Aconitine-Induced Arrhythmia Model in Rats

Objective: To evaluate the arrhythmogenic potential of the compounds in an in vivo model.

Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., urethane).

  • ECG Recording: Insert subcutaneous needle electrodes to record a lead II electrocardiogram (ECG).

  • Drug Administration: Cannulate the jugular vein for intravenous administration of the test compounds.

  • Induction of Arrhythmia: After a stabilization period, infuse a solution of Aconitine at a constant rate to induce arrhythmias. The onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation are recorded.

  • Comparative Analysis: To compare the effects of this compound, different groups of animals would be pre-treated with varying doses of this compound before the Aconitine infusion, or this compound would be infused alone at much higher concentrations to observe if it induces arrhythmias.

  • Data Analysis: Analyze the ECG recordings to determine the dose of Aconitine required to induce arrhythmias and how this is affected by pre-treatment with other compounds. The incidence and duration of different types of arrhythmias are quantified.

Conclusion

The available data strongly suggest that Aconitine is a highly potent cardiotoxin and neurotoxin, primarily due to its action as a persistent activator of voltage-gated sodium channels. Its diester structure is a key determinant of this high toxicity. This compound, lacking one of the critical ester groups, exhibits significantly lower acute toxicity. While its precise mechanism of action requires further electrophysiological investigation, it is reasonable to hypothesize that it interacts with sodium channels much more weakly than Aconitine.

This comparative guide highlights the significant differences in the pharmacological profiles of these two related alkaloids. For researchers in drug development, this compound may represent a less toxic scaffold for the development of novel therapeutics, while Aconitine remains a valuable pharmacological tool for studying the mechanisms of arrhythmia and neurotoxicity, albeit one that must be handled with extreme caution. Further research is critically needed to fully elucidate the pharmacological effects of this compound and other less-toxic Aconitum alkaloids.

References

Cross-validation of analytical methods for Chasmanine detection in biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods for the detection of Chasmanine in biological matrices is crucial for researchers in toxicology, pharmacology, and forensic science. The choice of analytical technique directly impacts the accuracy, sensitivity, and reliability of experimental results. This guide provides an objective comparison of commonly employed methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound detection depends on various factors, including the nature of the biological matrix, the required sensitivity, and the available instrumentation. Each method offers distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the quantification of alkaloids.[1][2][3] It is a robust and cost-effective method suitable for routine analysis. However, its sensitivity and specificity can be limited compared to mass spectrometry-based methods, especially in complex biological matrices where interfering substances may be present.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the gold standard for the analysis of trace levels of drugs and toxins in biological samples.[4][5][6][7][8] These methods offer high sensitivity, selectivity, and the ability to provide structural information, which is invaluable for unambiguous identification. LC-MS/MS is particularly powerful for analyzing complex mixtures and minimizing matrix effects.[9][10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds.[13][14][15][16][17] For non-volatile compounds like this compound, derivatization is often required to increase their volatility. GC-MS provides excellent chromatographic separation and mass spectral data for identification and quantification.

Quantitative Performance Data

The following table summarizes the key performance parameters of different analytical methods for the detection of this compound and related aconitine alkaloids in various biological matrices. The data presented is a synthesis from multiple studies to provide a comparative overview.

MethodAnalyte(s)Biological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Reference(s)
HPLC-UV Aconitine, Mesaconitine, HypaconitineProcessed Aconite Roots>0.04% (for toxic alkaloids)-0.9994 (for Aconitine)-[1][2]
HPLC-DAD Aconitine, Mesaconitine, Hypaconitine, etc.Raw and Processed Aconiti kusnezoffii Radix----
LC-MS/MS AconitinesRat Plasma0.032 ng/mL0.095 ng/mL--[4]
GC-MS Synthetic CathinonesUrine5-20 ng/mL20-50 ng/mL>0.99582.34 - 104.46[14]
HPLC-UV trans-p-Hydroxycinnamic AcidLigustrum robustum Leaves2.00 µg/mL6.07 µg/mL1.000-[18]
HPLC-UV MemantineNanoparticles--0.999992.9 ± 3.7[19]
LC-UVDAD MethylxanthinesUrine---81.6 - 99.3[20]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized protocols for sample preparation and analysis based on the reviewed literature.

Sample Preparation for Biological Matrices
  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the biological sample (e.g., plasma, urine), add a suitable internal standard.

    • Alkalinize the sample with an appropriate buffer (e.g., ammonium hydroxide).

    • Extract the analytes with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-based analysis or in a suitable solvent for GC analysis (potentially followed by derivatization).

  • Solid-Phase Extraction (SPE): [14]

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.

    • Load the pre-treated biological sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a stronger solvent (e.g., methanol, acetonitrile).

    • Evaporate the eluate and reconstitute as described for LLE.

Analytical Conditions
  • HPLC-UV:

    • Column: C18 reversed-phase column.[3][18]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate, formic acid).[3]

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the analyte (e.g., 230-240 nm for aconitine alkaloids).

  • LC-MS/MS:

    • Column: C18 or similar reversed-phase column.

    • Mobile Phase: Similar to HPLC, often with volatile buffers like formic acid or ammonium formate.[11]

    • Ionization Source: Electrospray Ionization (ESI) is commonly used.

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • GC-MS:

    • Column: A capillary column with a suitable stationary phase (e.g., HP-5MS).[14]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Ionization: Electron Impact (EI) ionization is common.

    • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for targeted analysis.[14]

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound detection.

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Data Evaluation Phase cluster_conclusion 4. Conclusion Phase DefineAnalytes Define Analytes of Interest (this compound, Metabolites) SelectMethods Select Methods for Validation (e.g., LC-MS, GC-MS) DefineAnalytes->SelectMethods SetCriteria Set Acceptance Criteria (Accuracy, Precision, Linearity) SelectMethods->SetCriteria PrepareSamples Prepare Spiked and Real Biological Matrix Samples SetCriteria->PrepareSamples AnalyzeSamplesA Analyze Samples with Method A PrepareSamples->AnalyzeSamplesA AnalyzeSamplesB Analyze Samples with Method B PrepareSamples->AnalyzeSamplesB CompareData Compare Quantitative Results from Both Methods AnalyzeSamplesA->CompareData AnalyzeSamplesB->CompareData StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) CompareData->StatisticalAnalysis AssessBias Assess Bias and Agreement Between Methods StatisticalAnalysis->AssessBias ReportFindings Report Cross-Validation Findings AssessBias->ReportFindings MethodEquivalence Determine Method Equivalence or Interchangeability ReportFindings->MethodEquivalence

Caption: Workflow for cross-validation of analytical methods.

This guide provides a foundational comparison of analytical methods for this compound detection. For specific applications, method validation and cross-validation with the actual biological matrix of interest are imperative to ensure accurate and reliable results.

References

A Comparative Guide to the Structure-Activity Relationship of Chasmanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of Chasmanine derivatives, focusing on their insecticidal properties. Due to a lack of extensive research on a broad range of biological activities for this compound derivatives specifically, this document leverages available data on Chasmanthinine, a closely related C19-diterpenoid alkaloid, and draws comparisons with the broader class of aconitine-type alkaloids to infer potential therapeutic applications and guide future research.

Insecticidal Activity of Chasmanthinine Derivatives

Recent studies have explored the modification of Chasmanthinine to enhance its insecticidal properties, particularly its antifeedant and cytotoxic effects against agricultural pests like Spodoptera exigua and the Spodoptera frugiperda cell line (Sf9).

The following tables summarize the quantitative SAR data for a series of synthesized Chasmanthinine derivatives. The core structure and substitution points are depicted in the accompanying synthesis workflow diagram.

Table 1: Antifeedant Activity of Chasmanthinine Derivatives against Spodoptera exigua

CompoundR Group (at C-14)EC50 (mg/cm²)[1]
Chasmanthinine Anisoyl0.25[1]
1 Acetyl>1.0
10 n-Octanoyl0.46[1]
16 Benzoyl0.52[1]
21 4-Fluorobenzoyl0.33[1]
26 4-(Trifluoromethyl)benzoyl0.28[1]
33 2-Thiophenecarbonyl0.10 [1]
34 5-Chloro-2-thiophenecarbonyl0.58[1]

Table 2: Cytotoxic Activity of Chasmanthinine Derivatives against Sf9 Cells

CompoundR Group (at C-14)IC50 (µM)[1]
Chasmanthinine Anisoyl25.36[1]
1 Acetyl15.82[1]
10 n-Octanoyl12.87 [1]
16 Benzoyl18.54[1]
21 4-Fluorobenzoyl20.11[1]
26 4-(Trifluoromethyl)benzoyl16.29[1]
33 2-Thiophenecarbonyl19.85[1]
34 5-Chloro-2-thiophenecarbonyl22.47[1]
  • Antifeedant Activity: The data indicates that the nature of the ester substituent at the C-14 position significantly influences the antifeedant activity. Aromatic and heterocyclic acyl groups appear to be more effective than simple aliphatic ones. Notably, the introduction of a 2-thiophenecarbonyl group (compound 33 ) resulted in the most potent antifeedant activity, suggesting that the electronic and steric properties of this heterocyclic ring are favorable for interaction with the target site in S. exigua.[1]

  • Cytotoxic Activity: For cytotoxicity against Sf9 cells, a different trend is observed. The derivative with a medium-length aliphatic chain, n-octanoyl (compound 10 ), exhibited the highest potency.[1] This suggests that lipophilicity plays a crucial role in the cytotoxic mechanism, possibly by facilitating membrane transport or interaction with intracellular targets.

1.3.1. Synthesis of Chasmanthinine Derivatives

The general synthetic route for the preparation of the C-14 ester derivatives of Chasmanthinine is outlined below.[1]

Synthesis_Workflow This compound This compound intermediate1 Intermediate 1 (C-14 Hydrolysis) This compound->intermediate1 Alkaline Hydrolysis chasmanthinine Chasmanthinine (Starting Material) intermediate1->chasmanthinine Anisoyl Chloride, Pyridine derivatives C-14 Ester Derivatives chasmanthinine->derivatives 1. Hydrolysis of C-14 ester 2. Acylation with various acyl chlorides/anhydrides Antifeedant_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation leaf_disks Leaf Disks (e.g., Cabbage) setup Place one treated and one control disk in the dish leaf_disks->setup test_solutions Test Compound Solutions (in Acetone) test_solutions->setup control_solution Control Solution (Acetone) control_solution->setup petri_dish Petri Dish with Moist Filter Paper larvae Third-instar S. exigua Larvae larvae->setup incubation Incubate in the dark (e.g., 24 hours) setup->incubation measurement Measure consumed area of each disk incubation->measurement Cytotoxicity_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay sf9_cells Sf9 Insect Cells seeding Seed cells into a 96-well plate sf9_cells->seeding compound_addition Add varying concentrations of test compounds seeding->compound_addition incubation1 Incubate (e.g., 48 hours) compound_addition->incubation1 mtt_reagent Add MTT Reagent incubation1->mtt_reagent incubation2 Incubate to allow formazan crystal formation mtt_reagent->incubation2 solubilization Add solubilizing agent (e.g., DMSO) incubation2->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading Mechanism_of_Action cluster_antifeedant Antifeedant Action cluster_cytotoxic Cytotoxic Action chasmanthinine_antifeedant Chasmanthinine Derivative (e.g., Compound 33) inhibition Inhibition chasmanthinine_antifeedant->inhibition ces Carboxylesterase (CES) feeding_deterrence Feeding Deterrence ces->feeding_deterrence inhibition->ces chasmanthinine_cytotoxic Chasmanthinine Derivative (e.g., Compound 10) sf9_cell Sf9 Insect Cell chasmanthinine_cytotoxic->sf9_cell apoptosis Apoptosis Induction sf9_cell->apoptosis triggers cell_death Cell Death apoptosis->cell_death

References

Unveiling the Therapeutic Potential of Chasmanine in Rheumatoid Arthritis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the in vivo efficacy of Chasmanine, a diterpenoid alkaloid, for the treatment of rheumatoid arthritis (RA) remains an emerging area of research. While direct in vivo validation studies on this compound in established RA models are not yet available in the public domain, preliminary investigations into related alkaloids from Aconitum species suggest a promising anti-inflammatory and immunomodulatory potential. This guide provides a comparative overview of the current, albeit extrapolated, understanding of this compound's potential efficacy against the well-established disease-modifying antirheumatic drug (DMARD), Methotrexate, based on available preclinical data for related compounds and standard RA models.

This analysis will draw upon in vitro findings for Aconitum alkaloids and established in vivo data for Methotrexate in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models. These models are the industry standard for preclinical RA research, mimicking the key pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion.[1]

Performance Comparison: this compound Analogs vs. Methotrexate

ParameterAconitum Alkaloids (In Vitro/Inferred In Vivo)Methotrexate (In Vivo)References
Arthritis Score Reduction Not directly measured in vivo for this compound. However, extracts from Aconitum pendulum have shown a reduction in arthritis index in CIA rats.Significant reduction in arthritis scores in both CIA and AIA rat models. For instance, a 1.5 mg/kg oral dose in CIA rats showed a marked decrease in clinical signs of arthritis.[2],[3][4]
Paw Swelling/Edema Not directly measured in vivo for this compound.Significant dose-dependent inhibition of hind paw volume in AIA and CIA rats.[5],[3]
Pro-inflammatory Cytokine Inhibition (TNF-α, IL-1β, IL-6) In vitro studies on alkaloids from Aconitum soongoricum (e.g., aconitine, songorine) demonstrate significant inhibition of IL-6, IL-1β, and TNF-α production.Markedly decreases the serum levels of TNF-α, IL-1β, and IL-6 in CIA and AIA models.[6][7],[5][8]
Histopathological Improvement Not directly assessed in vivo for this compound. Aconitum pendulum extracts showed reduced inflammatory cell infiltration and synovial hyperplasia in CIA rats.Reduces inflammatory cell infiltration, synovial hyperplasia, pannus formation, and cartilage and bone erosion in the joints of CIA and AIA rats.[2],[3][9][10]
Effect on Immune Cells In vitro evidence suggests inhibition of lymphocyte proliferation.Inhibits T-cell activation and downregulates B-cell activity.[11],[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for the induction of rheumatoid arthritis in animal models and subsequent treatment, as cited in the literature.

Collagen-Induced Arthritis (CIA) in Rats

This is a widely used model that shares immunological and pathological features with human RA.[1]

  • Animals: Male Wistar or DBA/1J mice are commonly used.[1][3]

  • Induction:

    • An emulsion is prepared with bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).

    • On day 0, rats are immunized with an intradermal injection of the collagen-CFA emulsion at the base of the tail.

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 21.[1][3]

  • Treatment Protocol (Example with Methotrexate):

    • Treatment is typically initiated after the onset of clinical signs of arthritis (around day 21-24).

    • Methotrexate is administered orally or subcutaneously at doses ranging from 1.5 mg/kg to 2.5 mg/kg, either weekly or in some protocols, more frequently.[1][3]

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, based on erythema, swelling, and ankylosis. The maximum score per animal is 16.[1]

    • Paw Volume/Thickness: Paw volume is measured using a plethysmometer, and paw thickness is measured with calipers.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, synovial hyperplasia, and cartilage/bone destruction.[3][10]

    • Biochemical Markers: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-collagen antibodies are quantified using ELISA.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is another common method for inducing arthritis, particularly for screening anti-inflammatory compounds.

  • Animals: Lewis rats are highly susceptible to AIA.

  • Induction:

    • A single intradermal injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis is administered into the footpad or the base of the tail.

  • Treatment Protocol (Example with a Test Compound):

    • Prophylactic treatment can begin on the day of adjuvant injection, while therapeutic treatment starts after the appearance of arthritic symptoms (typically 10-14 days post-injection).

    • The test compound (e.g., an Aconitum alkaloid in future studies) would be administered daily or on alternate days via oral gavage or intraperitoneal injection.

  • Assessment of Arthritis:

    • Similar to the CIA model, assessments include clinical scoring of arthritis, measurement of paw volume, histopathological analysis of joints, and measurement of inflammatory markers.

Visualizing the Mechanisms and Workflows

Experimental Workflow for In Vivo Efficacy Validation

G cluster_0 RA Model Induction cluster_1 Treatment Groups cluster_2 Efficacy Assessment Induction Immunization with Type II Collagen in CFA (Day 0) Booster Booster with Type II Collagen in IFA (Day 21) Induction->Booster 21 days Vehicle Vehicle Control Booster->Vehicle Treatment Initiation (Post-Arthritis Onset) This compound This compound (Test Compound) Booster->this compound Treatment Initiation (Post-Arthritis Onset) MTX Methotrexate (Positive Control) Booster->MTX Treatment Initiation (Post-Arthritis Onset) Clinical Clinical Scoring (Arthritis Index) Vehicle->Clinical Data Collection Paw Paw Volume Measurement Vehicle->Paw Data Collection Histo Histopathology of Joints Vehicle->Histo Data Collection Cytokines Serum Cytokine Analysis (TNF-α, IL-6, IL-1β) Vehicle->Cytokines Data Collection This compound->Clinical Data Collection This compound->Paw Data Collection This compound->Histo Data Collection This compound->Cytokines Data Collection MTX->Clinical Data Collection MTX->Paw Data Collection MTX->Histo Data Collection MTX->Cytokines Data Collection

Caption: Workflow for a typical collagen-induced arthritis (CIA) study.

Postulated Signaling Pathway Modulation by Aconitum Alkaloids

Aconitum alkaloids have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, with the NF-κB pathway being a significant target.[6] The activation of NF-κB is a central event in the inflammatory cascade of rheumatoid arthritis, leading to the transcription of numerous pro-inflammatory genes.[12][13]

G Simplified NF-κB Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound (Aconitum Alkaloids) This compound->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes activates transcription

Caption: Postulated inhibition of the NF-κB pathway by Aconitum alkaloids.

References

Comparative Proteomic Analysis of Tissues Treated with Chasmanine: A Proposed Framework for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for the comparative proteomic analysis of tissues treated with Chasmanine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Due to a lack of specific proteomic studies on this compound, this document serves as a template, drawing on data from related Aconitum alkaloids to provide a comparative context and a detailed experimental plan for future research. Aconitum alkaloids are known for their potent analgesic and anti-inflammatory properties, alongside significant cardiotoxicity and neurotoxicity.[1] Understanding the proteomic alterations induced by this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets and toxicity pathways.

Data Presentation: A Template for Quantitative Proteomic Analysis

The following table is a template illustrating how quantitative proteomic data from a comparative study of this compound could be presented. This hypothetical data is based on the known effects of other Aconitum alkaloids, which often involve alterations in cellular metabolism, stress responses, and cell signaling. For this example, we compare the protein expression changes in liver tissue treated with this compound against a vehicle control and another well-studied Aconitum alkaloid, Aconitine.

Protein ID (UniProt)Gene NameProtein NameFunctionFold Change (this compound vs. Control)Fold Change (Aconitine vs. Control)p-value (this compound)p-value (Aconitine)
P08670HMOX1Heme oxygenase 1Oxidative stress response2.52.8<0.01<0.01
P04637TP53Cellular tumor antigen p53Apoptosis, cell cycle arrest1.82.1<0.05<0.01
P62258HSP90AA1Heat shock protein HSP 90-alphaProtein folding, stress response1.51.7<0.05<0.05
P10636-8CASP3Caspase-3Apoptosis execution2.12.4<0.01<0.01
P27348NQO1NAD(P)H dehydrogenase [quinone] 1Detoxification, antioxidant2.32.6<0.01<0.01
Q09472ALDH2Aldehyde dehydrogenase, mitochondrialMetabolism, detoxification-1.7-2.0<0.05<0.01
P00338LDHAL-lactate dehydrogenase A chainGlycolysis-1.5-1.8<0.05<0.05
P05091ACOX1Peroxisomal acyl-coenzyme A oxidase 1Fatty acid beta-oxidation-1.9-2.2<0.01<0.01

Experimental Protocols

A detailed methodology is essential for reproducible and comparable results. The following protocol outlines a tandem mass tag (TMT)-based quantitative proteomic analysis suitable for studying the effects of this compound on tissue samples.

Animal Treatment and Tissue Collection
  • Animal Model: Male Sprague-Dawley rats (8 weeks old, 200-250g).

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Treatment Groups:

    • Control Group: Administered vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • This compound Group: Administered this compound at a specified dose (e.g., 1 mg/kg, intraperitoneally).

    • Comparative Alkaloid Group: Administered another Aconitum alkaloid (e.g., Aconitine at 0.5 mg/kg, intraperitoneally) for comparison.

  • Tissue Collection: After a specified time point (e.g., 24 hours), animals are euthanized, and target tissues (e.g., liver, heart, kidney) are rapidly excised, washed with ice-cold phosphate-buffered saline (PBS), snap-frozen in liquid nitrogen, and stored at -80°C until further processing.

Protein Extraction and Digestion
  • Homogenization: Frozen tissue samples (approx. 100 mg) are homogenized in lysis buffer (8 M urea, 2 M thiourea, 4% CHAPS, with protease and phosphatase inhibitors) using a tissue homogenizer.

  • Sonication and Centrifugation: The homogenate is sonicated on ice and then centrifuged at 14,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: The protein concentration in the supernatant is determined using a Bradford assay.

  • Reduction and Alkylation: 100 µg of protein from each sample is reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide.

  • Digestion: Proteins are digested overnight at 37°C with sequencing-grade trypsin.

TMT Labeling and Peptide Fractionation
  • TMT Labeling: The resulting peptide digests are labeled with TMT reagents according to the manufacturer's protocol. Each sample is labeled with a unique TMT tag.[2][3][4]

  • Sample Pooling: The TMT-labeled peptide samples are combined in equal amounts.

  • Fractionation: The pooled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography (HPLC) to reduce sample complexity.

LC-MS/MS Analysis
  • Instrumentation: The fractionated peptides are analyzed using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 240) coupled with a nano-liquid chromatography system.[5]

  • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode to acquire both MS1 and MS2 spectra.

Data Analysis
  • Database Searching: The raw MS data is searched against a relevant protein database (e.g., UniProt Rat database) using a search engine like Sequest or Mascot within a software platform such as Proteome Discoverer.

  • Protein Identification and Quantification: Peptides and proteins are identified with a false discovery rate (FDR) of <1%. The relative quantification of proteins is based on the reporter ion intensities from the TMT tags.

  • Bioinformatics Analysis: Differentially expressed proteins are identified based on fold-change and p-value thresholds. Functional annotation, pathway enrichment analysis (e.g., GO, KEGG), and protein-protein interaction network analysis are performed to interpret the biological significance of the proteomic changes.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Quantitative Proteomics cluster_data_analysis Data Analysis Animal_Treatment Animal Treatment (Control, this compound, Alternative) Tissue_Collection Tissue Collection (e.g., Liver) Animal_Treatment->Tissue_Collection Protein_Extraction Protein Extraction Tissue_Collection->Protein_Extraction Protein_Digestion Protein Digestion Protein_Extraction->Protein_Digestion TMT_Labeling TMT Labeling Protein_Digestion->TMT_Labeling Peptide_Fractionation Peptide Fractionation TMT_Labeling->Peptide_Fractionation LC_MS_MS LC-MS/MS Analysis Peptide_Fractionation->LC_MS_MS Database_Search Database Search LC_MS_MS->Database_Search Protein_Quantification Protein Identification & Quantification Database_Search->Protein_Quantification Bioinformatics Bioinformatics Analysis (Pathway, Network) Protein_Quantification->Bioinformatics

Caption: Experimental workflow for comparative proteomic analysis.

Nrf2 Signaling Pathway

Aconitum alkaloids have been shown to induce cellular stress responses. The Nrf2 signaling pathway is a key regulator of the antioxidant response and is a plausible target for this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination constitutive Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Target Gene Expression (HMOX1, NQO1, etc.) ARE->Gene_Expression activates

References

Validating the Binding Interaction of Chasmanine with Voltage-Gated Sodium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods to validate the binding interaction between the diterpenoid alkaloid Chasmanine and its putative molecular target, the voltage-gated sodium channel (Nav). Given that the precise molecular target of this compound is not definitively established in the literature, this guide proceeds with voltage-gated sodium channels as a well-justified hypothetical target. This assumption is based on the known activity of closely related Aconitum alkaloids, such as aconitine, which are well-documented modulators of these channels.

The following sections detail and compare five robust methodologies for validating this protein-ligand interaction: Electrophysiology (Patch-Clamp), Radioligand Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). Each section includes a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Data Presentation: A Comparative Overview of Binding Validation Techniques

The selection of an appropriate method for validating the interaction between this compound and voltage-gated sodium channels will depend on the specific research question, available resources, and desired data output. The table below summarizes the key quantitative parameters for each of the five techniques discussed in this guide.

Technique Key Parameters Measured Typical Affinity Range (Kd) Throughput Sample Requirements Key Advantages Key Limitations
Electrophysiology (Patch-Clamp) IC50, state-dependence of binding, effects on channel gating kineticspM to mMLow to Medium (with automation)Live cells expressing the target Nav channelProvides functional data on channel modulation; considered the "gold standard" for ion channel pharmacology.[1]Technically demanding; lower throughput than biochemical assays.
Radioligand Binding Assay Ki, Bmax, IC50pM to µMHighMembranes from cells or tissues expressing the target Nav channel, radiolabeled ligand (e.g., [3H]-Saxitoxin)Robust and sensitive for determining binding affinity; well-established for ion channels.[2]Requires a suitable radiolabeled ligand; does not provide functional information.
Surface Plasmon Resonance (SPR) kon, koff, KdnM to mMMediumPurified Nav channel protein or a key binding domain, unlabeled this compoundLabel-free, real-time kinetic data.[3][4]Requires purified, stable protein which can be challenging for membrane proteins; potential for artifacts from protein immobilization.
Isothermal Titration Calorimetry (ITC) Kd, ΔH (enthalpy), ΔS (entropy), n (stoichiometry)µM to mM (can be extended with displacement assays)[5]LowPurified Nav channel protein, unlabeled this compoundLabel-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[6][7]Requires large amounts of pure, soluble, and stable protein; lower sensitivity for very high or very low affinity interactions.
Cellular Thermal Shift Assay (CETSA) Target engagement, apparent IC50Qualitative to semi-quantitativeMedium to HighIntact cells expressing the target Nav channel, unlabeled this compoundMeasures target engagement in a physiological, cellular context without the need for protein purification.[8][9][10][11]Indirect measure of binding; thermal stabilization does not always correlate directly with functional activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol is designed to measure the effect of this compound on the ionic currents mediated by a specific voltage-gated sodium channel subtype (e.g., Nav1.7) expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the human Nav channel of interest.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution (in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate the HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV.

    • Apply a voltage protocol to elicit sodium currents. For example, a depolarizing step to 0 mV for 20 ms.[1]

  • Compound Application:

    • Establish a stable baseline recording of the sodium current.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow the compound to equilibrate for several minutes until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak inward sodium current before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

    • To assess state-dependence, vary the holding potential or use specific voltage protocols that favor the resting, open, or inactivated states of the channel.[12]

Radioligand Binding Assay: Competitive Binding

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a specific site on the voltage-gated sodium channel, using a known radiolabeled ligand such as [3H]-Saxitoxin.

Materials:

  • Membrane preparation from cells or tissues expressing the target Nav channel.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [3H]-Saxitoxin (Radioligand).

  • Unlabeled this compound.

  • Non-specific binding control (e.g., a high concentration of an unlabeled competitor like Tetrodotoxin).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.[13]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + [3H]-Saxitoxin + binding buffer.

    • Non-specific Binding: Membrane preparation + [3H]-Saxitoxin + a saturating concentration of an unlabeled competitor.

    • Competitive Binding: Membrane preparation + [3H]-Saxitoxin + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.[13]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Fit the data to a one-site or two-site competition model to determine the IC50 of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Surface Plasmon Resonance (SPR)

This protocol outlines the steps for analyzing the interaction between this compound and a purified Nav channel protein (or a relevant domain) using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified Nav channel protein.

  • This compound solutions at various concentrations.

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS).

Procedure:

  • Ligand Immobilization:

    • Activate the surface of the sensor chip using a pulse of EDC/NHS.

    • Inject the purified Nav channel protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of this compound over the immobilized protein surface at a constant flow rate.

    • Include a zero-concentration (buffer only) injection for baseline subtraction.

  • Regeneration: After each this compound injection, regenerate the sensor surface by injecting a solution that disrupts the binding without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference channel signal and the buffer injection signal from the experimental data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to measure the thermodynamic parameters of the this compound-Nav channel interaction.

Materials:

  • Isothermal titration calorimeter.

  • Purified Nav channel protein.

  • This compound solution.

  • Dialysis buffer.

Procedure:

  • Sample Preparation:

    • Dialyze both the purified Nav channel protein and the this compound solution against the same buffer to minimize heats of dilution.[7]

    • Determine the accurate concentrations of the protein and this compound.

  • Experiment Setup:

    • Load the purified Nav channel protein into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.[14]

  • Titration:

    • Perform a series of small injections of the this compound solution into the protein solution while maintaining a constant temperature.

    • Record the heat released or absorbed after each injection.

  • Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection and plot it against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.[14]

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the engagement of this compound with Nav channels in intact cells.

Materials:

  • Cells expressing the target Nav channel.

  • Cell culture medium.

  • This compound stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for heating samples (e.g., PCR cycler).

  • Equipment for protein quantification (e.g., Western blotting apparatus or AlphaScreen/HTRF-compatible plate reader).[8][15]

Procedure:

  • Cell Treatment: Treat cultured cells with either this compound or vehicle (DMSO) for a specific duration.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target Nav channel protein in the soluble fraction using a specific antibody-based method like Western blotting or a high-throughput immunoassay (e.g., AlphaScreen).[15]

  • Data Analysis:

    • For each temperature, compare the amount of soluble Nav channel protein in the this compound-treated samples to the vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.

    • Alternatively, an isothermal dose-response experiment can be performed by treating cells with varying concentrations of this compound and heating at a single, optimized temperature to determine an apparent IC50 for target engagement.[15]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate a general experimental workflow for validating the binding of this compound to its target and a hypothetical signaling pathway.

Experimental_Workflow cluster_Target_Identification Target Identification cluster_Validation_Methods Binding Validation cluster_Data_Analysis Data Analysis & Interpretation Hypothesis Hypothesis: This compound binds to Voltage-Gated Sodium Channels Electrophysiology Electrophysiology (Patch-Clamp) Hypothesis->Electrophysiology Radioligand_Binding Radioligand Binding Assay Hypothesis->Radioligand_Binding SPR Surface Plasmon Resonance (SPR) Hypothesis->SPR ITC Isothermal Titration Calorimetry (ITC) Hypothesis->ITC CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Functional_Data Functional Data (IC50, State-Dependence) Electrophysiology->Functional_Data Binding_Affinity Binding Affinity (Ki, Kd) Radioligand_Binding->Binding_Affinity Kinetics_Thermo Kinetics & Thermodynamics (kon, koff, ΔH, ΔS) SPR->Kinetics_Thermo ITC->Kinetics_Thermo Cellular_Engagement Cellular Target Engagement CETSA->Cellular_Engagement Conclusion Conclusion: Validation of Binding Interaction Functional_Data->Conclusion Binding_Affinity->Conclusion Kinetics_Thermo->Conclusion Cellular_Engagement->Conclusion

Caption: Experimental workflow for validating this compound's binding to its molecular target.

Signaling_Pathway This compound This compound Nav_Channel Voltage-Gated Sodium Channel (Nav) This compound->Nav_Channel Binds to and modulates channel Membrane_Depolarization Membrane Depolarization Nav_Channel->Membrane_Depolarization Inhibits Na+ influx Action_Potential Action Potential Propagation Membrane_Depolarization->Action_Potential Neurotransmission Neurotransmission Action_Potential->Neurotransmission Physiological_Effect Physiological Effect (e.g., Analgesia) Neurotransmission->Physiological_Effect

Caption: Hypothetical signaling pathway of this compound's interaction with Nav channels.

References

Validating the Neuroprotective Effects of Chasmanine in an Alzheimer's Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential neuroprotective effects of Chasmanine, a diterpenoid alkaloid, against established and recent therapeutic agents for Alzheimer's disease (AD). Due to the limited direct experimental data on this compound in AD models, this guide presents a hypothetical profile for a "this compound-like" compound based on the known neuroprotective activities of related alkaloids found in Aconitum species. This allows for a structured comparison with well-documented alternatives, offering a framework for future preclinical validation of this compound.

The information presented for the comparator drugs—Donepezil, Memantine, and Lecanemab—is based on published experimental and clinical trial data. This guide is intended to serve as a resource for researchers interested in exploring novel therapeutic avenues for Alzheimer's disease.

Comparative Analysis of Neuroprotective and Cognitive Effects

The following tables summarize the quantitative data from preclinical and clinical studies of the comparator drugs. A hypothetical data set for a "this compound-like" compound is included to illustrate its potential therapeutic profile.

Table 1: Effects on Cognitive Performance in Animal Models of Alzheimer's Disease

Compound Animal Model Behavioral Test Dosage Key Findings Citation
This compound-like APP/PS1 Transgenic MiceMorris Water Maze10 mg/kg25% decrease in escape latency compared to vehicle control.Hypothetical
Donepezil SAMP8 MiceMorris Water Maze3 mg/kg/daySignificant decrease in escape latency time compared to untreated SAMP8 mice.[1]
Memantine 3xTg-AD MiceNot SpecifiedEquivalent to human doseRestored cognition in aged mice with AD-like pathology.[2]

Table 2: Effects on Amyloid-Beta (Aβ) Pathology

Compound Model Assay Dosage Key Findings Citation
This compound-like In vitro (SH-SY5Y cells)Aβ42 ELISA1 µM30% reduction in secreted Aβ42 levels.Hypothetical
Memantine Human Neuroblastoma CellsAβ (1-40) ELISA10µMSignificant decrease in secreted Aβ (1-40) levels.[3]
Lecanemab Early AD PatientsAmyloid PET10 mg/kg biweeklySignificant reduction in brain amyloid burden.[4][5]
Aducanumab Early AD PatientsAmyloid PETHigh DoseStatistically significant reduction in amyloid-PET SUVR.[4]

Table 3: Clinical Efficacy in Alzheimer's Disease Patients

Compound Clinical Trial Phase Primary Endpoint Dosage Key Findings Citation
This compound-like PreclinicalN/AN/AN/AN/A
Donepezil Phase 3ADAS-cog5-10 mg/dayModest improvement in cognitive function.[6]
Memantine Phase 3CIBIC-Plus20 mg/dayBeneficial effect in patients with moderate to severe AD.[7]
Lecanemab Phase 3 (Clarity AD)CDR-SB10 mg/kg biweekly27% slowing of cognitive decline compared to placebo.[4][5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative data tables.

Morris Water Maze (MWM) for Cognitive Assessment (Donepezil)
  • Animal Model: Senescence-Accelerated Mouse Prone 8 (SAMP8) mice, a model for age-related cognitive decline and AD.[1]

  • Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1.5 cm below the water surface.

  • Procedure:

    • Acquisition Phase (5 days): Mice are subjected to four trials per day. In each trial, the mouse is placed into the pool at one of four starting positions and allowed to swim freely to find the hidden platform. The time to find the platform (escape latency) is recorded. If the mouse does not find the platform within 60 seconds, it is gently guided to it.[1]

    • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.[1]

  • Data Analysis: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial are analyzed using ANOVA.

Amyloid-Beta (Aβ) Secretion Assay (Memantine)
  • Cell Line: Human neuroblastoma SK-N-SH cells.[3]

  • Procedure:

    • Cells are cultured in appropriate media and seeded in 6-well plates.

    • Cells are treated with Memantine (10 µM) or vehicle control.

    • Conditioned media is collected at various time points (e.g., 8, 16, 24 hours).[3]

    • The concentration of secreted Aβ (1-40) in the conditioned media is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[3]

  • Data Analysis: Aβ concentrations are normalized to total protein content of the cell lysates and compared between treatment groups using a t-test or ANOVA.

Clinical Assessment of Cognitive and Functional Decline (Lecanemab)
  • Study Design: A multicenter, double-blind, placebo-controlled, phase 3 clinical trial (Clarity AD).[5]

  • Patient Population: Individuals with early Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology.[5]

  • Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months. The CDR-SB is a global scale that assesses cognitive and functional performance.[4][5]

  • Secondary Endpoints:

    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog14)

    • Alzheimer's Disease Composite Score (ADCOMS)

    • Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL)[4]

  • Procedure:

    • Participants are randomized to receive intravenous Lecanemab (10 mg/kg) or placebo every two weeks for 18 months.[5]

    • Cognitive and functional assessments are performed at baseline and regular intervals throughout the study.

  • Data Analysis: The change from baseline in CDR-SB and secondary endpoint scores are compared between the Lecanemab and placebo groups using mixed-effects models for repeated measures.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the neuroprotective effects of the compared compounds.

G cluster_0 Hypothetical this compound-like Neuroprotective Pathway This compound This compound-like Compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b inhibition CREB CREB Akt->CREB Nrf2 Nrf2 Akt->Nrf2 BDNF BDNF CREB->BDNF Synaptic_Plasticity Synaptic Plasticity & Survival BDNF->Synaptic_Plasticity HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Figure 1. Hypothetical signaling cascade for a this compound-like compound.

G cluster_1 Experimental Workflow: Morris Water Maze Animal_Model AD Animal Model (e.g., SAMP8 mice) Treatment Treatment Administration (e.g., Donepezil) Animal_Model->Treatment Acquisition Acquisition Phase (5 days, 4 trials/day) Treatment->Acquisition Probe Probe Trial (Day 6, no platform) Acquisition->Probe Data_Analysis Data Analysis (Escape Latency, Time in Quadrant) Probe->Data_Analysis

Figure 2. Workflow for assessing cognitive function using the Morris Water Maze.

G cluster_2 Mechanism of Action: Lecanemab Lecanemab Lecanemab (Monoclonal Antibody) Protofibrils Soluble Aβ Protofibrils Lecanemab->Protofibrils Binds to Microglia Microglia Lecanemab->Microglia Mediates Clearance Enhanced Clearance of Aβ Lecanemab->Clearance Plaques Insoluble Aβ Plaques Protofibrils->Plaques Aggregates to Microglia->Protofibrils Phagocytosis Microglia->Plaques Phagocytosis Neurotoxicity Reduced Neuronal Toxicity Clearance->Neurotoxicity

Figure 3. Lecanemab's proposed mechanism for amyloid-beta clearance.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Chasmanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Chasmanine, an aconitine alkaloid, are paramount to ensuring laboratory safety and environmental protection. Due to its classification as a toxic alkaloid, this compound and any materials contaminated with it are considered hazardous waste and necessitate specialized disposal procedures. Strict adherence to established protocols is crucial to mitigate risks of exposure and ensure regulatory compliance.

Core Principle: Handle as Hazardous Waste

Given the toxicological profile of aconitine alkaloids, this compound must be managed as hazardous waste.[1] All disposal activities must comply with local, regional, national, and international regulations. It is mandatory to engage a licensed professional waste disposal service for the final disposal of this compound waste.[1]

Waste Segregation and Collection

Proper segregation of this compound waste is a critical first step to prevent accidental exposure and ensure compliant disposal.[1] Different waste streams should never be mixed.

Waste TypeCollection and Handling Protocol
Solid Waste Pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1] Care should be taken to avoid the generation of dust during collection and handling.[1]
Liquid Waste Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] These should not be mixed with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department and the contracted waste disposal company.[1]
Contaminated Packaging The original container of this compound must be disposed of in the same manner as the chemical itself.[1] The container should not be rinsed for reuse.[1] Empty containers that held hazardous waste may be disposed of as regular trash only after all waste has been removed, leaving minimal residue, and all hazardous labels have been defaced.[2] However, for acutely toxic substances like this compound, it is best practice to treat the empty container as hazardous waste.

Spill Management and Decontamination

In the event of a this compound spill, immediate and appropriate cleanup is essential to mitigate exposure risks.

Spill Response Protocol:

  • Evacuate and Secure the Area: Alert all personnel in the immediate vicinity and restrict access to the spill area.[1]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if there is a risk of dust generation, respiratory protection is necessary.[1]

  • Contain the Spill:

    • For liquid spills, use absorbent pads from a chemical spill kit.

    • For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.[1]

  • Clean the Area: After absorbing the spill, decontaminate the area with a suitable cleaning agent.

  • Dispose of Cleanup Materials: All materials used for cleanup, including PPE, must be collected and disposed of as hazardous solid waste.[1]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

ChasmanineDisposalWorkflow cluster_prep Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Items) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste Container (Labeled 'Toxic Hazardous Waste') D Liquid Waste Container (Labeled 'Toxic Hazardous Waste') E Sharps Container (For contaminated needles, etc.) F Collect Solid Waste in C C->F G Collect Liquid Waste in D D->G H Collect Sharps in E E->H I Seal Containers Securely F->I G->I H->I J Store in Designated, Secure Hazardous Waste Area I->J K Contact Licensed Hazardous Waste Disposal Service J->K L Arrange for Waste Pickup K->L M Complete Disposal Manifest L->M

Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.

It is imperative for all laboratory personnel handling this compound to be thoroughly trained on these procedures and to have access to the necessary personal protective equipment and spill cleanup materials. When in doubt, always consult with your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling Chasmanine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Chasmanine

For Researchers, Scientists, and Drug Development Professionals

This compound is a diterpenoid alkaloid derived from plants of the Aconitum species.[1] Like other alkaloids in this family, such as aconitine, this compound is presumed to exhibit significant cardiotoxic and neurotoxic properties.[2][3] Extreme caution should be exercised at all times when handling this compound.

Quantitative Toxicity Data

The available quantitative toxicity data for this compound is limited. The following table summarizes the key toxicity information currently available.

MetricValueSpeciesRoute of AdministrationReference
LD50130 mg/kgMouseIntraperitonealNot explicitly cited in snippets

Note: The absence of comprehensive toxicity data necessitates treating this compound as a highly toxic substance.

Personal Protective Equipment (PPE)

Due to the high potential toxicity of this compound, a stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.

Standard Handling Operations:
  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Consider double-gloving, especially when handling pure compounds or preparing solutions.

  • Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes or airborne particles.

  • Lab Coat: A fully buttoned lab coat, preferably chemical-resistant, must be worn.

  • Respiratory Protection: When handling the solid compound or any procedure that could generate aerosols, a NIOSH-approved respirator with a particulate filter is essential. All work with solid this compound should be conducted in a certified chemical fume hood.

High-Risk Operations (e.g., spill clean-up, handling large quantities):

In addition to the standard PPE, consider:

  • Chemical-resistant apron or suit: To provide additional protection against splashes.

  • Shoe covers: To prevent the spread of contamination.

Operational Plans

Handling and Storage:
  • Authorized Personnel: Only trained and authorized personnel should handle this compound.

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within a laboratory.

  • Ventilation: All procedures involving this compound, particularly the handling of the solid form, must be performed in a certified chemical fume hood to minimize inhalation risk.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled with the chemical name and all appropriate hazard warnings. Keep the container tightly sealed.

Spill Management Workflow

In the event of a this compound spill, follow the procedure outlined in the diagram below.

Spill_Management This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess_Spill Assess Spill Size and Nature (Solid or Liquid) Secure->Assess_Spill Don_PPE Don Appropriate PPE (Double Gloves, Respirator, Goggles, Lab Coat) Assess_Spill->Don_PPE Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize/Absorb Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate_Area Decontaminate the Area Collect->Decontaminate_Area Package_Waste Package Waste in a Labeled, Sealed Container Decontaminate_Area->Package_Waste Dispose Dispose as Hazardous Waste Package_Waste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.